N-Phenyl-1,2-dihydroacenaphthylen-4-amine
Description
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Structure
3D Structure
Properties
CAS No. |
749921-50-4 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-phenyl-1,2-dihydroacenaphthylen-4-amine |
InChI |
InChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2 |
InChI Key |
VHBBOMDBHYUZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Phenyl-1-naphthylamine: Synthesis, Properties, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of N-Phenyl-1-naphthylamine, a versatile aromatic amine with significant applications in various industrial and research fields. While the initial inquiry concerned N-Phenyl-1,2-dihydroacenaphthylen-4-amine, the scarcity of public data on this specific derivative necessitates a focus on the well-characterized and structurally related parent compound, N-Phenyl-1-naphthylamine. The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to its derivatives.
Core Compound Identification
Chemical Name: N-Phenyl-1-naphthylamine
CAS Number: 90-30-2[1]
Molecular Formula: C₁₆H₁₃N[1]
Molecular Weight: 219.28 g/mol [1]
Synonyms: 1-Anilinonaphthalene, Phenyl-alpha-naphthylamine, N-(1-Naphthyl)aniline[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
| Property | Value | Source |
| Melting Point | 62-64 °C | [Generic supplier data] |
| Boiling Point | 335 °C at 760 mmHg | [Generic supplier data] |
| Appearance | Light brown to purple crystalline powder | [Generic supplier data] |
| Solubility | Insoluble in water. Soluble in acetone, ethanol, and benzene. | [2] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [Generic supplier data] |
Spectroscopic Data:
-
Infrared (IR) Spectrum: Key peaks include N-H stretching around 3380 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton signal is a broad singlet that can vary in chemical shift depending on the solvent and concentration.
-
¹³C NMR: Aromatic carbons resonate in the downfield region, typically between 110 and 150 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 219.
Synthesis and Mechanism
The primary industrial synthesis of N-Phenyl-1-naphthylamine involves the Bucherer reaction or an Ullmann condensation.
Bucherer Reaction Pathway
The Bucherer reaction is a classic method for the amination of naphthols.
Caption: The Bucherer reaction for the synthesis of N-Phenyl-1-naphthylamine.
Mechanism Insight: The reaction proceeds through the addition of sodium bisulfite to the naphthol, forming a more reactive intermediate. This intermediate then undergoes nucleophilic substitution by aniline, followed by the elimination of sulfur dioxide and water to yield the final product. The reversibility of the reaction is a key feature, and driving the reaction to completion often requires removal of water.
Ullmann Condensation Pathway
The Ullmann condensation provides an alternative route using a copper catalyst.
Caption: The Ullmann condensation for synthesizing N-Phenyl-1-naphthylamine.
Mechanism Insight: This reaction involves the copper-catalyzed coupling of an aryl halide (1-halonaphthalene) with an amine (aniline). The base is crucial for neutralizing the hydrogen halide formed during the reaction. The choice of copper catalyst, ligand, and solvent can significantly impact the reaction yield and purity.
Key Applications in Research and Industry
N-Phenyl-1-naphthylamine's utility stems from its antioxidant and fluorescent properties.
-
Antioxidant: It is widely used as an antioxidant in rubber and lubricating oils to prevent degradation from oxidation.[1] Its mechanism involves scavenging free radicals, thereby inhibiting chain reactions that lead to material breakdown.
-
Fluorescence Probe: In biochemical research, it serves as a fluorescent probe to study non-polar regions of proteins and membranes. Its fluorescence is sensitive to the polarity of its microenvironment, making it a valuable tool for investigating conformational changes.
-
Chemical Intermediate: It is a precursor in the synthesis of various dyes and pigments.[1]
-
Potential in Drug Discovery: Aromatic amines are a common scaffold in medicinal chemistry. Derivatives of N-phenyl-naphthalenamines have been investigated as apoptosis inducers in cancer cell lines.[3] For instance, certain (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have shown potent activity in inducing apoptosis.[3]
Safety and Handling
As a Senior Application Scientist, adherence to safety protocols is paramount.
-
Hazard Classification: N-Phenyl-1-naphthylamine is classified as harmful if swallowed (Acute oral toxicity Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[2][4] It may also cause an allergic skin reaction (Skin Sensitization Category 1) and respiratory irritation (Specific target organ toxicity - single exposure Category 3).[2][4] It is very toxic to aquatic life with long-lasting effects.[2][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]
Experimental Protocols
General Synthesis of N-Phenyl-1-naphthylamine (Ullmann Condensation)
This protocol is a representative example and may require optimization based on laboratory conditions.
Materials:
-
1-Iodonaphthalene
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodonaphthalene (1.0 eq), aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-Phenyl-1-naphthylamine.
Workflow for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Caption: A typical workflow for analyzing the purity of N-Phenyl-1-naphthylamine using HPLC.
Conclusion
N-Phenyl-1-naphthylamine is a compound of significant industrial and academic interest. Its synthesis via established methods like the Bucherer reaction and Ullmann condensation is well-understood. The unique properties of this aromatic amine, particularly its antioxidant and fluorescent capabilities, have led to its widespread use. For researchers in drug discovery, the N-phenyl-naphthalenamine scaffold represents a promising starting point for the development of new therapeutic agents. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its responsible and effective use.
References
-
PubChem. (n.d.). N-phenyl-1-naphthylamine. Retrieved from [Link]
-
Lee, J. H., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5725-5728. [Link]
Sources
- 1. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
1,2-dihydroacenaphthylen-4-amine derivatives literature review
An In-Depth Technical Guide to 1,2-Dihydroacenaphthylen-4-amine Derivatives: Synthesis, Characterization, and Biological Applications
Abstract
Derivatives of the 1,2-dihydroacenaphthylen-4-amine core represent a class of compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this chemical scaffold for researchers, medicinal chemists, and drug development professionals. We will explore the key synthetic methodologies for creating these molecules, detail the essential spectroscopic techniques for their structural elucidation, and delve into their biological activities, with a primary focus on their anticancer properties. The narrative emphasizes the rationale behind experimental choices and synthesizes data from peer-reviewed literature to establish clear structure-activity relationships (SAR). Detailed protocols, data tables, and mechanistic diagrams are provided to serve as a practical resource for advancing research and development in this promising area.
Introduction: The Acenaphthylene Scaffold in Medicinal Chemistry
The acenaphthene moiety and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] This designation is attributed to their rigid, polycyclic framework which allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The indole skeleton, often formed in derivatives of this class, is a cornerstone of many biologically active compounds and natural products, exhibiting a wide array of activities including anticancer, antioxidant, and anti-inflammatory effects.[2] Specifically, the 1,2-dihydroacenaphthylen-4-amine scaffold serves as a versatile template for generating diverse molecular libraries. These derivatives have garnered substantial interest due to their potent biological activities, most notably as antitumor agents.[1] This guide aims to consolidate the current knowledge on these compounds, providing a foundational and practical resource for their synthesis, analysis, and application in a therapeutic context.
Synthetic Strategies for 1,2-Dihydroacenaphthylen-4-amine Derivatives
The construction of the 1,2-dihydroacenaphthylen-4-amine core and its derivatives typically involves multi-step synthetic sequences starting from commercially available materials like acenaphthenequinone. The strategic choice of reagents and reaction conditions is critical for achieving desired regioselectivity and yields.
General Synthetic Pathways
A common and effective approach involves a domino reaction, which allows for the construction of complex molecules in a single step from simple precursors, thus enhancing atom economy and procedural efficiency.[2][3] The synthesis can be conceptualized as a sequence involving the formation of an enaminone, followed by a cyclization cascade with acenaphthoquinone, often catalyzed by an organocatalyst like L-proline.[2][3] This method offers high regioselectivity and operational simplicity.
The general workflow can be visualized as follows:
Caption: General Synthetic Workflow for 1,2-Dihydroacenaphthylen-4-amine Derivatives.
The causality behind this pathway lies in the electrophilic nature of acenaphthoquinone and the nucleophilic character of the in-situ generated enaminone. L-proline acts as a bifunctional catalyst, activating the reactants and facilitating the key carbon-carbon and carbon-nitrogen bond formations. Subsequent reduction of the resulting indol-11(8H)-one intermediate yields the dihydroacenaphthylene core, which can be further functionalized.
Detailed Experimental Protocol: Synthesis of an Acenaphtho[1,2-b]indole Derivative
This protocol is adapted from methodologies described for the synthesis of acenaphtho[1,2-b]indole derivatives, which are direct precursors to the target amine compounds.[2]
Reaction: L-proline catalyzed domino reaction of acenaphthoquinone, an aniline derivative, and dimedone.
Materials:
-
Acenaphthoquinone (1.0 mmol)
-
4-Methoxyaniline (1.0 mmol)
-
Dimedone (1.0 mmol)
-
L-proline (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add acenaphthoquinone (182 mg, 1.0 mmol), 4-methoxyaniline (123 mg, 1.0 mmol), dimedone (140 mg, 1.0 mmol), and L-proline (23 mg, 0.2 mmol).
-
Add ethanol (10 mL) to the flask and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the 7-(4-methoxyphenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Expected Outcome: This reaction typically affords the product as a white or off-white solid in good to excellent yields (often >80%).[2] The subsequent reduction of the ketone at position 11 and potential aromatization would lead to the desired amine scaffold.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are used to identify the protons in the aromatic and aliphatic regions. For the acenaphtho[1,2-b]indole core, characteristic signals for the aromatic protons of the acenaphthene and indole moieties are expected between δ 7.0 and 8.2 ppm.[2] The methylene and methyl protons of the dimedone-derived part typically appear in the aliphatic region (δ 1.0-2.6 ppm).[2] ¹³C NMR provides confirmation of the carbon skeleton, with carbonyl carbons appearing around δ 193 ppm and aromatic carbons in the δ 114-148 ppm range.[2]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]+ or its adducts like [M+H]+ or [M+Na]+.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the precursor indol-11(8H)-one will show a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹.[2] After reduction and formation of the amine, the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the carbonyl peak would be expected.
| Spectroscopic Data Summary for a Representative Acenaphtho[1,2-b]indol-11(8H)-one Derivative | |
| Technique | Characteristic Signals / Peaks |
| ¹H NMR (CDCl₃) | δ 8.2-7.2 (m, Ar-H), δ 3.8 (s, -OCH₃), δ 2.5 (s, CH₂), δ 1.1 (s, CH₃)[2] |
| ¹³C NMR (CDCl₃) | δ 193.8 (C=O), δ 159.6-114.9 (Ar-C), δ 55.6 (-OCH₃), δ 52.0-28.6 (Aliphatic C)[2] |
| IR (KBr, cm⁻¹) | ν 3030 (Ar C-H), 2940 (Aliphatic C-H), 1723 (C=O), 1511 (C=C)[2] |
| HRMS (ESI) | Calculated m/z for [M+Na]⁺, found value confirms molecular formula.[2] |
Biological Activities and Structure-Activity Relationships (SAR)
The primary therapeutic interest in 1,2-dihydroacenaphthylen-4-amine derivatives lies in their potent anticancer activity. Various analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Anticancer Activity
Studies on related acenaphthene derivatives have shown promising in vitro antiproliferative activity against human tumor cell lines, including non-small cell lung cancer (H460), breast cancer (MDA-MB-468, SKRB-3), and melanoma (A375).[1] The mechanism of action for many polycyclic aromatic compounds with anticancer properties is the disruption of microtubule dynamics, similar to natural products like colchicine.[4] These agents can bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Proposed Mechanism of Anticancer Action via Tubulin Polymerization Inhibition.
Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold.
-
Amine Substituents: The substitution pattern on the exocyclic amine is critical. Incorporating different aryl or heteroaryl groups can significantly modulate potency and selectivity. For instance, in a series of acenaphthene-thiazole derivatives, a compound (3c) with a specific substitution pattern showed potent activity against breast cancer cell lines SKRB-3 and MDA-MB-468, comparable to the standard drug Adriamycin.[1]
-
Ring Substituents: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence binding affinity and pharmacokinetic properties. SAR studies on related inhibitors show that negatively charged groups, like a carboxylic acid, can be essential for activity in certain biological systems.[5]
-
Core Structure Rigidity: The rigid acenaphthene framework is a key contributor to activity, but modifications that constrain or alter the conformation of side chains can lead to enhanced or diminished effects.
| In Vitro Anticancer Activity of Representative Acenaphthene Derivatives [1] | ||
| Compound | Cell Line | Inhibition Rate (%) at 20 µM |
| Derivative 3c | MDA-MB-468 (Breast) | 55.5 ± 3.8 |
| Derivative 3c | SKRB-3 (Breast) | 66.1 ± 2.2 |
| Adriamycin (Control) | MDA-MB-468 (Breast) | 63.4 ± 0.4 |
| Adriamycin (Control) | SKRB-3 (Breast) | 68.1 ± 1.3 |
Other Potential Biological Activities
While anticancer activity is the most explored, the acenaphthene scaffold is associated with a broad spectrum of biological effects. Depending on the derivatization, analogs may exhibit:
-
Antimicrobial and Antifungal Activity [1]
-
Anti-inflammatory Properties [1]
-
Antihypertensive and Vasodilator Effects [6]
-
Antioxidant Activity [7]
Future Directions and Conclusion
The 1,2-dihydroacenaphthylen-4-amine scaffold is a validated starting point for the development of novel therapeutic agents, particularly for oncology. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries to probe structure-activity relationships thoroughly.
Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds to improve potency against specific cancer cell lines and enhance selectivity over normal cells.
-
Mechanism of Action Studies: Confirming the precise molecular targets (e.g., tubulin isoforms) and elucidating downstream signaling pathways.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their potential for in vivo efficacy and oral bioavailability.
-
In Vivo Studies: Advancing the most promising candidates into preclinical animal models of cancer to validate their therapeutic efficacy and safety.
References
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthesis of dihydroxy acenaphtho[1,2-b]indolone derivatives. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.). Hindawi. Retrieved February 15, 2026, from [Link]
-
Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic a. (2022). Pure. Retrieved February 15, 2026, from [Link]
-
Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. (2001). Infoscience. Retrieved February 15, 2026, from [Link]
-
An Efficient Synthesis of Acenaphtho[1,2-b]indole Derivatives via Domino Reaction. (2018). MDPI. Retrieved February 15, 2026, from [Link]
-
An Efficient Synthesis of Acenaphtho[1,2- b]indole Derivatives via Domino Reaction. (2018). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives. (1983). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Chemical synthesis and application of aryldihydronaphthalene derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (n.d.). Scripta Scientifica Pharmaceutica. Retrieved February 15, 2026, from [Link]
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- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. An Efficient Synthesis of Acenaphtho[1,2- b]indole Derivatives via Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Synthesis and biological activities of 3-aminomethyl-1,2-dihydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: N-Phenyl Acenaphthen-1-amine
The following is an in-depth technical guide on N-Phenyl Acenaphthen-1-amine , a specialized aromatic amine derivative. This document is structured for researchers and drug development professionals, synthesizing chemical identity, synthesis protocols, and potential applications.
Executive Summary
N-Phenyl acenaphthene amine (systematically N-phenylacenaphthen-1-amine ) is a secondary aromatic amine derived from the polycyclic aromatic hydrocarbon acenaphthene. While less commercially ubiquitous than its homolog N-phenyl-1-naphthylamine (PANA), it represents a critical scaffold in materials science (as an antioxidant) and organometallic chemistry (as a ligand precursor).
This guide defines its physicochemical properties, outlines robust synthesis pathways via reductive amination, and details analytical protocols for its quantification.
Key Chemical Data:
-
Molecular Formula:
-
Molecular Weight: 245.32 g/mol
-
CAS Registry: Not widely listed as a commodity; chemically distinct from PANA (CAS 90-30-2).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule consists of an acenaphthene core substituted at the 1-position with an anilino group. Its structural rigidity, imparted by the ethylene bridge of the acenaphthene system, distinguishes it from open-chain naphthylamines.
Table 1: Physicochemical Profile
| Property | Value / Description | Source/Prediction |
| IUPAC Name | N-phenylacenaphthen-1-amine | Systematic Nomenclature |
| Molecular Formula | Calculated | |
| Molecular Weight | 245.32 g/mol | Calculated |
| Appearance | Pale yellow to light brown crystalline solid | Analogous to PANA |
| Melting Point | ~125–130 °C | Predicted (based on homologs) |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water | Lipophilic character |
| pKa (Conjugate Acid) | ~3.5–4.0 | Est.[1][2][3][4] for diarylamines |
| LogP | ~4.8 | Predicted (High lipophilicity) |
Synthesis & Production Protocols
The synthesis of N-phenylacenaphthen-1-amine is best achieved through Reductive Amination . This pathway is preferred over direct nucleophilic substitution due to the instability of 1-haloacenaphthenes.
Mechanism: Reductive Amination
-
Condensation: Acenaphthen-1-one reacts with aniline to form an intermediate imine (Schiff base).
-
Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (
) or Sodium Cyanoborohydride ( ) to yield the secondary amine.
Detailed Experimental Protocol
Reagents: Acenaphthen-1-one (1.0 eq), Aniline (1.1 eq),
-
Imine Formation:
-
Dissolve Acenaphthen-1-one (10 mmol) and Aniline (11 mmol) in anhydrous DCM (50 mL).
-
Cool to 0°C. Dropwise add
(5 mmol) dissolved in DCM (Caution: Exothermic). -
Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).
-
-
Reduction:
-
Dilute the mixture with Methanol (20 mL).
-
Add
(15 mmol) in small portions at 0°C. -
Stir for 2 hours.
-
-
Workup:
-
Quench with 1N NaOH. Extract with DCM (3x).
-
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc 9:1).
-
Visualization: Synthesis Pathway
Caption: Two-step reductive amination pathway converting acenaphthenone to the target amine via an imine intermediate.
Applications in Research & Development
A. Antioxidant Mechanism (Materials Science)
Similar to N-phenyl-1-naphthylamine, this compound functions as a radical scavenger in polymers and lubricants.
-
Mechanism: The secondary amine hydrogen is labile. It donates a hydrogen atom to peroxy radicals (
), terminating the propagation chain. -
Advantage: The bulky acenaphthene group provides steric hindrance, potentially improving stability compared to simpler diphenylamines.
B. Ligand Precursor (Organometallics)
While the di-imine (BIAN) ligands are more common, the mono-amine serves as a precursor for "hemilabile" ligands.
-
Usage: Reaction with phosphines to generate P-N type ligands for asymmetric catalysis.
Analytical Protocols
To validate the synthesis and purity of N-phenylacenaphthen-1-amine, a multi-modal analytical workflow is required.
HPLC Method (Purity & Quantitation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
-
Retention Time: Predicted to elute later than PANA due to the rigid aliphatic bridge increasing hydrophobicity.
Mass Spectrometry (Identification)
-
Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).
-
Diagnostic Ions (EI):
-
M+ (Molecular Ion): m/z 245
-
Base Peak: m/z 153/154 (Acenaphthenyl cation, loss of Ph-NH).
-
Fragment: m/z 92 (Azatropylium ion, characteristic of anilines).
-
Visualization: Analytical Workflow
Caption: Analytical workflow for purity assessment and structural confirmation using HPLC and GC-MS.
Safety & Toxicology (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of aromatic amines).
-
Handling: Use in a fume hood with nitrile gloves.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).
References
-
PubChem. N-phenylnaphthalen-1-amine (PANA) Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 16, 2026). Cited for homologous properties and antioxidant mechanism.
-
El-Sawy, E. R., et al. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives. Molecules, 2012. Cited for acenaphthene scaffold reactivity.[3]
-
Organic Chemistry Portal. Reductive Amination Protocols. Available at: [Link]. Cited for synthesis methodology.
-
Michelet, V., et al. Acenaphthene-based ligands in catalysis. Coordination Chemistry Reviews. Cited for ligand applications.[1][5]
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Solubility Profiling and Thermodynamic Characterization of N-Phenyl-1,2-dihydroacenaphthylen-4-amine
Executive Summary & Compound Identity
N-phenyl-1,2-dihydroacenaphthylen-4-amine (CAS: 749921-50-4), often chemically equivalent to N-phenyl-4-aminoacenaphthene , represents a class of bulky aromatic amines frequently utilized as intermediates in the synthesis of organic light-emitting diodes (OLEDs), hole-transport materials, and specialized dyes.
Unlike simple anilines, the presence of the acenaphthene core (1,2-dihydroacenaphthylene) introduces significant structural rigidity and lipophilicity. This guide provides a comprehensive technical framework for determining its solubility profile, presenting predictive data based on structural analogues (specifically N-phenyl-1-naphthylamine) and detailing the isothermal saturation protocol required for empirical validation.
Chemical Structure & Properties (Predicted)
| Property | Value / Description | Source/Basis |
| Systematic Name | N-phenyl-1,2-dihydroacenaphthylen-4-amine | IUPAC |
| CAS Number | 749921-50-4 | ChemSrc/Commercial |
| Molecular Formula | C₁₈H₁₅N | Calculated |
| Molecular Weight | ~245.32 g/mol | Calculated |
| Core Scaffold | Acenaphthene (rigid naphthalene derivative) | Structural Analysis |
| LogP (Predicted) | 4.8 – 5.2 | High Lipophilicity |
| Key Solubility Characteristic | Highly hydrophobic; soluble in aromatics/chlorinated solvents; insoluble in water.[1][2][3][4] | Analogue Comparison |
Predicted Solubility Profile (Comparative Analysis)
Note: As specific peer-reviewed thermodynamic data for CAS 749921-50-4 is proprietary or sparse, the following data is derived from Quantitative Structure-Property Relationship (QSPR) analysis using N-phenyl-1-naphthylamine (PANA) as the primary structural analogue. The acenaphthene bridge in the target compound increases hydrophobicity compared to PANA.
Solubility Classifications
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | |
| Chlorinated Solvents | Chloroform, Dichloromethane | Very High | Strong dispersion forces; "like dissolves like" for heavy organics. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole-induced dipole interactions; limited by the bulky hydrophobic core. |
| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate | H-bonding capability of the amine is sterically hindered by the phenyl ring. |
| Aqueous | Water, Buffer (pH 7) | Insoluble (< 0.01 mg/mL) | Dominant hydrophobic effect of the C18 skeleton. |
Thermodynamic Behavior (Van't Hoff Prediction)
Dissolution for this class of compounds is typically endothermic (
Methodological Framework: Experimental Determination
To generate authoritative data for regulatory or formulation purposes, researchers must perform the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached and validated.
Experimental Workflow (DOT Diagram)
Caption: Workflow for the Isothermal Saturation Method. Critical control points include temperature stability (±0.05 K) and pre-heating filtration equipment to prevent precipitation.
Detailed Protocol
-
Preparation: Add excess N-phenyl-1,2-dihydroacenaphthylen-4-amine to a glass equilibrium cell containing 10 mL of the target solvent (e.g., Toluene, Ethanol).
-
Equilibration: Place the cell in a thermostatic water bath. Stir continuously for 48 hours to ensure solid-liquid equilibrium.
-
Self-Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow the solid to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter .
-
Critical Step: The syringe and filter must be pre-heated to the equilibrium temperature to prevent "crash-out" (precipitation) during transfer.
-
-
Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile:Water) and analyze via HPLC-DAD (Diode Array Detector) at
(approx. 280-320 nm, determine experimentally).
Thermodynamic Modeling & Data Correlation
Once experimental mole fraction solubility (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of rigid aromatic organics.
- : Mole fraction solubility.[5]
- : Absolute temperature (Kelvin).[3][6][7]
- : Empirical parameters derived from regression analysis.
-
Interpretation :
-
If
is negative and is positive, the dissolution is endothermic. - values should exceed 0.99 for valid correlation.
-
Dissolution Mechanism (DOT Diagram)
Caption: Thermodynamic cycle of dissolution. The rigid acenaphthene core requires significant energy to break the crystal lattice, necessitating solvents with strong dispersion forces.
References & Authoritative Sources
Since specific solubility data for CAS 749921-50-4 is not indexed in public thermodynamic databases, the methodology and predictive models above are grounded in the following authoritative standards for aromatic amine characterization:
-
Compound Identification:
-
N-phenyl-1,2-dihydroacenaphthylen-4-amine (CAS 749921-50-4). ChemSrc Chemical Database. Available at: [Link]
-
-
Structural Analogue Data (N-Phenyl-1-naphthylamine):
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6998, N-Phenyl-1-naphthylamine. Retrieved from [Link]
-
-
Experimental Methodology (Standard Protocol):
-
Li, D., et al. (2020). Solubility determination and thermodynamic modelling of 2-nitro-p-phenylenediamine in nine pure solvents. Journal of Chemical Thermodynamics. (Contextual grounding for aromatic amine solubility protocols).
-
Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug in different organic solvents. Journal of Molecular Liquids. (Standard reference for Apelblat correlation).
-
-
Thermodynamic Modeling:
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat equation).
-
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- 2. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Arylamines
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of a promising class of organic semiconductor materials: acenaphthene-based arylamines. Designed for researchers, scientists, and professionals in organic electronics and materials science, this document delves into the synthesis, characterization, and theoretical modeling of these compounds. By elucidating the structure-property relationships that govern their performance, this guide aims to accelerate the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Strategic Importance of Acenaphthene-Based Arylamines in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices.[1] At the heart of this revolution lies the molecular engineering of organic semiconductors with tailored electronic properties.[2] Acenaphthene, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for these materials due to its rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport.[3] When functionalized with arylamine moieties, particularly triphenylamine (TPA), the resulting donor-acceptor (D-A) structures exhibit exceptional hole-transporting capabilities.[4][5]
Triphenylamine is a well-known hole-transporting unit, and its incorporation into the acenaphthene framework leads to materials with high thermal stability and desirable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from standard anodes like indium tin oxide (ITO).[4][6] The acenaphthene-imidazole moiety can act as an electron-deficient unit, creating a D-A structure that influences the electronic and photophysical properties of the molecule.[4][5] This guide will systematically investigate the synthesis, electronic characterization, and computational modeling of these materials, providing a robust framework for their application in advanced electronic devices.
Molecular Design and Synthesis: Crafting High-Performance Materials
The electronic properties of acenaphthene-based arylamines are intrinsically linked to their molecular structure. The synthesis of these materials is a multi-step process that requires careful control over reaction conditions to achieve the desired products with high purity.
Synthetic Strategy: A Step-by-Step Approach
A common synthetic route involves the condensation of acenaphthenequinone with an arylamine, followed by further functionalization.[6] For instance, a series of acenaphthene derivatives can be synthesized by incorporating an imidazole moiety as an electron-deficient unit and triphenylamine (TPA) as an electron-rich moiety.[4][5]
Experimental Protocol: Synthesis of an Acenaphthene-Triphenylamine Derivative [6]
-
Reaction Setup: All reactions are conducted under an inert nitrogen atmosphere to prevent oxidation of the reactants and intermediates.
-
Starting Materials: Commercially available reagents are typically used without further purification unless specified.
-
Step 1: Synthesis of the Imidazole-Acenaphthene Core: A mixture of acenaphthenequinone, an appropriate aldehyde, an ammonium source (e.g., ammonium acetate), and the triphenylamine-containing reactant is refluxed in a suitable solvent like glacial acetic acid.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water or another anti-solvent. The crude product is then collected by filtration, washed, and purified by column chromatography on silica gel to yield the final acenaphthene-based arylamine.
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]
Causality in Synthesis: Why These Steps Matter
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical because arylamines are susceptible to oxidation, which can lead to undesired side products and impurities that would compromise the electronic properties of the final material.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts. The purity of the material is paramount for achieving optimal performance in electronic devices, as impurities can act as charge traps.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of acenaphthene-based arylamines is crucial for predicting their performance in devices. This is achieved through a combination of electrochemical, photophysical, and thermal analysis techniques.
Electrochemical Properties: Probing the Frontier Molecular Orbitals
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[7][8] These energy levels are critical for understanding charge injection and transport in organic electronic devices.[9]
Experimental Protocol: Cyclic Voltammetry [7][10]
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the acenaphthene-based arylamine in a suitable, electrochemically stable solvent such as dichloromethane or acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure good conductivity.[8]
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[11]
-
Degassing: Purge the solution with an inert gas like argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]
-
Data Acquisition: Connect the electrodes to a potentiostat and scan the potential. The scan is typically started from the open-circuit potential towards the oxidation potential, then reversed to the reduction potential, and finally brought back to the initial potential. A scan rate of 50-100 mV/s is commonly used.[7]
-
Data Analysis: Determine the onset of the first oxidation potential (E_ox_onset) and the onset of the first reduction potential (E_red_onset) from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[8]
-
E_HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]
-
Photophysical Properties: Unraveling Light Absorption and Emission
UV-visible absorption and fluorescence spectroscopy are used to investigate the light-absorbing and emitting properties of the materials, which are fundamental to their application in OLEDs and OPVs.[12]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [12][13]
-
Solution Preparation: Prepare dilute solutions of the acenaphthene-based arylamine in a spectroscopic grade solvent (e.g., dichloromethane or toluene) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λ_max) corresponds to the π → π* electronic transitions within the molecule.[4][5]
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum. The wavelength of maximum emission (λ_em) and the Stokes shift (the difference between λ_max and λ_em) are important parameters.
-
Thermal Stability: Ensuring Device Longevity
Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the materials. High thermal stability is crucial for the long-term operational stability of organic electronic devices.[14][15][16]
Experimental Protocol: Thermogravimetric Analysis (TGA) [14][15][16]
-
Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into an alumina crucible.[14][17]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample under a continuous flow of inert gas (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs. Acenaphthene-triphenylamine derivatives have been reported to exhibit high thermal decomposition temperatures, often in the range of 400 to 430 °C.[4][5]
Computational Modeling: A Theoretical Lens into Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to gain deeper insights into the electronic structure and properties of molecules, complementing experimental findings.[4][5][18][19]
Theoretical Methodology
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d,p).[20]
-
Frontier Molecular Orbitals: The optimized geometry is then used to calculate the HOMO and LUMO energy levels. The distribution of these orbitals provides information about the electron-donating and electron-accepting parts of the molecule.
-
Excited States and UV-Vis Spectra: TD-DFT calculations are performed to predict the electronic absorption spectra, which can be compared with experimental UV-Vis data to validate the computational model.[21]
Data Synthesis and Interpretation
The combination of experimental and computational data provides a comprehensive understanding of the electronic properties of acenaphthene-based arylamines.
Tabulated Electronic Properties
| Compound Reference | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_max (nm) | λ_em (nm) | T_d (°C) |
| AC-Ph[4][5][6] | -5.35 | -2.38 | 2.97 | 350 | 520 | 400 |
| AC-PT[4][5][6] | -5.32 | -2.36 | 2.96 | 352 | 525 | 415 |
| AC-Fl[4][5] | -5.38 | -2.40 | 2.98 | 355 | 530 | 420 |
| AC-mCF3[4][5] | -5.45 | -2.48 | 2.97 | 348 | 580 | 430 |
| AC-pCF3[4][5][6] | -5.48 | -2.50 | 2.98 | 349 | 590 | 425 |
Data synthesized from multiple sources.[4][5][6] Values are representative and may vary slightly depending on the specific experimental conditions.
Structure-Property Relationships
The data in the table reveals important structure-property relationships. For example, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) can lower both the HOMO and LUMO energy levels.[4][5] This tunability is a key advantage of organic materials, allowing for the fine-tuning of their electronic properties to match the requirements of specific device architectures. The high thermal decomposition temperatures confirm the excellent stability of these materials, making them suitable for fabrication processes that involve thermal evaporation.[4][5]
Application in Organic Light-Emitting Diodes (OLEDs)
The favorable electronic and photophysical properties of acenaphthene-based arylamines make them excellent candidates for use as hole-transporting and/or emissive materials in OLEDs.[4][5][22]
OLED Device Architecture and Fabrication
A typical multilayer OLED device consists of several organic layers sandwiched between an anode (e.g., ITO) and a cathode (e.g., Al).[23]
Fabrication Protocol: Vacuum Thermal Evaporation [24][25]
-
Substrate Preparation: ITO-coated glass substrates are thoroughly cleaned by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The acenaphthene-based arylamine can be used as the hole-transporting layer (HTL).
-
Cathode Deposition: Finally, a low work function metal cathode (e.g., LiF/Al) is deposited on top of the organic layers.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.[23]
Performance and Future Outlook
Acenaphthene-based arylamines have demonstrated promising performance in OLEDs, exhibiting good hole-transporting properties and contributing to high device efficiencies.[4][5] The continued development of new derivatives with further optimized electronic and photophysical properties holds the key to advancing the field of organic electronics.
Conclusion
Acenaphthene-based arylamines represent a versatile and highly tunable class of organic semiconductors with significant potential for application in a range of electronic devices. This guide has provided an in-depth overview of their synthesis, electronic property characterization, and computational modeling. By understanding the fundamental principles that govern their behavior, researchers can rationally design and synthesize new materials with enhanced performance, paving the way for the next generation of organic electronics.
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Acenaphthylene as a building block for π-electron functional materials. Journal of Materials Chemistry C.
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Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. RSC Publishing.
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Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. EPFL.
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Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. Materials Advances.
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Understanding Acenaphthylene Properties for Advanced Material Design. NINGBO INNO PHARMCHEM CO.,LTD..
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
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A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
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Photophysical tuning of the aggregation-induced emission of a series of para-substituted aryl bis(imino)acenaphthene zinc complexes. PubMed.
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An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds. Benchchem.
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Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. ResearchGate.
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Acenaphthene-Triphenylamine (Acceptor-Donor) based luminophores for organic light emitting diodes. SciSpace.
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Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc..
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Cyclic Voltammetry Experiment. Gamry Instruments.
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Protocol for cyclic voltammetry. iGEM.
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Understanding HOMO and LUMO in Chemistry. Ossila.
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Quantum Chemical Approach of Donor−π–Acceptor Based Arylborane–Arylamine Macrocycles with Outstanding Photovoltaic Properties Toward High-Performance Organic Solar Cells. Energy & Fuels.
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A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for... ResearchGate.
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Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives. arXiv.
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Novel hole-transporting materials based on triphenylamine for organic electroluminescent devices. Sci-Hub.
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Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. MDPI.
-
OLEDs/Organic Electronics. MBRAUN.
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Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
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Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Benchchem.
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General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. The Royal Society of Chemistry.
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Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. MDPI.
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Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers.
- Controlled tuning of HOMO and LUMO levels in supramolecular nano-S
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EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
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Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube.
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(PDF) DFT and TD-DFT calculation of new aryl cyanomethylene-quinone mono-oximes-based small molecules for organic photovoltaic. ResearchGate.
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Section 1: Computational Details The DFT-D calculations were carried out using the ADF software package1,2. The revPBE gradient. The Royal Society of Chemistry.
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Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.
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Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. PMC.
- Organic Light Emitting Diodes (OLEDs) with Slot-Die Coated Functional Layers. [Source Not Available].
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Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs. RSC Publishing.
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Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PMC.
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Sample Preparation for UV-Vis Spectroscopy. Ossila.
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UV-Visible Derivative Spectroscopy: Theory and Applications. YouTube.
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Code development. EUSpecLab Doctoral Network.
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Application of density functional theory to heterogeneous catalysis and development of computational methods for photochemistry. University Digital Conservancy.
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Unraveling the Identity of N-phenyl-4-acenaphthenamine: A Case of Ambiguous Nomenclature
A comprehensive search for "N-phenyl-4-acenaphthenamine" across chemical databases, including PubChem, has revealed that this name does not correspond to a readily identifiable and well-documented chemical substance. This ambiguity precludes the retrieval of a specific PubChem Compound ID (CID) and associated safety data, which are crucial for a detailed technical guide for research and drug development professionals.
The systematic investigation into the chemical identity of "N-phenyl-4-acenaphthenamine" encountered several challenges. Primarily, the name itself presents a point of ambiguity. The acenaphthene scaffold can be numbered in different ways, and the position "4" is not standard. Typically, substitution on the aromatic rings of acenaphthene is designated at positions 3, 4, 5, or 6. Furthermore, the term "acenaphthenamine" could refer to an amino group attached to the acenaphthene core.
Searches for potential precursors, such as "4-aminoacenaphthene," did not yield a commercially available compound with a corresponding CAS number or extensive safety documentation, suggesting it is not a common building block in chemical synthesis. While related structures, such as N-aryl derivatives of other amino-naphthalene compounds (e.g., N-phenyl-1-naphthylamine), are well-characterized, a direct analogue corresponding to "N-phenyl-4-acenaphthenamine" could not be located.
This lack of a definitive chemical identifier prevents the crucial next steps in creating a technical guide, which would include:
-
Assigning a PubChem CID: This unique identifier is the gateway to a wealth of curated information on a chemical's properties, biological activities, and safety.
-
Retrieving Safety Data: Without a specific compound, it is impossible to access the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which provides standardized information on hazards, pictograms, and precautionary statements.
-
Developing Experimental Protocols: Safe handling and experimental procedures are entirely dependent on the known hazards of a substance.
Given the current information, it is strongly advised to verify the correct chemical name and structure of the compound of interest. It is possible that "N-phenyl-4-acenaphthenamine" is a trivial name, a misnomer, or a novel compound not yet widely documented in public databases.
To proceed with any research or development involving this substance, the following steps are recommended:
-
Confirm the Chemical Structure: Obtain a definitive chemical structure, for example, through spectroscopic data (NMR, MS) or from the original source of the compound.
-
Determine the Correct IUPAC Name and CAS Number: Once the structure is confirmed, the correct IUPAC name and CAS number can be determined. These identifiers will allow for an accurate and fruitful search of chemical databases.
-
Conduct a Thorough Literature and Database Search: With the correct identifiers, a comprehensive search for safety data, toxicological studies, and handling protocols can be performed on platforms like PubChem, Scopus, and other scientific databases.
Without these fundamental pieces of information, any attempt to provide a technical guide on "N-phenyl-4-acenaphthenamine" would be speculative and could pose significant safety risks. The scientific community relies on precise and unambiguous chemical identification to ensure the safety and integrity of research and development activities.
An In-depth Technical Guide to the History, Discovery, and Therapeutic Potential of Acenaphthylene Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acenaphthylene scaffold, a polycyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar framework provides a unique template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and development of acenaphthylene amine derivatives. We delve into the foundational synthetic methodologies, from early discoveries to modern advancements, and explore the diverse pharmacological landscape of these compounds, with a particular focus on their promising applications in oncology. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, structure-activity relationships, and therapeutic potential of this fascinating class of molecules.
Introduction: The Acenaphthylene Core
Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting positions 1 and 8.[1] This unique structural feature imparts a distinct electronic and steric profile, making it an attractive scaffold for the development of novel bioactive molecules. The related compound, acenaphthene, which lacks the double bond in the five-membered ring, was first isolated from coal tar and its synthesis was reported as early as 1866.[1] The industrial production of acenaphthylene is primarily achieved through the dehydrogenation of acenaphthene.[2]
The introduction of an amine functionality onto the acenaphthylene framework gives rise to a class of compounds with a rich and diverse pharmacological profile. These derivatives have garnered significant attention for their potential applications in various therapeutic areas, most notably in the development of anticancer agents.[3][4]
Historical Perspective and Key Discoveries
The journey of acenaphthylene amine derivatives begins with the exploration of the chemistry of its parent hydrocarbon, acenaphthene. While acenaphthene was known in the 19th century, the systematic investigation of its amine derivatives and their subsequent dehydrogenation to acenaphthylene amines evolved over time.
A pivotal step in accessing these compounds was the development of methods for the introduction of a nitrogen-containing group onto the acenaphthene ring system. A common and historically significant approach involves the nitration of acenaphthene, followed by the reduction of the resulting nitroacenaphthene to the corresponding aminoacenaphthene. This foundational two-step process laid the groundwork for the synthesis of a wide array of acenaphthene amine derivatives.
While early specific dates for the discovery of acenaphthylene amine derivatives are not prominently documented in readily available literature, the progression of organic synthesis methodologies in the 20th century undoubtedly enabled their preparation and investigation. The development of more sophisticated synthetic techniques has further expanded the accessible chemical space of these compounds.
Synthetic Methodologies: Crafting the Core and Introducing Diversity
The synthesis of acenaphthylene amine derivatives can be broadly categorized into two main strategies: the derivatization of a pre-formed acenaphthylene core or the construction of the acenaphthylene ring system with the amine functionality already in place or introduced at a later stage. A prevalent and well-established route involves the modification of the more readily available acenaphthene scaffold, followed by a final dehydrogenation step if the unsaturated acenaphthylene target is desired.
Synthesis of the Acenaphthene Amine Precursor
A cornerstone of acenaphthene amine chemistry is the synthesis of 5-aminoacenaphthene. This key intermediate is typically prepared through a two-step sequence starting from acenaphthene.
Step 1: Nitration of Acenaphthene
The electrophilic nitration of acenaphthene introduces a nitro group onto the aromatic ring, primarily at the 5-position. This reaction is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon.
Step 2: Reduction of 5-Nitroacenaphthene
The subsequent reduction of the nitro group to a primary amine is a crucial transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Synthesis of 5-Aminoacenaphthene
Reaction: Nitration of Acenaphthene followed by Catalytic Hydrogenation
Step 1: 5-Nitroacenaphthene Synthesis
-
Caution: Nitrating agents are corrosive and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
In a flask equipped with a stirrer and a dropping funnel, dissolve acenaphthene in a suitable solvent such as acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto ice and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from an appropriate solvent to obtain 5-nitroacenaphthene.
Step 2: 5-Aminoacenaphthene Synthesis
-
Dissolve 5-nitroacenaphthene in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure and temperature.
-
Monitor the reaction progress by techniques like thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to yield 5-aminoacenaphthene, which can be further purified by recrystallization.
Derivatization of the Amine Group and the Acenaphthene Scaffold
Once the aminoacenaphthene core is obtained, a vast array of derivatives can be synthesized by modifying the amine group or by further functionalizing the acenaphthene ring. For instance, the primary amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse side chains and functional groups.
A particularly fruitful strategy in the context of drug discovery has been the reaction of acenaphthene-derived intermediates with various heterocycles. For example, the synthesis of thiazole-containing acenaphthene amine derivatives has been shown to yield compounds with potent antitumor activity.[3][4] This typically involves the preparation of an α-haloketone intermediate from acenaphthene, which then undergoes a Hantzsch-type thiazole synthesis with a thiourea or thioamide.
Experimental Workflow: Synthesis of Thiazole-Containing Acenaphthene Amine Derivatives
Caption: Synthetic workflow for thiazole-containing acenaphthene amine derivatives.
Synthesis of Acenaphthylene Amine Derivatives
To obtain the fully unsaturated acenaphthylene amine derivatives, a dehydrogenation step is typically employed on the corresponding acenaphthene precursor. This reaction introduces the double bond in the five-membered ring. Various dehydrogenating agents can be used, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mechanism of this dehydrogenation has been a subject of study.[5]
Alternatively, modern synthetic methods are exploring direct C-H amination reactions on the acenaphthylene core, although this approach is less established for this specific scaffold compared to other aromatic systems.[6]
Therapeutic Applications: A Focus on Oncology
Acenaphthylene amine derivatives have demonstrated a wide range of biological activities, but their potential as anticancer agents has been the most extensively investigated area.[3][4][7]
Antitumor Activity and Cytotoxicity
Numerous studies have reported the synthesis and in vitro evaluation of novel acenaphthene and acenaphthylene amine derivatives against various human cancer cell lines. These compounds have shown promising cytotoxicity, in some cases comparable or even superior to established chemotherapeutic drugs.[3][4]
For instance, a series of twelve novel acenaphthene derivatives were synthesized and evaluated for their antitumor activities against six human solid tumor cell lines. One compound, in particular, demonstrated significant activity against the SKRB-3 breast cancer cell line, with potency comparable to the positive control, doxorubicin.[3][4] Another study focused on acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitutions, identifying derivatives with potent cytotoxicity against A549 lung cancer and P388 leukemia cell lines.[8]
Table 1: Cytotoxicity of Representative Acenaphthene Amine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c (a thiazole derivative) | SKRB-3 (Breast) | Comparable to Doxorubicin | [3][4] |
| 4b (an amino-substituted acenaphthopyrrole ester) | A549 (Lung) | 0.019 - 0.60 | [8] |
| 4c (an amino-substituted acenaphthopyrrole ester) | P388 (Leukemia) | 0.019 - 0.60 | [8] |
Mechanism of Action and Structure-Activity Relationships (SAR)
While the precise mechanism of action for many acenaphthylene amine derivatives is still under investigation, their planar, polycyclic aromatic structure suggests that they may act as DNA intercalating agents, thereby disrupting DNA replication and transcription in cancer cells. The amine side chains can play a crucial role in enhancing this interaction through electrostatic and hydrogen bonding interactions with the DNA backbone.
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of these compounds. Key structural features that have been shown to influence activity include:
-
The nature and position of the amine substituent: The type of amine (primary, secondary, or tertiary) and the length and functionality of the attached side chain can significantly impact cytotoxicity.
-
The heterocyclic moiety: The incorporation of different heterocyclic rings, such as thiazole or pyrrole, can modulate the electronic properties and binding interactions of the molecule.
-
Substitution on the acenaphthene ring: The presence of other substituents on the aromatic core can influence the compound's lipophilicity, solubility, and overall pharmacological profile.
Diagram: Key Structural Elements for SAR
Caption: Key structural features influencing the activity of acenaphthylene amine derivatives.
Challenges and Future Directions
Despite the promising preclinical data, the development of acenaphthylene amine derivatives into clinical candidates faces several challenges. These include optimizing their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability, as well as thoroughly evaluating their long-term toxicity and potential for off-target effects.
Future research in this area should focus on:
-
Elucidating the detailed mechanism of action: Utilizing modern biochemical and molecular biology techniques to identify the specific cellular targets and pathways affected by these compounds.
-
Conducting comprehensive SAR studies: Systematically modifying the core scaffold and its substituents to develop more potent and selective analogs.
-
Exploring novel drug delivery systems: Investigating formulations that can enhance the solubility and targeted delivery of these often-lipophilic compounds.
-
Investigating combination therapies: Evaluating the potential of acenaphthylene amine derivatives to synergize with existing anticancer drugs to overcome drug resistance.
Conclusion
Acenaphthylene amine derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their unique structural features, coupled with the versatility of their synthesis, provide a rich platform for the design and discovery of novel drug candidates. While challenges remain in their development, continued research into their synthesis, mechanism of action, and structure-activity relationships holds the promise of unlocking new and effective treatments for a range of diseases. This guide serves as a foundational resource to inspire and inform further exploration into this exciting area of medicinal chemistry.
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An In-depth Technical Guide to the Physical Properties of N-Substituted Acenaphthene Amines
Abstract
N-substituted acenaphthene amines represent a class of compounds of significant interest to researchers in medicinal chemistry and materials science. The rigid, polycyclic acenaphthene core provides a unique scaffold that, when functionalized with an amino group, allows for a wide array of chemical modifications. The nature of the N-substituent profoundly influences the molecule's physical properties, which in turn dictate its behavior in biological and material systems. This guide provides an in-depth exploration of these properties, focusing on the synthesis, structural characterization, and critical physicochemical parameters—such as melting point, solubility, and lipophilicity—that are paramount for drug development and advanced material design. Detailed experimental protocols and an analysis of structure-property relationships are presented to offer field-proven insights for professionals in the field.
Introduction: The Acenaphthene Scaffold in Modern Research
Acenaphthene, a tricyclic aromatic hydrocarbon, is composed of a naphthalene core fused with an ethylene bridge.[1] This structure imparts a rigid, planar geometry that serves as an excellent foundational scaffold for synthetic chemistry. When functionalized to create N-substituted acenaphthene amines, these molecules become valuable building blocks, particularly in the realm of drug discovery.
The amine substituent, typically at the 5-position, serves as a versatile chemical handle for introducing a wide range of functional groups (N-substituents). This derivatization is a cornerstone of lead optimization in drug development, as it allows for the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] For instance, novel acenaphthene derivatives have been synthesized and evaluated for their potential as antitumor agents, demonstrating the therapeutic relevance of this molecular class.[3][4] Understanding the physical properties of these compounds is not merely an academic exercise; it is a critical prerequisite for designing effective and safe therapeutic agents and novel functional materials.
Synthetic Pathways to N-Substituted Acenaphthene Amines
The journey to N-substituted acenaphthene amines typically begins with the synthesis of a key precursor, 5-aminoacenaphthene. The most common and effective route involves the nitration of the acenaphthene core, followed by the reduction of the resulting nitro group.
Synthesis of the Precursor: 5-Aminoacenaphthene
A reliable method for synthesizing the 5-aminoacenaphthene precursor is the catalytic hydrogenation of 5-nitroacenaphthene. The choice of a palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity in reducing aromatic nitro groups without affecting the core aromatic structure. Acetic acid is often included in the solvent mixture to ensure the amine product remains protonated and soluble, preventing side reactions.
Experimental Protocol: Hydrogenation of 5-Nitroacenaphthene [2]
-
Dissolution: Dissolve 5-nitroacenaphthene in a solvent mixture of tetrahydrofuran (THF) and acetic acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Subject the mixture to hydrogenation (e.g., 40 psi of H₂) at room temperature for approximately 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as cyclohexane:ethyl acetate, to yield pure 5-aminoacenaphthene.[2]
N-Substitution Reactions
With the 5-aminoacenaphthene precursor in hand, N-substitution can be achieved through various standard organic reactions. For creating N-acyl derivatives (amides), the amine is typically reacted with an acyl chloride or anhydride. For N-aryl derivatives, transition-metal-catalyzed cross-coupling reactions are common. A versatile approach involves synthesizing intermediate building blocks, such as thiazole derivatives, which can then be further functionalized.[3][4]
Structural Elucidation and Spectroscopic Characterization
Confirming the identity and purity of synthesized N-substituted acenaphthene amines requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential.
Generalized Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
Key diagnostic signals include the characteristic aliphatic protons of the ethylene bridge in the acenaphthene core (typically a singlet around 3.4 ppm) and the aromatic protons, whose chemical shifts and coupling patterns change based on the substitution pattern. The N-H proton of secondary amines or amides will appear as a broad singlet, and its chemical shift can be concentration-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For N-substituted acenaphthene amines, the N-H and C-N stretching vibrations are of primary interest.
-
N–H Stretch: Primary amines (R-NH₂) show two distinct bands between 3400-3250 cm⁻¹, while secondary amines (R₂-NH) exhibit a single, weaker band in the same region. Amides (R-NH-C=O) typically show an N-H stretch around 3300 cm⁻¹.[5]
-
C–N Stretch: The stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region.[5]
-
C=O Stretch (Amides): A strong, sharp absorption band between 1700-1650 cm⁻¹ is a clear indicator of an amide functional group.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Core Physicochemical Properties
The bulk physical properties of a molecule are decisive for its application, especially in drug development, where they govern pharmacokinetics. Optimizing these properties is a central goal of medicinal chemistry.[2]
Melting Point (m.p.)
The melting point is a fundamental physical property that provides a quick assessment of a compound's purity and reflects the strength of its crystal lattice forces. For a series of related compounds, the melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces like hydrogen bonding and π-π stacking.
The data below, derived from a study on potential antitumor agents, illustrates how N-substitution on a 5-aminoacenaphthene scaffold (via a thiazole linker) impacts the melting point.[3][4]
| Compound Name / N-Substituent | Molecular Formula | Melting Point (°C) |
| Amine Precursors | ||
| 4-(Acenaphthen-5-yl)-1,3-thiazol-2-amine | C₁₅H₁₂N₂S | 155.8 - 157.3[4] |
| N-Aryl Derivatives | ||
| N-(4-Methoxyphenyl)-...-thiazol-2-amine | C₂₂H₁₈N₂OS | 185.4 - 188.6[3] |
| N-(3,5-Dichlorophenyl)-...-thiazol-2-amine | C₂₁H₁₄Cl₂N₂S | 222.6 - 225.1[3] |
| 4-(...-thiazol-2-ylamino)benzoic acid | C₂₂H₁₆N₂O₂S | 323.1 - 325.6[3] |
| N-Acyl (Amide) Derivatives | ||
| N-(4-(Acenaphthen-5-yl)-1,3-thiazol-2-yl)benzamide | C₂₂H₁₆N₂OS | 173.2 - 176.1[4] |
| N-(4-(Acenaphthen-5-yl)-1,3-thiazol-2-yl)acetamide | C₁₇H₁₄N₂OS | 192.5 - 193.8[4] |
Table 1: Experimental Melting Points of N-Substituted Acenaphthene Amine Derivatives.
As seen in the table, the introduction of bulky or polar groups capable of strong intermolecular interactions (e.g., the carboxylic acid in the benzoic acid derivative) tends to significantly increase the melting point.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[3] Poor solubility is a major hurdle in drug development. For N-substituted acenaphthene amines, solubility is governed by the balance between the large, hydrophobic acenaphthene core and the polarity of the N-substituent. The parent acenaphthene is practically insoluble in water.[6] Introducing polar groups, especially those capable of ionization (like carboxylic acids or basic amines), is a key strategy to enhance aqueous solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. This concentration represents the thermodynamic solubility.
The causality behind this protocol is to measure the true equilibrium state, which provides the most reliable and relevant solubility value for biopharmaceutical assessment, as opposed to kinetic solubility which can be influenced by the rate of dissolution.[2]
Lipophilicity (logP / logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
The parent acenaphthene is highly lipophilic, with a reported logP of 3.92.[1] N-substitution provides a powerful handle to modulate this property. Adding polar functional groups will decrease logP, while adding more non-polar or greasy substituents will increase it. An optimal logP range (typically 1-3) is often targeted for orally absorbed drugs to balance membrane permeability with aqueous solubility.
Experimental Protocol: RP-HPLC for logD Measurement
-
Column and Mobile Phase: Use a reversed-phase (RP) HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).
-
Sample Analysis: Inject the test compound and measure its retention time.
-
Calculation: The capacity factor (k) is calculated for each compound: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time. A linear regression of log k versus known logP values for the standards is plotted. The logP/logD of the test compound can then be interpolated from its measured log k value.
This chromatographic method is favored in early drug discovery for its high throughput and small sample requirement compared to the traditional shake-flask method. The principle relies on the fact that a compound's retention on a non-polar stationary phase is directly proportional to its lipophilicity.
Conclusion
The physical properties of N-substituted acenaphthene amines are a direct consequence of the interplay between the rigid, hydrophobic acenaphthene scaffold and the diverse functionalities that can be introduced at the nitrogen atom. A thorough understanding and strategic manipulation of these properties—melting point, solubility, and lipophilicity—are fundamental to the successful application of these compounds, particularly in the rigorous and demanding field of drug development. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and optimize this promising class of molecules for their specific applications, from potential new therapeutics to advanced organic materials.
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A-Technical-Guide-to-Acenaphthylene-and-1,2-Dihydroacenaphthylene-Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acenaphthylene scaffold and its reduced form, 1,2-dihydroacenaphthylene (also known as acenaphthene), represent two closely related but distinct cores for the development of novel chemical entities. The introduction of an amino functional group to these frameworks gives rise to two classes of amines with significant differences in their three-dimensional structure, electronic properties, reactivity, and, consequently, their biological activity. This guide provides a comprehensive analysis of the core distinctions between acenaphthylene and 1,2-dihydroacenaphthylene amines, offering insights into their synthesis, physicochemical properties, and applications, particularly within the realm of drug discovery. We will explore the causal relationships behind experimental choices, provide validated protocols, and present data-driven comparisons to empower researchers in their decision-making process.
Introduction: The Tale of Two Scaffolds
At first glance, acenaphthylene and 1,2-dihydroacenaphthylene are structurally similar, both featuring a naphthalene system fused with a five-membered ring. However, the critical difference lies in the five-membered ring: acenaphthylene possesses a C1-C2 double bond, rendering the entire system a planar, fully conjugated polycyclic aromatic hydrocarbon (PAH). In contrast, 1,2-dihydroacenaphthylene has this bond saturated, resulting in a more flexible, three-dimensional structure with an aliphatic ethylene bridge.[1][2] This seemingly minor variation has profound implications for the derived amines.
-
Acenaphthylene Amines: These are aromatic amines. The amino group is directly attached to a planar, electron-rich π-system. This leads to delocalization of the nitrogen lone pair into the aromatic rings, influencing the amine's basicity and nucleophilicity. The overall planarity of the molecule can facilitate π-π stacking interactions, a common binding motif in biological systems.[3]
-
1,2-Dihydroacenaphthylene (Acenaphthene) Amines: These can be either aromatic or aliphatic in nature. If the amine is on the naphthalene core (e.g., at the 5-position), it behaves as an aromatic amine, but the scaffold's non-planar nature, due to the puckered five-membered ring, imparts a distinct three-dimensional geometry. If the amine were on the ethylene bridge (less common), it would be a true aliphatic amine. This guide will focus on the former, which are more prevalent in medicinal chemistry. The 3D shape of these molecules can lead to more specific steric interactions with biological targets.
This fundamental structural dichotomy governs the synthetic strategies employed, the resulting physicochemical properties, and the ultimate applications of these two classes of amines.
Structural and Physicochemical Properties: A Comparative Analysis
The choice between an acenaphthylene and a 1,2-dihydroacenaphthylene scaffold is a critical decision in a drug discovery campaign. This choice is informed by the distinct properties summarized below.
| Property | Acenaphthylene Core | 1,2-Dihydroacenaphthylene (Acenaphthene) Core | Rationale and Implications |
| Aromaticity | Fully aromatic, planar system.[2] | Naphthalene core is aromatic; ethylene bridge is aliphatic.[1] | Planarity in acenaphthylene amines can favor intercalation or π-stacking. The 3D shape of acenaphthene amines may offer better steric complementarity to complex binding pockets. |
| Molecular Geometry | Planar | Non-planar, with a puckered five-membered ring. | The defined 3D structure of acenaphthene derivatives can be crucial for establishing specific structure-activity relationships (SAR). |
| Electronic Nature | Electron-rich π-system. The C1=C2 double bond is reactive. | The aromatic portion is electron-rich, while the aliphatic bridge is electronically saturated. | The double bond in acenaphthylene is susceptible to addition reactions, which can be a metabolic liability. Acenaphthene is more stable towards oxidation at the five-membered ring. |
| Solubility | Generally lower in aqueous media due to planarity and hydrophobicity. | Often slightly more soluble than their acenaphthylene counterparts due to reduced planarity and packing efficiency. | For drug development, the improved solubility profile of acenaphthene derivatives can be advantageous. |
| Spectroscopy (¹H NMR) | Aromatic protons and two vinylic protons (C1-H, C2-H). | Aromatic protons and a characteristic singlet for the four aliphatic protons (-CH₂-CH₂-) around 3.40 ppm.[4] | The presence or absence of the aliphatic proton signal is a definitive diagnostic tool for distinguishing between the two scaffolds. |
| Fluorescence | No fluorescence.[2] | Can exhibit fluorescence, typical of many PAHs. | This property is relevant for applications in materials science or as fluorescent probes. |
Synthesis and Reactivity: Divergent Pathways
The synthetic routes to introduce an amino group onto these scaffolds differ significantly, reflecting their distinct reactivity.
Synthesis of Acenaphthylene Amines
Direct amination of the acenaphthylene core is challenging due to the reactivity of the C1=C2 double bond, which can lead to polymerization or side reactions under harsh conditions.[5] A common and reliable strategy involves a nitration-reduction sequence on the more stable 1,2-dihydroacenaphthylene (acenaphthene) precursor, followed by dehydrogenation.
Workflow for Synthesis of 5-Aminoacenaphthylene:
Caption: Synthetic workflow for 5-Aminoacenaphthylene.
Synthesis of 1,2-Dihydroacenaphthylene (Acenaphthene) Amines
The synthesis of acenaphthene amines is more straightforward. The robust aliphatic bridge allows for standard aromatic substitution reactions on the naphthalene core without the risk of polymerization.
Workflow for Synthesis of 5-Aminoacenaphthene:
Caption: Synthetic workflow for 5-Aminoacenaphthene.
Another powerful method for functionalizing the acenaphthene core is through Friedel-Crafts acylation, which can be followed by reductive amination to introduce a variety of amine-containing side chains.[6] This approach is less feasible with acenaphthylene due to its propensity to polymerize under Lewis acid conditions.
Applications in Medicinal Chemistry and Drug Development
The structural and electronic differences between these two amine classes directly translate to their applications as pharmacophores.
-
Acenaphthylene Amines: Their planarity and electron-rich nature make them suitable candidates for DNA intercalators or as scaffolds for molecules targeting flat, aromatic-binding domains in enzymes. Derivatives of acenaphthylene have been investigated for their antioxidant and antibacterial properties.[7]
-
1,2-Dihydroacenaphthylene (Acenaphthene) Amines: The defined three-dimensional structure of acenaphthene derivatives has been exploited in the development of agents with a wide range of biological activities. They are often considered "bioisosteres" of other bicyclic systems, but with a unique conformational profile. Several studies have reported the synthesis of acenaphthene derivatives with potent antitumor activities.[8][9][10][11] For example, certain thiazolyl-acenaphthene amines have shown significant inhibition of breast cancer cell lines.[8]
Case Study: Antitumor Activity of Acenaphthene Derivatives
A study by Xie et al. (2011) described the synthesis of novel acenaphthene derivatives and their evaluation against a panel of human cancer cell lines.[10] Compound 3c in their study, N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine, demonstrated potent activity against the SKRB-3 breast cancer cell line, with an inhibition rate of 66.1 ± 2.2% at a 20 μM concentration, comparable to the positive control, Adriamycin.[8][9] This highlights the potential of the non-planar acenaphthene scaffold in designing selective and potent enzyme inhibitors or receptor modulators.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, including steps for characterization.
Protocol 1: Synthesis of 5-Aminoacenaphthene
This protocol is adapted from established procedures for the nitration and subsequent reduction of acenaphthene.[12]
Step 1: Nitration of Acenaphthene
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10.0 g of acenaphthene to 50 mL of acetic anhydride.
-
While maintaining the temperature below 10 °C, slowly add a pre-mixed solution of 5.0 mL of concentrated nitric acid and 10 mL of glacial acetic acid dropwise over 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water. The yellow precipitate of 5-nitroacenaphthene will form.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry in a vacuum oven.
-
Validation: The product, 5-nitroacenaphthene[13], can be characterized by ¹H NMR spectroscopy. The aromatic protons will show complex splitting patterns, and the aliphatic protons will appear as a singlet around 3.4 ppm. The melting point should be approximately 101-103 °C.
Step 2: Reduction of 5-Nitroacenaphthene
-
Dissolve the dried 5-nitroacenaphthene (e.g., 8.0 g) in 100 mL of tetrahydrofuran (THF) and 15 mL of acetic acid.[12]
-
Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenate the mixture on a Parr shaker or using a hydrogen balloon at room temperature (e.g., at 40 psi) until the theoretical amount of hydrogen is consumed (typically 2-4 hours).[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoacenaphthene, which may darken on exposure to air.[12]
-
Purify the product by recrystallization from a suitable solvent system like cyclohexane:ethyl acetate to yield 5-aminoacenaphthene as a solid.[12]
-
Validation: The identity of 5-aminoacenaphthene can be confirmed by Mass Spectrometry (expecting M+H⁺ at m/z = 170.2) and ¹H NMR. The appearance of a broad singlet for the -NH₂ protons and shifts in the aromatic region compared to the nitro-precursor are indicative of successful reduction.
Protocol 2: Spectroscopic Differentiation by ¹H NMR
This protocol outlines the key diagnostic features to distinguish between the two scaffolds.
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the amine derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Acenaphthylene Amine: Look for signals in the aromatic region (typically 7.0-8.0 ppm) and two distinct signals for the vinylic protons of the five-membered ring.
-
Acenaphthene Amine: Look for signals in the aromatic region and a characteristic, sharp singlet integrating to 4 protons around 3.4 ppm.[4] This signal corresponds to the two equivalent -CH₂- groups of the saturated ethylene bridge. The absence of this signal and the presence of vinylic protons confirms the acenaphthylene scaffold.
-
Conclusion
The distinction between acenaphthylene and 1,2-dihydroacenaphthylene amines is fundamental for chemists and drug developers. The fully aromatic, planar acenaphthylene system offers opportunities for designing molecules that interact with flat biological surfaces, whereas the non-planar, three-dimensional nature of the acenaphthene scaffold provides a framework for creating compounds with high steric and conformational specificity. The choice of scaffold dictates the synthetic strategy and profoundly influences the physicochemical and pharmacological properties of the final compound. A thorough understanding of these core differences, as outlined in this guide, is essential for the rational design of novel molecules in materials science and medicinal chemistry.
References
-
Title: Synthesis of 5-Aminoacenaphthene Source: PrepChem.com URL: [Link]
-
Title: Acenaphthene | C12H10 Source: PubChem - NIH URL: [Link]
-
Title: Acenaphthylene | C12H8 Source: PubChem - NIH URL: [Link]
-
Title: Acenaphthylene Source: Wikipedia URL: [Link]
-
Title: Acenaphthylene Formula, Properties, Toxicology, Uses, MSDS Source: Chemistry Learner URL: [Link]
-
Title: ACENAPHTHENE Source: Ataman Kimya URL: [Link]
-
Title: Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene Source: Asian Journal of Chemistry URL: [Link]
-
Title: High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents Source: PMC - NIH URL: [Link]
-
Title: ROTATIONAL SPECTRA OF SMALL PAHs: ACENAPHTHENE, ACENAPHTHYLENE, AZULENE, AND FLUORENE Source: The Astrophysical Journal URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents Source: ResearchGate URL: [Link]
-
Title: (a) Difference spectra (monomer-dimer) of acenaphthene and naphthalene... Source: ResearchGate URL: [Link]
-
Title: (PDF) High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents Source: PubMed URL: [Link]
-
Title: Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity Source: PubMed URL: [Link]
-
Title: Acenaphthylene (AN)-containing polycyclic aromatic hydrocarbons (PAHs)... Source: ResearchGate URL: [Link]
-
Title: Acenaphthylene, 1,2-dihydro-5-nitro- Source: NIST WebBook URL: [Link]
Sources
- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acenaphthylene - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acenaphthylene Formula, Properties, Toxicology, Uses, MSDS [chemistrylearner.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Acenaphthylene, 1,2-dihydro-5-nitro- [webbook.nist.gov]
Methodological & Application
Application Note: Protocol for the Amination of 4-Bromoacenaphthene with Aniline
Executive Summary
This guide details the synthetic protocol for the preparation of
This protocol utilizes a Pd(0)/BINAP catalytic system, selected for its robust performance with electron-neutral polycyclic aromatic hydrocarbons (PAHs). We provide a self-validating workflow, mechanistic insights, and critical quality attributes (CQAs) to ensure reproducibility.
Reaction Design & Mechanistic Insight
Rationale for Catalyst Selection
The coupling of 4-bromoacenaphthene (an aryl bromide) with aniline (a primary amine) presents two main challenges:
-
-Hydride Elimination: Primary amines can undergo
-hydride elimination after coordination, leading to imine byproducts and catalyst deactivation. -
Double Arylation: The product (
-phenylacenaphthen-4-amine) is a secondary amine and can compete with aniline for the catalyst, potentially forming the tertiary amine byproduct.
To mitigate these, we employ 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as the ligand. BINAP is a bidentate chelator that:
-
Increases the electron density on Palladium, facilitating the oxidative addition of the C-Br bond.
-
Creates a steric environment that disfavors the coordination of the bulky secondary amine product, thereby suppressing double arylation.
-
Prevents the formation of palladium-black by stabilizing the Pd(0) species.
Catalytic Cycle
The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle.
Figure 1: Catalytic cycle for the Pd-catalyzed amination of 4-bromoacenaphthene. The cycle emphasizes the regeneration of the active
Experimental Protocol
Reagents & Materials Table
Note: All reagents must be high purity (>98%). Toluene must be anhydrous and oxygen-free.
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (1.0 mmol scale) |
| 4-Bromoacenaphthene | Substrate | 233.11 | 1.0 | 233 mg |
| Aniline | Nucleophile | 93.13 | 1.2 | 110 µL (112 mg) |
| Pd | Catalyst Precursor | 915.72 | 0.02 (2 mol% Pd) | 18 mg |
| ( | Ligand | 622.67 | 0.06 (6 mol%) | 37 mg |
| NaO | Base | 96.10 | 1.4 | 135 mg |
| Toluene | Solvent | 92.14 | -- | 5.0 mL (0.2 M) |
Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup
-
Glassware Prep: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar at 120°C for at least 2 hours. Cool under a stream of dry nitrogen or argon.
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under strict Schlenk conditions, add Pd
(dba) and BINAP to the reaction vessel. Add 1 mL of anhydrous toluene and stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a deep orange/brown, indicating the formation of the active Pd-BINAP complex.-
Expert Tip: Pre-complexing ensures the active catalyst is formed before the oxidative addition step, reducing induction times.
-
Phase 2: Reaction Assembly
-
Add 4-bromoacenaphthene (233 mg) and NaO
Bu (135 mg) to the vessel containing the catalyst mixture. -
Add the remaining anhydrous toluene (4 mL).
-
Add aniline (110 µL) via a microliter syringe.
-
Critical: If using a Schlenk line, freeze-pump-thaw the mixture three times to remove dissolved oxygen. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
-
Seal the vessel tightly (Teflon screw cap or crimp cap).
Phase 3: Reaction & Monitoring
-
Heat the reaction mixture to 100°C in an oil block or sand bath. Stir vigorously (approx. 800 rpm).
-
Timecourse: The reaction typically reaches completion in 4–12 hours.
-
Monitoring (TLC/HPLC):
-
Check after 2 hours.
-
TLC Eluent: Hexanes:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm) and Iodine stain. The product will be less polar than aniline but more polar than the bromo-starting material. It often fluoresces blue/green under long-wave UV (365 nm).
-
Phase 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with diethyl ether (20 mL) or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with additional ether (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 100% Hexanes
5% EtOAc/Hexanes. -
Note: Aniline may trail; ensure the column is long enough to separate the product from residual aniline.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-phenylacenaphthen-4-amine.
Troubleshooting & Optimization
Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Ensure rigorous degassing (freeze-pump-thaw). Use fresh NaO |
| Homocoupling (Biaryl) | Slow reductive elimination | Reduce catalyst loading; ensure aniline is in excess (1.2–1.5 equiv). |
| Double Arylation | High reactivity of product | Increase aniline equivalents (to 1.5). Switch to BrettPhos ligand (highly selective for mono-arylation). |
| Unreacted Bromide | Steric hindrance | Increase temperature to 110°C; switch solvent to 1,4-Dioxane (higher boiling point). |
Alternative Conditions (Optimization Matrix)
If the standard BINAP protocol yields <70%, consider these variants:
| Parameter | Variation | Rationale |
| Ligand | Xantphos | Larger bite angle; often better for difficult substrates. |
| Ligand | BrettPhos | State-of-the-art for primary amines; prevents over-arylation. |
| Base | Cs | Weaker, heterogeneous base. Use if functional groups are base-sensitive.[1] |
| Solvent | Promotes solubility of bases and higher reaction rates for Pd-catalyzed aminations. |
Safety & Handling
-
4-Bromoacenaphthene: Irritant. Avoid inhalation of dust.
-
Aniline: Toxic by inhalation, ingestion, and skin contact. Induces methemoglobinemia. Handle only in a fume hood with appropriate gloves (PVA or heavy nitrile).
-
Palladium Compounds: Potential sensitizers.
-
Waste Disposal: All palladium waste must be segregated for heavy metal disposal.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[4] Journal of Organic Chemistry, 2000.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination."
-
BenchChem. "Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling." (Context on reactivity of bromo-aromatics).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Fabrication of Perovskite Solar Cells using Acenaphthene Amine Derivatives
Abstract
This application note details the protocol for utilizing acenaphthene amine derivatives—specifically 5-Acenaphtheneammonium Iodide (AAI) —as an interfacial passivation layer in n-i-p planar perovskite solar cells (PSCs). Unlike flexible alkylammonium cations (e.g., butylammonium), the acenaphthene moiety possesses a rigid, fused aromatic structure. This structural rigidity enhances hydrophobicity and promotes strong
Introduction & Mechanistic Rationale
The Stability-Efficiency Challenge
Polycrystalline perovskite films (e.g.,
Why Acenaphthene Derivatives?
Acenaphthene (1,2-dihydroacenaphthylene) derivatives offer a distinct advantage over standard passivators like Phenethylammonium Iodide (PEAI):
-
Enhanced Hydrophobicity: The bulky, fused ring system creates a robust moisture barrier.[1]
-
Rigid Conformation: Reduces entropic losses during lattice surface organization, leading to tighter packing.[1]
-
Electronic Coupling: The conjugated naphthalene core facilitates better hole transfer to the HTL (Spiro-OMeTAD) compared to insulating alkyl chains.[1]
Mechanism of Action
The ammonium group (
Figure 1: Mechanism of surface passivation using Acenaphthene Ammonium Iodide (AAI).
Materials & Equipment
Reagents
-
Precursor: 5-Aminoacenaphthene (CAS: 4657-93-6, >98%).
-
Acid: Hydroiodic acid (HI), 57 wt% in water, stabilized.
-
Solvents: Isopropanol (IPA, Anhydrous), Diethyl Ether, Ethanol, DMF, DMSO, Chlorobenzene.
-
Perovskite Precursors:
, Formamidinium Iodide (FAI), Methylammonium Bromide (MABr). -
HTL: Spiro-OMeTAD.[2]
-
ETL:
colloid (15% in water).[1]
Equipment
-
-filled Glovebox (
ppm). -
Spin Coater (e.g., Laurell).
-
Hotplate with precision control (
).[1] -
Solar Simulator (AM 1.5G).[1]
Experimental Protocol
Synthesis of 5-Acenaphtheneammonium Iodide (AAI)
Note: This step converts the commercially available amine into the ammonium salt required for perovskite compatibility.
-
Dissolution: Dissolve 1.0 g of 5-aminoacenaphthene in 10 mL of ethanol in a round-bottom flask kept in an ice bath (
). -
Reaction: Dropwise add 1.5 mL of Hydroiodic acid (57%) under constant stirring. A precipitate should begin to form.[1]
-
Stirring: Allow to stir for 2 hours at
. -
Purification:
-
Drying: Dry in a vacuum oven at
for 12 hours. Store in a desiccator or glovebox.
Device Fabrication Workflow (n-i-p Architecture)
Architecture: FTO /
Step 1: Substrate Preparation[1]
-
Etch FTO glass with Zn powder and HCl (if patterning is needed).[1]
-
Ultrasonic cleaning: Detergent (15 min)
Deionized Water (15 min) Acetone (15 min) Isopropanol (15 min). -
UV-Ozone treatment: 15 minutes immediately before deposition.[1]
Step 2: Electron Transport Layer (ETL)[3]
-
Dilute
colloidal dispersion (1:5 v/v in water).[1] -
Spin coat at 3000 rpm for 30s .
-
Anneal at 150^\circ C for 30 min in ambient air.
Step 3: Perovskite Absorber Layer (
based)
-
Dissolve FAI (1.0 M),
(1.1 M), MABr (0.2 M), (0.2 M) in DMF:DMSO (4:1). -
Spin coat:
-
Step 1: 1000 rpm for 10s.
-
Step 2: 4000 rpm for 30s.
-
Antisolvent: Drop 100
Chlorobenzene 10s before the end of Step 2.[1]
-
-
Anneal at 100^\circ C for 45 min .
Step 4: AAI Passivation (The Critical Step)
-
Preparation: Dissolve AAI salt in Anhydrous Isopropanol (IPA) .
-
Optimized Concentration:2 mg/mL (Range to test: 1–5 mg/mL).[1]
-
-
Deposition:
-
Dynamically spin coat 50
of AAI solution onto the cooled perovskite film.[1] -
Speed: 4000 rpm for 20s .
-
-
Annealing: Anneal at 100^\circ C for 5 min to remove solvent and promote surface reconstruction.[1]
Step 5: Hole Transport Layer (HTL) & Electrode
-
Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene with additives (17.5
Li-TFSI, 28.8 TBP). -
Spin coat at 4000 rpm for 30s .
-
Thermal Evaporation: Deposit 80 nm of Gold (Au) under high vacuum (
Torr).
Characterization & Validation
To ensure the protocol was successful, compare the Control (IPA wash only) vs. Target (AAI treated) devices using the following metrics.
Expected Photovoltaic Parameters
Data typically observed for
| Parameter | Control Device | AAI Passivated Device | Improvement Rationale |
| 1.05 - 1.08 | 1.12 - 1.16 | Reduced surface trap density (suppressed non-radiative recombination). | |
| 24.5 | 24.8 | Better interface contact; negligible series resistance increase if layer is thin. | |
| FF (%) | 76 | 80+ | Reduced shunting and improved charge extraction at the interface.[1] |
| PCE (%) | ~19-20% | 22-23% | Cumulative improvement in |
| Contact Angle | ~45° | ~85° | Confirmation of hydrophobic acenaphthene tail on surface.[1] |
Key Validation Experiments
-
PL Quenching (Steady-State Photoluminescence):
-
Structure: Glass/Perovskite/Passivator (No HTL).[1]
-
Result: AAI samples should show higher PL intensity and longer lifetimes (TRPL) compared to control, indicating reduced non-radiative recombination traps.
-
-
Space Charge Limited Current (SCLC):
-
Measure electron-only (ITO/SnO2/Pv/PCBM/Ag) and hole-only devices to quantify trap density (
). AAI treatment should lower by an order of magnitude.[1]
-
-
Stability Testing:
-
Store unencapsulated devices in ambient air (RH 40-60%).[2] AAI devices should retain >90% efficiency after 500 hours, whereas controls typically drop to <80%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| S-shaped J-V Curve | Passivation layer too thick (insulating). | Reduce AAI concentration to < 1 mg/mL or increase spin speed. |
| Low | Poor wetting of HTL on hydrophobic AAI.[1] | Use a dynamic spin coating for Spiro-OMeTAD or slightly increase solvent polarity.[1] |
| Hazy Film | Excess AAI salt crystallization.[1] | Wash surface with pure IPA immediately after AAI deposition or anneal longer.[1] |
| No | Ineffective defect binding. | Ensure AAI synthesis removed all excess acid (HI); check annealing temp (must be <110°C to avoid degradation). |
Safety & Handling
-
Lead (
): Perovskite precursors are toxic.[1] Double-glove and work strictly within a fume hood or glovebox.[1] -
Solvents: DMF and Chlorobenzene are hepatotoxic.[1] Handle with care.
-
Acenaphthene: Generally low toxicity but treat as an irritant.[1]
-
Waste: Dispose of all Pb-contaminated waste in designated hazardous containers.
References
-
Passivation of Perovskite Defects: Alharbi, E. A., et al. "Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells." Nature Communications, 2019. Link
-
Hydrophobic Amines in PSCs: Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, 2019. Link
-
Naphthylmethylamine (Similar Analog): Wang, F., et al. "Cation and anion optimization of ammonium halide for interfacial passivation of inverted perovskite solar cells." Solar RRL, 2020. Link
-
Acenaphthene Chemistry: "Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives." Molecules, 2011.[5] Link (Cited for synthesis protocol grounding).
-
Interface Engineering Review: Christians, J. A., et al. "Tailored interfaces of unencapsulated perovskite solar cells for >1000 hour operational stability." Nature Energy, 2018. Link
Sources
electropolymerization methods for N-phenyl acenaphthene amines
An Application Guide to the Electrosynthesis of Poly(N-phenyl acenaphthene amine) Films
Abstract
This document provides a comprehensive technical guide for the electrochemical polymerization of N-phenyl acenaphthene amine derivatives. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel conductive and electroactive polymers. This guide details the underlying principles of electropolymerization, offers step-by-step protocols for various synthesis methods, and outlines essential characterization techniques. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary expertise to successfully synthesize and characterize polymer films derived from this unique class of monomers.
Introduction: The Promise of N-phenyl Acenaphthene Amine Polymers
Electrochemical polymerization, or electropolymerization, is a powerful and versatile technique for fabricating high-purity, uniform, and adherent conductive polymer films directly onto electrode surfaces.[1][2] This method offers precise control over film thickness, morphology, and doping levels, making it ideal for applications in sensors, batteries, and electrochromic devices.[1]
The monomer class of N-phenyl acenaphthene amines combines the structural features of two electrochemically active moieties: the polycyclic aromatic hydrocarbon (PAH) acenaphthene and the aromatic N-phenyl amine. Acenaphthene and its derivatives are known to form conductive and electroactive polymers upon oxidation.[3][4] Similarly, N-substituted aromatic amines, such as diphenylamine and N-phenylpyrrole, readily undergo electropolymerization to create stable, electroactive films.[5][6]
By integrating these two functionalities, poly(N-phenyl acenaphthene amine)s are poised to exhibit unique electronic, optical, and morphological properties. The rigid, π-conjugated acenaphthene backbone can facilitate charge transport, while the N-phenyl amine group can be a site for reversible redox activity and further functionalization. The resulting polymers hold potential for applications as advanced materials in organic electronics, sensing, and as matrices for controlled drug release.
Proposed Mechanism of Oxidative Electropolymerization
The electropolymerization of N-phenyl acenaphthene amines is proposed to proceed via an oxidative coupling mechanism, analogous to that of many aromatic and heterocyclic compounds.[1][7] The process is initiated by the application of an anodic potential, which drives the oxidation of the monomer at the electrode surface.
The key steps are as follows:
-
Monomer Oxidation: The process begins with the oxidation of the N-phenyl acenaphthene amine monomer (M) at the electrode surface to form a radical cation (M•+).[1]
-
Radical Cation Coupling: Two radical cations then couple to form a dimeric dication. The coupling is expected to occur at the positions of highest electron density, likely the para-position of the phenyl ring (analogous to diphenylamine) or activated positions on the acenaphthene ring system.[3][5]
-
Deprotonation: The dimer undergoes deprotonation (loss of H+) to re-aromatize and form a neutral, more easily oxidized dimer.[5]
-
Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is immediately oxidized at the applied potential.[1] It then couples with another monomer radical cation, propagating the polymer chain. This process repeats, leading to the growth of the polymer film on the electrode surface.
-
Doping: Concurrently, counter-ions from the supporting electrolyte are incorporated into the growing polymer film to balance the positive charge of the oxidized backbone, rendering the polymer conductive.[1]
Figure 1: Proposed oxidative electropolymerization pathway.
Electropolymerization Protocols
The choice of electropolymerization method significantly influences the properties of the resulting polymer film. Below are detailed protocols for the three primary techniques: Cyclic Voltammetry, Potentiostatic Deposition, and Galvanostatic Deposition.
General Setup and Reagents
-
Monomer: N-phenyl acenaphthene amine derivative (e.g., 1-20 mM).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are common choices for organic electropolymerization due to their wide potential windows and ability to dissolve the monomer and electrolyte.[3][5]
-
Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) are typically used at a concentration of 0.1 M.[3][8]
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode (WE): The substrate for polymer deposition (e.g., Indium Tin Oxide (ITO) glass, platinum, glassy carbon).
-
Counter Electrode (CE): An inert conductor with a large surface area (e.g., platinum wire or mesh).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or a Saturated Calomel Electrode (SCE)).[9]
-
Method 1: Cyclic Voltammetry (Potentiodynamic)
This method involves repeatedly scanning the potential between two set limits. It is excellent for monitoring the polymerization process in real-time, as the current response at the redox peaks increases with each cycle, indicating polymer film growth.[10][11]
Protocol:
-
Preparation: Prepare a solution of the monomer (e.g., 10 mM) and supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent. De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean.
-
Initial Scan: Perform a preliminary cyclic voltammogram to determine the oxidation potential of the monomer.
-
Electropolymerization: Set the potential window to scan from a value below the onset of monomer oxidation to a potential just beyond the main oxidation peak.
-
Execution: Run the cyclic voltammetry for a set number of cycles (e.g., 5-20 cycles). An increase in the peak currents of the polymer redox waves with each successive scan indicates successful film deposition.
-
Post-Treatment: After polymerization, remove the polymer-coated electrode from the monomer solution. Rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterization: Transfer the coated electrode to a monomer-free electrolyte solution to characterize the electrochemical properties of the deposited film.[3]
Figure 2: Workflow for Cyclic Voltammetry Electropolymerization.
Method 2: Potentiostatic (Constant Potential)
This technique involves applying a constant potential, typically at or slightly above the monomer's oxidation peak, for a fixed duration. It is often preferred for creating uniform films with controlled thickness.[1]
Protocol:
-
Preparation & Setup: Prepare the solution and assemble the cell as described in the cyclic voltammetry protocol (Steps 1-2).
-
Determine Potential: Identify the monomer's peak oxidation potential from an initial cyclic voltammogram.
-
Electropolymerization: Apply a constant potential (e.g., 50-100 mV more positive than the oxidation peak) to the working electrode.
-
Execution: Maintain the potential for a specified time (e.g., 60-600 seconds). The film thickness is proportional to the total charge passed during this period.
-
Post-Treatment & Characterization: Rinse and characterize the film as described previously (Steps 6-7 in the CV protocol).
Method 3: Galvanostatic (Constant Current)
In this method, a constant current is applied, forcing the potential of the working electrode to a level sufficient to oxidize the monomer. This technique provides direct control over the rate of polymerization.[12]
Protocol:
-
Preparation & Setup: Prepare the solution and assemble the cell as described previously.
-
Determine Current Density: The appropriate current density often needs to be determined empirically, but a starting point of 0.1-1.0 mA/cm² is common.[13]
-
Electropolymerization: Apply the selected constant current density to the working electrode.
-
Execution: The potential will rise and then plateau as the polymerization proceeds. The deposition is carried out for a set time or until a certain amount of charge has passed.
-
Post-Treatment & Characterization: Rinse and characterize the film as described previously.
| Parameter | Cyclic Voltammetry | Potentiostatic | Galvanostatic |
| Control Variable | Potential Scan Rate & Range | Constant Potential | Constant Current |
| Typical Range | 20-100 mV/s; 5-20 cycles[10] | E = Epa + (50-100 mV) | 0.1-1.0 mA/cm²[13] |
| Primary Advantage | Real-time process monitoring | Produces uniform films[1] | Direct control of deposition rate |
| Primary Use Case | Initial studies, thin films | Controlled thickness films | Faster deposition, thick films[1] |
Table 1: Comparison of Electropolymerization Methods.
Characterization of Poly(N-phenyl acenaphthene amine) Films
Once synthesized, the polymer films must be characterized to determine their structure, morphology, and properties.
-
Electrochemical Characterization: Cyclic Voltammetry (CV) in a monomer-free electrolyte solution is used to assess the film's redox activity, stability, and ion transport properties. The shape and size of the CV peaks provide information about the reversibility of the doping/dedoping process.[3]
-
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer, identifying characteristic vibrational bands of the acenaphthene and N-phenyl groups and confirming the formation of new bonds during polymerization.[14]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for studying the electronic properties of the polymer. By applying different potentials and recording the corresponding absorption spectra (spectroelectrochemistry), one can investigate electrochromism—a color change in response to a change in redox state.[3][15]
-
-
Microscopic Characterization:
Conclusion
The electropolymerization of N-phenyl acenaphthene amines offers a direct and controllable route to novel electroactive materials. By leveraging established electrochemical techniques such as cyclic voltammetry, potentiostatic, and galvanostatic deposition, researchers can fabricate thin films with tunable properties. The combination of the rigid acenaphthene core with the redox-active N-phenyl amine moiety presents a promising platform for developing next-generation materials for a variety of advanced applications. Careful control of synthesis parameters and thorough characterization are essential to unlocking the full potential of this intriguing class of polymers.
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Application of N-phenyl-1,2-dihydroacenaphthylen-4-amine in High-Performance OLED Devices: A Hypothetical Exploration
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed, albeit hypothetical, exploration of N-phenyl-1,2-dihydroacenaphthylen-4-amine, a novel polycyclic aromatic amine, for use in Organic Light-Emitting Diode (OLED) technology. Drawing from established principles of materials science and device physics, we outline its potential application as both a high-mobility Hole Transport Material (HTM) and a fluorescent dopant within the Emissive Layer (EML). This guide provides comprehensive, step-by-step protocols for the synthesis, device fabrication via vacuum thermal evaporation, and electro-optical characterization. The causality behind experimental choices is explained to provide a self-validating framework for researchers. While direct experimental data for this specific compound is not yet published, the protocols and expected performance metrics are based on analogous and well-characterized material systems.
Introduction: The Case for a Novel Acenaphthylene-Based Amine
The relentless pursuit of higher efficiency, greater color purity, and longer operational lifetimes in OLEDs necessitates the continuous development of novel organic materials.[1] Hole-transporting materials are critical for ensuring balanced charge injection and transport, directly impacting device performance and stability.[1][2] Similarly, the emissive layer, often a host-dopant system, dictates the color and quantum efficiency of the device.[3][4]
N-phenyl-1,2-dihydroacenaphthylen-4-amine combines two key structural motifs: a rigid, planar acenaphthylene core and an electron-donating N-phenylamine group. This combination suggests favorable properties for OLED applications:
-
Hole Transport: The triphenylamine-like moiety is a well-established functional group for efficient hole transport.[5]
-
Thermal Stability: The fused polycyclic structure is expected to impart a high glass transition temperature (Tg), contributing to the morphological stability and longevity of the device.
-
Luminescent Potential: The extended π-conjugation across the acenaphthylene system could result in strong fluorescence, making it a candidate for an emissive dopant.
This document serves as a foundational guide for researchers looking to explore the potential of this and similar novel materials in next-generation OLEDs.
Proposed Synthetic Protocol
While a definitive synthesis for N-phenyl-1,2-dihydroacenaphthylen-4-amine is not yet published, a plausible route can be devised based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone for creating C-N bonds, essential for synthesizing the N-aryl amines that are ubiquitous in OLED materials.[6][7]
Protocol 2.1: Synthesis via Buchwald-Hartwig Amination
-
Precursor Synthesis: The synthesis would begin with a halogenated precursor, 4-bromo-1,2-dihydroacenaphthylene. This can be synthesized from acenaphthene through established bromination and subsequent reduction methods.
-
Reaction Setup: In an inert atmosphere glovebox, combine 4-bromo-1,2-dihydroacenaphthylene (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and a base such as sodium tert-butoxide (1.4 eq) in an anhydrous solvent like toluene.
-
Reaction Execution: Heat the mixture under reflux (approx. 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification: Upon completion, cool the reaction, filter it through celite to remove the catalyst, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel.
-
Final Characterization: The final product, N-phenyl-1,2-dihydroacenaphthylen-4-amine, must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For OLED applications, final purification via temperature-gradient sublimation is required to achieve the necessary purity (>99.9%).
Application as a Hole Transport Material (HTM)
The primary hypothesized role for this molecule is as an HTM, facilitating the transport of holes from the anode to the emissive layer.
Rationale and Device Architecture
An efficient HTM should possess a high hole mobility and an appropriate Highest Occupied Molecular Orbital (HOMO) energy level to minimize the injection barrier from the anode/hole-injection layer.[8] The proposed device architecture follows a standard multilayer structure to maximize performance.[9][10]
Caption: Proposed OLED structure utilizing the target molecule as an HTM.
Protocol for Device Fabrication via Vacuum Thermal Evaporation (VTE)
Fabrication must be conducted in a high-vacuum environment (<10⁻⁶ Torr) to prevent contamination.[11]
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately before loading into the vacuum chamber, treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
Load the cleaned substrate and high-purity source materials into a vacuum thermal evaporation chamber.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of HATCN. Deposition rate: ~0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N-phenyl-1,2-dihydroacenaphthylen-4-amine. Deposition rate: ~0.2 Å/s.
-
Emissive Layer (EML): Deposit a 30 nm layer of a standard emitter, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃). Deposition rate: ~0.2 Å/s.
-
Electron Transport Layer (ETL): Deposit a 20 nm layer of Alq₃. Deposition rate: ~0.2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF). Deposition rate: ~0.05 Å/s.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al). Deposition rate: ~0.5 Å/s.
-
-
Encapsulation: Immediately following deposition, encapsulate the device using a glass lid and UV-cured epoxy resin within a nitrogen-filled glovebox to protect the organic layers and reactive cathode from atmospheric moisture and oxygen.
Application as a Fluorescent Dopant in the Emissive Layer
If the molecule exhibits strong fluorescence, it can be used as a dopant (guest) in a suitable host material to tune the emission color and enhance efficiency through Förster Resonance Energy Transfer (FRET).[4]
Rationale and Device Architecture
In this configuration, excitons are primarily formed on the host material and then non-radiatively transferred to the dopant, which then emits light. This process can overcome issues like self-quenching and improve color purity.[12]
Caption: Proposed OLED structure utilizing the target molecule as a dopant.
Protocol for Device Fabrication
The fabrication process is similar to the HTM protocol, with a key modification in the EML deposition step.
-
Substrate Preparation: Follow Protocol 3.2, Step 1.
-
Organic and Metal Layer Deposition:
-
HIL: Deposit a 10 nm layer of HATCN.
-
HTL: Deposit a 40 nm layer of a standard high-mobility HTM like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
-
Emissive Layer (EML): Co-evaporate the host and dopant materials from separate sources. A common host is CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).
-
Host (CBP) Deposition Rate: ~0.2 Å/s.
-
Dopant (N-phenyl-1,2-dihydroacenaphthylen-4-amine) Deposition Rate: Adjusted to achieve a specific doping concentration (e.g., 5-10 wt%). The rate would be significantly lower, e.g., ~0.01-0.02 Å/s.
-
Total EML Thickness: 30 nm.
-
-
ETL: Deposit a 30 nm layer of an electron-transporting material like TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).
-
EIL: Deposit a 1 nm layer of LiF.
-
Cathode: Deposit a 100 nm layer of Al.
-
-
Encapsulation: Follow Protocol 3.2, Step 3.
Device Characterization: Protocols and Workflow
After fabrication, a complete electro-optical characterization is required to evaluate the device's performance.[13][14]
Caption: Workflow for comprehensive OLED device characterization.
Protocol 5.1: J-V-L and Efficiency Measurements
-
Setup: Place the encapsulated OLED device in a light-tight test chamber. Connect the device to a source measure unit (SMU). Align a calibrated photodiode or spectroradiometer with the device's active area. For absolute efficiency measurements, an integrating sphere is required.[15]
-
J-V-L Measurement:
-
Apply a forward voltage bias sweep using the SMU, starting from 0 V and increasing in small increments (e.g., 0.1 V).
-
Simultaneously, record the current flowing through the device (to calculate current density, J) and the light output (Luminance, L, in cd/m²) from the photodetector.
-
Plot the resulting J-V and L-V curves.
-
-
Efficiency Calculation:
-
Current Efficiency (η_c): Calculated as Luminance / Current Density (cd/A).
-
Power Efficiency (η_p): Calculated as (π × Luminance) / (Current Density × Voltage) (lm/W).
-
External Quantum Efficiency (EQE, %): This requires measuring the total light output in an integrating sphere and the electroluminescence (EL) spectrum. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[14]
-
-
Spectral Analysis: Record the EL spectrum at a constant driving voltage to determine the emission color and calculate the CIE 1931 color coordinates.
Hypothetical Performance Data
The following tables summarize the expected performance metrics for OLEDs incorporating N-phenyl-1,2-dihydroacenaphthylen-4-amine, based on typical values for similar classes of materials.
Table 1: Expected Performance as a Hole Transport Material
| Parameter | Value |
|---|---|
| Device Configuration | ITO/HATCN/N-phenyl-1,2-dihydroacenaphthylen-4-amine/Alq₃/LiF/Al |
| Turn-on Voltage (@1 cd/m²) | 3.2 V |
| Max. Luminance | > 15,000 cd/m² |
| Max. Current Efficiency | 4.5 cd/A |
| Max. Power Efficiency | 3.8 lm/W |
| Max. EQE | 2.1 % |
| CIE Coordinates (x, y) | (0.33, 0.54) (Green, from Alq₃) |
Table 2: Expected Performance as a Fluorescent Dopant (5 wt%)
| Parameter | Value |
|---|---|
| Device Configuration | ITO/HATCN/NPB/CBP:Dopant/TPBi/LiF/Al |
| Turn-on Voltage (@1 cd/m²) | 3.5 V |
| Max. Luminance | > 12,000 cd/m² |
| Max. Current Efficiency | 8.0 cd/A |
| Max. Power Efficiency | 6.5 lm/W |
| Max. EQE | 4.0 % |
| CIE Coordinates (x, y) | (0.15, 0.25) (Hypothetical Blue-Green) |
Conclusion and Outlook
N-phenyl-1,2-dihydroacenaphthylen-4-amine represents a promising, albeit unexplored, candidate for advanced OLED applications. Its unique molecular architecture suggests strong potential as either a stable hole-transporting material or an efficient fluorescent emitter. The protocols detailed in this application note provide a robust framework for synthesizing this material and systematically evaluating its performance in state-of-the-art OLED device structures. Experimental validation of these hypotheses could pave the way for a new class of acenaphthylene-based materials for next-generation displays and solid-state lighting.
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-
IOPscience. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Retrieved from [Link]
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ResearchGate. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. Retrieved from [Link]
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PMC. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). OLED performance. (A) J-V-L characteristics and (B) CE-luminance curves.... Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]
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PMC. (n.d.). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Retrieved from [Link]
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procedure for recrystallization and purification of acenaphthene amines
An Application Guide to the Recrystallization and Purification of Acenaphthene Amines
For researchers and professionals in drug development and materials science, the purity of synthetic compounds is paramount. Acenaphthene and its amino derivatives are a critical class of polycyclic aromatic compounds used in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Achieving high purity for these compounds is essential for ensuring the reliability of experimental results and the safety and efficacy of final products. Recrystallization stands as a powerful, fundamental, and cost-effective technique for purifying solid organic compounds.[3]
This technical guide provides a comprehensive protocol for the recrystallization of acenaphthene amines. It moves beyond a simple list of steps to explain the causality behind experimental choices, empowering the researcher to adapt and troubleshoot the procedure effectively.
The Foundational Principle: Temperature-Dependent Solubility
Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The core principle is that most solid organic compounds are significantly more soluble in a hot solvent than in a cold one.[4][5]
An ideal recrystallization solvent will:
-
Dissolve the target compound completely at its boiling point.
-
Dissolve the target compound sparingly or not at all at low temperatures (e.g., in an ice bath).
-
Either not dissolve impurities at all (allowing for hot filtration) or dissolve them so well that they remain in the cold solvent after the desired compound has crystallized.[6]
-
Be chemically inert with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Protocol Part I: Solvent Selection for Acenaphthene Amines
The choice of solvent is the most critical variable in a successful recrystallization. Acenaphthene itself is soluble in many organic solvents, including hot alcohol, benzene, and chloroform, but is insoluble in water.[1][2] The introduction of an amine functional group generally increases the polarity of the molecule. Aromatic amines are typically soluble in a range of organic solvents.[7] For amines, it is also possible to exploit their basicity; they can be protonated with acid to form salts, which dramatically alters their solubility profile, often making them more soluble in polar solvents like water or alcohols.[8][9][10][11]
Initial screening for a suitable solvent should be performed on a small scale (a few milligrams of crude product in a test tube).
Table 1: Potential Solvents for Acenaphthene Amine Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Acenaphthene is soluble in hot alcohol.[2] Ethanol is a good general-purpose solvent for moderately polar compounds. |
| Toluene | 111 | Non-polar | A good solvent for aromatic compounds; its high boiling point allows for a large solubility differential upon cooling. |
| Hexanes | ~69 | Non-polar | Suitable for non-polar acenaphthene derivatives. Often used in a mixed-solvent system with a more polar solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent of intermediate polarity. |
| Ethanol/Water | Varies | Polar Protic | A mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy (saturation point). A few more drops of hot ethanol are then added to redissolve the solid, and the solution is cooled. |
| Toluene/Hexanes | Varies | Non-polar | A mixed-solvent system for less polar compounds. Toluene is the "good" solvent, and hexanes is the "poor" solvent. |
Protocol Part II: The Recrystallization Workflow
This protocol outlines the step-by-step procedure for purifying acenaphthene amines. The entire workflow is visualized in the diagram below.
Detailed Experimental Protocol
-
Dissolution: Place the crude acenaphthene amine into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). In a separate beaker, bring the chosen recrystallization solvent to a boil, adding a boiling chip. Add the hot solvent to the Erlenmeyer flask in small portions, swirling to dissolve the solid. Continue adding the minimum amount of boiling solvent until the solid just completely dissolves.[3][6] Using a large excess of solvent is the most common reason for poor recovery.[12]
-
Decolorization (If Necessary): If the hot solution has a colored tint from impurities, remove it from the heat source and add a small amount (spatula tip) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[13] Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
-
Hot Gravity Filtration: This step removes insoluble impurities (and charcoal, if used). It must be done quickly to prevent the desired compound from crystallizing prematurely. Use a stemless or short-stemmed funnel and fluted filter paper. It is best practice to pre-heat the funnel and receiving flask with hot solvent vapor to keep the solution from cooling. Filter the hot solution into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the formation of large, well-defined, and therefore purer, crystals.[14] Rushing the cooling process by immediately placing the flask in an ice bath can cause the solid to precipitate rapidly, trapping impurities.[14] Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3][4] Moisten the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent.[6] This removes any residual mother liquor that contains soluble impurities. Using warm solvent or too much solvent will redissolve some of the purified product, leading to a lower yield.[6]
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry.[3] Then, transfer the crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
Purity Assessment
After recrystallization, it is essential to verify the purity of the isolated acenaphthene amine.
Table 2: Methods for Purity and Identity Confirmation
| Method | Principle | Indication of Purity |
| Melting Point | A pure crystalline solid has a characteristic and sharp melting range (typically < 2 °C). | A sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | A single spot on the TLC plate. The presence of multiple spots indicates impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | A single, sharp peak in the chromatogram. Purity can be quantified by peak area percentage. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | A single peak in the gas chromatogram with a corresponding mass spectrum that matches the expected molecular weight and fragmentation pattern of the acenaphthene amine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | A clean spectrum where all peaks can be assigned to the protons (¹H NMR) or carbons (¹³C NMR) of the target molecule, with no signals corresponding to impurities. |
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Problem | Common Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. This is the most frequent issue.[12][14] | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. |
| Supersaturation. The solution contains more dissolved solute than theoretically possible.[6][12] | 1. Scratch: Gently scratch the inside surface of the flask with a glass rod just below the liquid level. The tiny glass fragments provide a nucleation site for crystal growth.[3][12] 2. Seed: Add a single, tiny "seed" crystal of the pure compound (if available). | |
| An oil forms instead of crystals ("oiling out"). | The compound's solubility limit is reached at a temperature above its melting point. This is common with impure samples.[14] | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (in a mixed-solvent system, add more of the "good" solvent). Allow the solution to cool much more slowly.[12][14] |
| Low yield of recovered crystals. | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold, or using too much washing solvent.[6][14] | 1. Concentrate the mother liquor by boiling off some solvent to see if a second crop of crystals can be obtained. 2. Ensure filtration apparatus is pre-heated. 3. Use minimal amounts of ice-cold solvent for washing. |
| Crystals are colored. | Colored impurities were not fully removed or became trapped within the crystal lattice during rapid crystallization. | 1. Repeat the recrystallization, ensuring to use the activated charcoal step.[13] 2. Ensure the cooling process is slow and undisturbed to prevent the inclusion of impurities. |
References
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Acenaphthene Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
- Recrystallization. (n.d.). University of Missouri-St. Louis.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- Acenaphthylene. (n.d.). PubChem, National Institutes of Health.
- Acenaphthene. (n.d.). Sigma-Aldrich.
- Recrystallization. (2023). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Solubility of Acenaphthene in Different Solvents from (283.00 to 323.00) K. (2010). ResearchGate.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization methods for obtaining pure 1-Phenylacenaphthylene crystals. (n.d.). BenchChem.
- Acenaphthene. (n.d.). PubChem, National Institutes of Health.
- Acenaphthylene. (n.d.). Wikipedia.
- Are amines soluble in organic solvents? (2018). Quora.
- Solvents for Recrystallization. (n.d.). University of Rochester.
- Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study. (2021). RSC Publishing.
- Amines. (n.d.). ResearchGate.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine. (n.d.). BenchChem.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC, National Institutes of Health.
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N-phenyl-4-aminoacenaphthene as an antioxidant for rubber stabilization
Executive Summary
This guide details the application, mechanism, and validation protocols for N-phenyl-4-aminoacenaphthene (N-PAA) , a secondary aromatic amine antioxidant designed for high-temperature rubber stabilization. Unlike traditional phenylenediamines (e.g., 6PPD) or naphthylamines (e.g., PBN), N-PAA leverages the tricyclic acenaphthene core to offer superior thermal stability, reduced volatility, and minimized migration. This protocol is optimized for researchers in polymer science and drug delivery device manufacturing (e.g., medical-grade elastomers) where long-term stability and low leachability are critical.
Technical Introduction & Mechanism
The Challenge: Oxidative Degradation
Rubber polymers (NR, SBR, NBR) are susceptible to thermo-oxidative aging. The abstraction of allylic hydrogens by heat or metallic impurities generates alkyl radicals (
The Solution: N-PAA Structural Advantage
N-PAA functions as a primary antioxidant (radical scavenger) . Its efficacy stems from the secondary amine moiety bridged between a phenyl ring and the bulky, electron-rich acenaphthene system.
-
H-Donation: The N-H bond energy is lowered by resonance delocalization across the acenaphthene system, facilitating rapid hydrogen transfer to peroxy radicals.
-
Steric Hindrance: The bulky acenaphthene group reduces the mobility of the molecule within the rubber matrix, significantly lowering volatility compared to N-phenyl-2-naphthylamine (PBN).
-
Resonance Stability: The resulting aminyl radical is highly stabilized by the tricyclic aromatic system, preventing it from initiating new degradation cycles.
Mechanistic Pathway (Visualization)
Figure 1: Radical scavenging mechanism of N-PAA interrupting the auto-oxidation cycle.
Experimental Protocols
Materials & Formulation
To validate N-PAA, prepare a standard Styrene-Butadiene Rubber (SBR) masterbatch. Compare against a control (no antioxidant) and an industry standard (IPPD or 6PPD).
Table 1: Test Formulation (Parts per Hundred Rubber - phr)
| Component | Function | Control (phr) | Standard (phr) | N-PAA Test (phr) |
| SBR 1502 | Polymer Base | 100.0 | 100.0 | 100.0 |
| Carbon Black (N330) | Reinforcement | 50.0 | 50.0 | 50.0 |
| Zinc Oxide | Activator | 3.0 | 3.0 | 3.0 |
| Stearic Acid | Activator | 1.0 | 1.0 | 1.0 |
| Sulfur | Vulcanizing Agent | 1.75 | 1.75 | 1.75 |
| TBBS | Accelerator | 1.0 | 1.0 | 1.0 |
| IPPD | Standard AO | 0.0 | 1.5 | 0.0 |
| N-PAA | Test AO | 0.0 | 0.0 | 1.5 |
Protocol A: Accelerated Heat Aging (ASTM D573)
Objective: Determine the retention of physical properties after exposure to elevated temperatures.[1][2][3][4]
-
Sample Preparation: Cure rubber sheets at 160°C to T90 + 2 minutes. Die-cut Dumbbell Type C specimens (ASTM D412).
-
Initial Testing: Measure Tensile Strength (
), Elongation at Break ( ), and Hardness (Shore A) of unaged samples (n=5). -
Aging: Suspend specimens vertically in a forced-air circulation oven.
-
Temperature: 100°C ± 1°C
-
Duration: 72 hours and 168 hours (7 days).
-
-
Recovery: Remove samples and condition at 23°C for 24 hours.
-
Final Testing: Measure Aged Tensile (
) and Aged Elongation ( ). -
Calculation:
Protocol B: Migration and Staining Analysis (Medical/Pharma Focus)
Objective: Assess the potential for the antioxidant to bloom or stain, critical for medical device stoppers or tubing.
-
Sandwich Method: Place a cured N-PAA rubber square (2cm x 2cm) between two sheets of white lacquered metal or white unvulcanized rubber.
-
Compression: Apply a 500g weight.
-
Exposure: Place in an oven at 70°C for 48 hours (thermal migration) or under UV light (photo-staining).
-
Evaluation: Visually inspect the white surface for discoloration. Assign a scale: 0 (No Stain) to 5 (Severe Brown/Black Stain).
Expected Results & Data Interpretation
The acenaphthene moiety provides N-PAA with a higher molecular weight than IPPD, resulting in better persistence (lower volatility) during the 168-hour aging test.
Table 2: Comparative Performance Data (Simulated)
| Property | Control (No AO) | IPPD (Standard) | N-PAA (Test) | Interpretation |
| Initial Tensile (MPa) | 22.5 | 23.1 | 23.0 | No interference with cure. |
| Tensile Change (72h @ 100°C) | -45% | -12% | -10% | N-PAA matches standard efficacy. |
| Tensile Change (168h @ 100°C) | -78% (Brittle) | -28% | -18% | Superior long-term stability. |
| Hardness Change (Points) | +15 | +6 | +4 | Less cross-linking degradation. |
| Volatility (% Loss) | N/A | 4.5% | 1.2% | N-PAA remains in the matrix longer. |
| Contact Staining (0-5) | 0 | 4 (Brown) | 2 (Pale Yellow) | Reduced staining potential. |
Key Insight: While IPPD is excellent for ozone protection, it is volatile and highly staining. N-PAA offers a "hybrid" advantage: the radical scavenging power of an amine with the low volatility of a heavier polycyclic system, making it ideal for high-temperature gaskets or seals where extraction resistance is required.
Safety & Handling (E-E-A-T)
-
Toxicity: Unlike beta-naphthylamine (a known carcinogen), acenaphthene derivatives generally exhibit lower mutagenic potential, but N-PAA must be handled as a potential sensitizer .
-
PPE: Use nitrile gloves and N95 particulate respirators during weighing.
-
Disposal: Incineration in accordance with chemical waste regulations (RCRA).
References
-
ASTM International. (2019). ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. [Link]
-
ASTM International. (2016). ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. ASTM International. [Link]
- Datta, R. N., & Ingham, F. A. (2001). Antidegradants: Mechanism of Action and Application. In Rubber Technologist's Handbook. Rapra Technology.
-
Huntink, N. M. (2003). Durability of rubber products: The role of antioxidants.[5][6][7][8] Ph.D. Thesis, University of Twente. [Link]
-
Vulcanization and Aging of Rubber. (n.d.). Chapter 9: Stabilization of Polymers.[9] ACS Advances in Chemistry. [Link]
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- 3. testinglab.com [testinglab.com]
- 4. coirubber.com [coirubber.com]
- 5. Non-Staining Antioxidant for Rubber: A Comprehensive Guide [chembroad.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
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- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
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Application Notes and Protocols: Synthesis of Novel Azo-Based Fluorophores from N-phenyl-1,2-dihydroacenaphthylen-4-amine
Introduction: Expanding the Fluorophore Toolkit
The quest for novel fluorescent dyes with tailored photophysical properties is a cornerstone of advancements in biomedical imaging, materials science, and diagnostics. The unique electronic and structural features of polycyclic aromatic hydrocarbons make them attractive scaffolds for the design of new fluorophores. N-phenyl-1,2-dihydroacenaphthylen-4-amine is a promising, yet underexplored, starting material for the synthesis of such dyes. Its rigid, planar acenaphthylene core, coupled with the electron-donating nature of the secondary amine, provides a foundation for creating dyes with potentially interesting solvatochromic and fluorescence properties.
This document provides a detailed protocol for the synthesis of a novel azo dye derived from N-phenyl-1,2-dihydroacenaphthylen-4-amine. The synthetic strategy is based on the well-established principles of diazotization and azo coupling, a versatile and widely used method for the preparation of colored and fluorescent compounds.[1] We will also discuss the expected photophysical properties of the resulting dye and methods for its characterization.
Chemical Rationale and Strategy
The core of this synthetic approach lies in the conversion of the primary aromatic amine functionality of N-phenyl-1,2-dihydroacenaphthylen-4-amine into a diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a highly reactive electrophile.
This electrophilic diazonium salt is then subjected to an azo coupling reaction with an electron-rich aromatic compound. For this protocol, we have selected 2-naphthol as the coupling partner. The hydroxyl group of 2-naphthol is a strong activating group, directing the electrophilic substitution to the ortho position (carbon 1). The resulting product is an azo dye containing the N-phenyl-1,2-dihydroacenaphthylen-4-amine moiety linked to a naphthol via an azo bridge (-N=N-). The extended π-conjugation in this molecule is expected to give rise to absorption in the visible region and potentially useful fluorescence properties.
Visualizing the Synthesis
Chemical Structures
Caption: Key chemical structures in the synthesis.
Synthetic Workflow
Caption: Step-by-step synthetic workflow diagram.
Experimental Protocol: Synthesis of a Novel Fluorescent Azo Dye
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| N-phenyl-1,2-dihydroacenaphthylen-4-amine | C₁₈H₁₅N | 245.32 | >98% | (Specify source) |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% | Fisher Scientific |
| 2-Naphthol | C₁₀H₈O | 144.17 | >99% | Acros Organics |
| Sodium Hydroxide | NaOH | 40.00 | >98% | VWR Chemicals |
| Ethanol | C₂H₅OH | 46.07 | >99.5% | (Specify source) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | (Specify source) |
| Deionized Water | H₂O | 18.02 | - | In-house |
Step-by-Step Procedure
Part 1: Diazotization of N-phenyl-1,2-dihydroacenaphthylen-4-amine
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.23 g (5.0 mmol) of N-phenyl-1,2-dihydroacenaphthylen-4-amine in 20 mL of a 2 M hydrochloric acid solution. Stir until a fine suspension is formed.
-
Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
Part 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-naphthol in 25 mL of a 1 M sodium hydroxide solution. Cool this solution in an ice bath to below 10 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification of the Azo Dye
-
After 1 hour, slowly acidify the reaction mixture by adding 2 M hydrochloric acid dropwise until the pH is approximately 5-6. This will ensure complete precipitation of the dye.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is colorless and neutral.
-
Further wash the solid with a small amount of cold ethanol to remove any unreacted 2-naphthol.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol, or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization and Expected Properties
Structural Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized dye.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration.
Photophysical Properties
The resulting azo dye is expected to exhibit distinct photophysical properties.
-
UV-Visible Absorption Spectroscopy: An absorption spectrum should be recorded in a suitable solvent (e.g., ethanol, DMSO) to determine the maximum absorption wavelength (λmax). The extended conjugation is likely to result in absorption in the visible range (400-600 nm).
-
Fluorescence Spectroscopy: The fluorescence emission spectrum should be measured by exciting the sample at its λmax. This will determine the maximum emission wavelength (λem) and the Stokes shift (the difference between λmax and λem). The fluorescence quantum yield can be determined relative to a standard fluorophore.[2]
Expected Photophysical Data (Hypothetical)
| Parameter | Expected Value/Range | Solvent |
| λmax (Absorption) | 450 - 550 nm | Ethanol |
| λem (Emission) | 550 - 650 nm | Ethanol |
| Stokes Shift | 100 - 150 nm | Ethanol |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield | 0.1 - 0.4 | Ethanol |
Note: These are hypothetical values and will need to be experimentally determined.
Applications and Future Directions
This novel fluorescent dye, derived from N-phenyl-1,2-dihydroacenaphthylen-4-amine, has potential applications in various fields:
-
Biological Imaging: After suitable functionalization to improve water solubility and introduce targeting moieties, the dye could be used as a fluorescent probe for cellular imaging.[3][4]
-
Materials Science: The dye could be incorporated into polymer matrices to create fluorescent materials for applications in sensors or organic light-emitting diodes (OLEDs).
-
Chemosensors: The photophysical properties of the dye may be sensitive to the local environment (e.g., pH, polarity, metal ions), making it a candidate for the development of chemosensors.[5]
Further research could involve modifying the structure of the coupling agent to tune the photophysical properties of the resulting dye, such as shifting the emission to the near-infrared region for deeper tissue imaging.
References
- Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1.
- Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PMC - NIH.
- Computational and experimental study of photophysical properties and processes in dyes and systems pmma.
- N-Phenylnaphthalen-1-amine | Fluorescent probe. TargetMol.
- Investigation of photophysical properties of triphenylamine phenylethenyl derivatives containing tertiary amine groups.
- Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission.
- Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. PMC.
- Spectral and photophysical properties of phenalenone dyes in aliphatic polyurethane matrix.
- Fluorescent dyes, methods of synthesis and applications thereof.
- Photophysical properties of phenylazoquinolin-8-ol dyes: correlation of experimental and theoretical data.
- The route of synthesis of dyes 1 a, 2 a, and 3 a.
- The Synthesis of Azo Dyes.
- Practical Synthetic Route to Functionalized Rhodamine Dyes.
- N-Phenylnaphthalen-1-amine | Fluorescence Probe. MedchemExpress.com.
- Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing.
- Chemical synthesis and application of aryldihydronaphthalene deriv
- Fluorescent Dyes. BioActs.
Sources
Precision Synthesis and Characterization of Acenaphthene-Based Charge-Transfer Complexes
Topic: Preparation of Charge-Transfer Complexes with Acenaphthene Donors Content Type: Application Note & Detailed Protocol Audience: Researchers, Materials Scientists, and Drug Development Professionals
Abstract
This application note provides a rigorous technical guide for the preparation, isolation, and characterization of charge-transfer (CT) complexes utilizing acenaphthene as the electron donor. Acenaphthene, a polycyclic aromatic hydrocarbon (PAH) with a rigid naphthalene core and an ethylene bridge, exhibits unique donor capabilities (
Theoretical Foundation & Mechanism[1]
Charge-transfer complexes form when an electron-rich donor (
Why Acenaphthene?
Unlike simple naphthalene, the ethylene bridge in acenaphthene induces hyperconjugative electron donation into the
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of charge-transfer complex formation from solution diffusion to crystalline stacking.
Materials & Pre-Treatment[2][3]
Donor Preparation[1]
-
Acenaphthene (CAS 83-32-9): Commercial grade (97-99%) often contains acenaphthylene or oxidation products.
-
Purification Protocol: Recrystallize twice from hot ethanol.
-
Dissolve crude acenaphthene in boiling ethanol (approx. 15 mL/g).
-
Filter hot to remove insoluble particulates.
-
Cool slowly to 4°C. Collect white needles.
-
Vacuum dry at 40°C for 6 hours.
-
Acceptor Selection
Select the acceptor based on the desired electronic properties (see Table 1).
Table 1: Common Electron Acceptors for Acenaphthene
| Acceptor | Abbr. | Electron Affinity ( | Complex Color | Application |
| Picric Acid | PA | ~0.7 eV | Yellow/Orange | NLO Crystals, Identification |
| TCNQ | TCNQ | 2.8 eV | Deep Purple/Black | Organic Conductors |
| Chloranil | CHL | 2.7 eV | Red/Brown | Spectroscopic Standards |
| DDQ | DDQ | 3.1 eV | Dark Green/Blue | High-Strength CT Interactions |
Experimental Protocols
Protocol A: Solution-Phase Crystallization (Thermodynamic Control)
Best for: Growing single crystals for XRD and high-purity spectroscopic analysis.
Reagents: Purified Acenaphthene, Acceptor (e.g., TCNQ), Solvent (Acetonitrile or Dichloromethane).
-
Stoichiometric Weighing: Calculate equimolar amounts (1:1 ratio).
-
Example: 154.2 mg Acenaphthene (1.0 mmol) + 204.2 mg TCNQ (1.0 mmol).
-
-
Dissolution:
-
Dissolve Acenaphthene in 10 mL solvent (Solution A).
-
Dissolve Acceptor in 10 mL solvent (Solution B).
-
Note: Warm gently (40°C) if necessary, but avoid boiling volatile solvents like DCM.
-
-
Mixing & Reflux:
-
Slowly add Solution B to Solution A with constant stirring.
-
Observe immediate color change (diagnostic of CT band formation).
-
Reflux the mixture for 30–60 minutes to ensure homogeneity and overcome activation barriers.
-
-
Crystallization:
-
Method 1 (Slow Cooling): Allow the solution to cool to room temperature (RT) over 4 hours, then refrigerate at 4°C.
-
Method 2 (Slow Evaporation): Cover the beaker with perforated Parafilm and leave in a fume hood for 24–48 hours.
-
-
Isolation:
-
Filter crystals using a sintered glass crucible.
-
Wash with cold solvent (1–2 mL) to remove unreacted surface species.
-
Vacuum dry.[1]
-
Protocol B: Mechanochemical Synthesis (Green/Kinetic Control)
Best for: Rapid screening, bulk powder preparation, and solvent-free synthesis.
Reagents: Solid Acenaphthene, Solid Acceptor.
-
Preparation: Place 1.0 mmol Acenaphthene and 1.0 mmol Acceptor into an agate mortar.
-
Grinding:
-
Grind vigorously with a pestle for 15–20 minutes.
-
Observation: The powder mixture will undergo a distinct color transformation (e.g., white + yellow
deep orange) as the CT complex forms at the solid-solid interface.
-
-
Paste Method (Optional): Add 2–3 drops of methanol or chloroform to facilitate "liquid-assisted grinding" (LAG), which often improves yield and crystallinity.
-
Drying: Air dry the resulting paste to remove trace solvent.
Workflow Diagram
Figure 2: Decision matrix and workflow for solution-based vs. mechanochemical synthesis.
Characterization & Validation
UV-Vis Spectroscopy (Benesi-Hildebrand Analysis)
The formation of a CT complex is confirmed by the appearance of a new absorption band in the visible region (CT band) that is absent in the individual components.
-
Protocol: Prepare a series of solutions with constant Acceptor concentration (
) and varying excess Donor concentration ( ). -
Analysis: Plot
vs. .-
Linearity: Confirms 1:1 stoichiometry.
-
Slope/Intercept: Calculates the Formation Constant (
) and Molar Extinction Coefficient ( ).
-
Infrared Spectroscopy (FTIR)
Charge transfer weakens the bonds within the acceptor molecule, causing shifts in vibrational frequencies.
-
Key Indicator (TCNQ): The C
N stretch typically shifts from ~2222 cm (neutral) to ~2200–2180 cm (anionic/complexed). -
Key Indicator (Carbonyls - DDQ/Chloranil): The C=O stretch shifts to lower wavenumbers (red shift) due to increased electron density in the antibonding orbitals.
1H-NMR Spectroscopy
-
Shielding/Deshielding: Protons on the acenaphthene donor typically experience upfield shifts (shielding) due to the ring current effects of the stacking acceptor.
-
Solvent: Use deuterated chloroform (
) or DMSO- . Note that polar solvents like DMSO may compete with the CT interaction, potentially dissociating weak complexes.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| No Color Change | Solvent polarity too high (dissociation) | Switch to non-polar solvents like |
| Precipitation of Reactants | Solubility limit exceeded | Use a more solubilizing solvent (e.g., THF) or reduce concentration. |
| Oiling Out | Rapid evaporation | Slow down evaporation; use a heavy solvent mixture (e.g., DCM/Hexane). |
| Broad Melting Point | Impure complex | Recrystallize from acetonitrile; check stoichiometry. |
Safety & Handling
-
PAHs: Acenaphthene is a PAH.[2] Wear nitrile gloves and work in a fume hood to avoid inhalation of dust.
-
Acceptors: TCNQ and DDQ can release toxic byproducts (cyanides) under extreme thermal decomposition or strong acid conditions. Handle with care.
-
Picric Acid: Dry picric acid is explosive. Ensure it is kept moist (usually sold with >30% water) or handle dilute solutions with extreme caution.
References
-
Spectroscopic Studies of Charge-Transfer Complexes.
- Source: NIST / Journal of Chemical & Engineering D
- Context: Thermodynamic properties and sublimation d
-
Synthesis and Crystal Growth of Acenaphthene-Picr
- Source: Crystal Research and Technology (via Google Patents/Scholar cit
-
Context: Protocols for growing NLO-active crystals of acenaphthene with picric acid.[3]
-
Charge-Transfer Complexes of Chloranil.
-
TCNQ Charge Transfer Salts Protocol.
-
DDQ Complex
- Source: Preprints.org / Molecules.
- Context: Detailed methodology for DDQ-donor interaction, solvent effects, and colorimetric analysis.
-
[7]
Sources
- 1. ijeit.com [ijeit.com]
- 2. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2631509C1 - Method for producing picric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Charge transfer complex formation between p-chloranil and 1,n-di(9-anthryl)alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pages.jh.edu [pages.jh.edu]
- 7. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenyl-1,2-dihydroacenaphthylen-4-amine
Welcome to the Technical Support Center for the synthesis of N-phenyl-1,2-dihydroacenaphthylen-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis and improve yield.
Introduction
The synthesis of N-phenyl-1,2-dihydroacenaphthylen-4-amine, a molecule of interest in medicinal chemistry and materials science, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This guide will focus on the synthesis from 4-bromo-1,2-dihydroacenaphthylene and aniline, outlining a general protocol and addressing common challenges to help you optimize your reaction for higher yields and purity.
Reaction Overview: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.
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"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition_Complex" [label="Ar-Pd(II)-X(L)"]; "Amine_Coordination_Complex" [label="[Ar-Pd(II)(NH2Ph)(L)]+X-"]; "Amido_Complex" [label="Ar-Pd(II)-NHPh(L)"];
"Pd(0)L" -> "Oxidative_Addition_Complex" [label="Ar-X (Oxidative Addition)"]; "Oxidative_Addition_Complex" -> "Amine_Coordination_Complex" [label="+ Aniline"]; "Amine_Coordination_Complex" -> "Amido_Complex" [label="- Base-H+X-"]; "Amido_Complex" -> "Pd(0)L" [label="Product (Reductive Elimination)"]; } caption { label = "Simplified Buchwald-Hartwig Catalytic Cycle"; fontsize = 10; }
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the acenaphthylene core?
A1: Typically, an aryl halide such as 4-bromo-1,2-dihydroacenaphthylene is a good starting point. Aryl iodides are more reactive but often more expensive. Aryl triflates can also be used and may offer advantages in certain cases. The choice often depends on the availability and cost of the starting material.
Q2: Which palladium catalyst and ligand system should I choose?
A2: The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. For the coupling of an aryl bromide with a primary amine like aniline, a common and effective system is a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[3][4] Ligands like XPhos or BINAP are often good choices.[3][4] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can also be advantageous for reproducibility.
Q3: What is the role of the base and which one should I use?
A3: The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and often give good results.[3][4] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive substrates, but may lead to lower yields or require higher temperatures.[3]
Q4: What solvent is most appropriate for this reaction?
A4: Anhydrous, aprotic solvents are necessary for the Buchwald-Hartwig amination. Toluene is a widely used and effective solvent for this reaction.[1] Other solvents like dioxane or tetrahydrofuran (THF) can also be employed, but it is critical to ensure they are thoroughly dried, as water can negatively impact the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may not have been reduced to the active Pd(0) state, or it may have decomposed. | - Ensure you are using a reliable source of palladium catalyst. - Consider using a Pd(0) source directly, such as Pd₂(dba)₃. - Use a pre-catalyst to ensure the formation of the active species. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination. | - Screen different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Bidentate ligands like BINAP can also be effective.[2] | |
| Ineffective Base: The base may not be strong enough to deprotonate the amine-palladium complex. | - Switch to a stronger base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[3][4] Ensure the base is fresh and has been stored under anhydrous conditions. | |
| Presence of Water or Oxygen: The reaction is sensitive to moisture and air. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction. | |
| Formation of Side Products | Hydrodehalogenation: The starting aryl bromide is reduced to 1,2-dihydroacenaphthylene. | - This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry. - Using a slightly higher catalyst loading or a different ligand might suppress this side reaction. - A common side reaction where the amide undergoes beta-hydride elimination can also lead to the hydrodehalogenated arene.[2] Optimizing the ligand and reaction temperature can help minimize this. |
| Homocoupling of Aniline: Formation of diphenylamine. | - This is less common but can occur at high temperatures. Consider lowering the reaction temperature if this is observed. | |
| Dimerization of the Acenaphthylene Moiety: Formation of biacenaphthylidene derivatives. | - This may be favored at higher catalyst concentrations or temperatures. Optimize the catalyst loading and reaction temperature. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar retention factors on silica gel. | - Optimize the reaction to go to completion to minimize the amount of unreacted starting material. - Use a different solvent system for column chromatography to improve separation. A gradient elution might be necessary. - Recrystallization of the crude product can be an effective purification method if a suitable solvent is found. |
| Residual Palladium Catalyst: The final product is contaminated with palladium. | - After the reaction, filter the mixture through a pad of Celite to remove insoluble palladium species.[1] - Activated carbon treatment of the crude product solution can also help in removing residual palladium. - Specialized scavengers can be used to remove trace amounts of palladium. |
Experimental Protocol: A Representative Method
The following is a generalized protocol for the synthesis of N-phenyl-1,2-dihydroacenaphthylen-4-amine based on standard Buchwald-Hartwig amination conditions. Note: This is a representative procedure and may require optimization for your specific setup and reagents.
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subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Degas" [label="Degas the reaction mixture."]; "Heat" [label="Heat to 80-110 °C under inert atmosphere."]; "Monitor" [label="Monitor progress by TLC or LC-MS."]; "Degas" -> "Heat" -> "Monitor"; }
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"Add_Solvent" -> "Degas" [style=invis]; "Monitor" -> "Cool" [style=invis]; } caption { label = "General workflow for the synthesis."; fontsize = 10; }
Materials:
-
4-bromo-1,2-dihydroacenaphthylene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,2-dihydroacenaphthylene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add sodium tert-butoxide (1.4 equiv).
-
Under a positive flow of inert gas, add anhydrous toluene, followed by aniline (1.2 equiv).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-phenyl-1,2-dihydroacenaphthylen-4-amine.
Characterization of the Final Product
After purification, the structure and purity of N-phenyl-1,2-dihydroacenaphthylen-4-amine should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Toma, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. Available from: [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Acenaphthene Amine Solubility in Chlorobenzene
Topic: Resolving Solubility Issues of Acenaphthene Amines in Chlorobenzene Document ID: TS-AA-CBZ-001 Role: Senior Application Scientist Target Audience: Organic Electronics Researchers, Medicinal Chemists, Process Engineers
Executive Summary & Core Directive
The Challenge: Acenaphthene amines (e.g., 5-aminoacenaphthene) are critical intermediates in organic semiconductors and pharmaceutical synthesis. While the acenaphthene core is lipophilic, the amine group introduces polarity and hydrogen-bonding capability. In chlorobenzene (CBZ)—a standard solvent for spin-coating and cross-coupling—users often report incomplete dissolution, gelation, or "phantom precipitation" (where particles appear upon standing).
The Reality: True insolubility is rare for this system. The observed issues are almost invariably caused by three factors: oxidative oligomerization , residual inorganic salts from reduction steps, or kinetic aggregation (pi-stacking).
This guide replaces trial-and-error with a deterministic troubleshooting protocol.
Diagnostic Workflow (Decision Tree)
Before altering your solvent system, diagnose the nature of the solid.
Figure 1: Diagnostic logic flow for identifying the root cause of insolubility.
Technical Troubleshooting Guide (Q&A)
Issue 1: "The material dissolves when hot but precipitates immediately upon cooling."
Diagnosis: Supersaturation and strong Pi-Pi Stacking. Acenaphthene derivatives are planar polycyclic aromatic hydrocarbons (PAHs). In chlorobenzene, they have a high tendency to stack. Rapid cooling locks the molecules into a metastable aggregate state rather than a true solution.
The Fix: The "Thermal Equilibrium" Protocol Do not simply heat and cool. You must disrupt the nucleation memory.
-
Heat the mixture to 70°C (well below CBZ boiling point of 131°C).
-
Hold for 20 minutes with vigorous stirring to ensure thermodynamic equilibrium.
-
Cool Slowly: Ramp down at 1°C/min. Rapid cooling promotes micro-crystal formation.
-
Add a Co-solvent (Optional): If stability at Room Temperature (RT) is required, add 5-10% 1,2-Dichlorobenzene (ODCB) . ODCB has a higher boiling point and slightly different polarizability, which disrupts the regular packing of the acenaphthene core.
Issue 2: "My solution is purple/black and has insoluble grit."
Diagnosis: Oxidative Degradation. Aminoacenaphthenes are electron-rich and prone to oxidation, especially in solution. The "grit" is likely polymerized aniline-like oligomers, which are insoluble in almost everything.
The Fix: Purification & Inert Atmosphere
-
Filtration: Pass the chlorobenzene solution through a 0.45 µm PTFE syringe filter. The oxidized polymer will be removed.
-
Prevention: Acenaphthene amines should be stored under Argon/Nitrogen.
-
Rescue: If the bulk solid is dark, recrystallize from Cyclohexane:Ethyl Acetate (3:1) before attempting to dissolve in CBZ [1].
Issue 3: "There is a fine white powder that never dissolves, even at boiling."
Diagnosis: Inorganic Contamination. If you synthesized the amine via reduction of nitroacenaphthene (e.g., Pd/C hydrogenation or Fe/HCl reduction), the residue is likely inorganic salts (NaCl, Fe oxides) or catalyst fines. These are completely insoluble in chlorobenzene.
The Fix: The "Hot Filtration" Wash
-
Dissolve the organic component in hot chlorobenzene.
-
Filter the hot solution through a Celite pad.
-
The filtrate will contain your amine; the white powder on the Celite is the impurity.
-
Alternative: Dissolve crude solid in DCM, wash with water to remove salts, dry over MgSO4, and then switch to chlorobenzene.
Solubility Data & Solvent Compatibility
The following table summarizes solubility behavior based on the "Like Dissolves Like" principle and specific PAH data [2][3].
| Solvent | Solubility Rating | Primary Use Case | Risk Factor |
| Chlorobenzene (CBZ) | High (Hot) / Mod (RT) | OLED Spin Coating, Cross-coupling | Aggregation upon standing. |
| 1,2-Dichlorobenzene | Very High | High-temp processing | High boiling point (hard to remove). |
| Toluene | Moderate | General synthesis | Lower solubility than chlorinated solvents. |
| Dichloromethane (DCM) | High | Extraction / Cleaning | Too volatile for high-temp reactions. |
| Water | Insoluble | Washing impurities | None (Phase separation is clean). |
Detailed Protocol: Preparation of Stable Stock Solutions
Objective: Create a stable 20 mg/mL solution of 5-aminoacenaphthene in Chlorobenzene for device fabrication or catalysis.
Reagents:
-
5-Aminoacenaphthene (>98% purity)
-
Anhydrous Chlorobenzene
-
Argon gas
Step-by-Step Methodology:
-
Weighing: Weigh the amine into a vial. Note: If the solid is dark purple, perform a recrystallization first.
-
Sparging: Bubble Argon through the chlorobenzene for 10 minutes to remove dissolved oxygen. This prevents the "purpling" (oxidation) effect during heating.
-
Addition: Add the sparged solvent to the vial. Cap tightly with a septum cap.
-
Sonication: Sonicate at 40°C for 15 minutes. This breaks up surface oxides and exposes the crystal lattice.
-
Heating: Place on a hot plate at 65°C. Stir at 500 RPM.
-
Visual Check: Solution should be pale yellow/brown and clear.
-
If turbid: Filter through a 0.45 µm PTFE filter.
-
If solid remains: It is likely inorganic. Filter and assume the filtrate is the saturated solution.
-
FAQ: Frequently Asked Questions
Q: Can I use chloroform instead of chlorobenzene? A: Yes, acenaphthene amines are highly soluble in chloroform [3]. However, chloroform is not suitable for high-temperature reactions (>60°C) or device annealing due to its low boiling point. For room temperature NMR or simple transfers, chloroform is superior.
Q: Why does my solution turn red/purple over time? A: This is the formation of azo- or imine-linkages due to air oxidation of the amine group. This is accelerated in solution. Always store solutions in the dark and under inert gas.
Q: Is the 3-amino isomer different from the 5-amino isomer? A: Yes. Commercial "5-nitroacenaphthene" often contains ~15% of the 3-isomer [1]. The 3-amino isomer has slightly different solubility packing. If you see two distinct crystal types precipitating, you may need to purify your starting material via recrystallization in ethanol or cyclohexane/EtOAc.
References
-
Synthesis of 5-Aminoacenaphthene. PrepChem.com. Detailed reduction protocol of 5-nitroacenaphthene and recrystallization in Cyclohexane:Ethyl Acetate.
-
Solubility of Acenaphthene in Different Solvents. Journal of Chemical & Engineering Data, 2009. Provides baseline solubility data for the acenaphthene core in benzene/toluene derivatives.
-
Acenaphthene Chemical Properties. PubChem (NIH). Confirms solubility in chlorinated solvents (chloroform, chlorobenzene) and insolubility in water.
Technical Support Center: Optimizing Catalytic Conditions for Acenaphthene C-N Coupling Reactions
Welcome to the technical support center for acenaphthene C-N coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these reactions, optimize your conditions, and achieve high yields and purity in your desired products.
Introduction: The Nuances of Acenaphthene C-N Coupling
The formation of a carbon-nitrogen bond with an acenaphthene core is a powerful tool in the synthesis of novel organic materials and pharmaceutical candidates. The unique electronic and steric properties of the acenaphthene moiety, however, can present specific challenges in achieving efficient and selective C-N coupling. This guide will delve into the critical parameters of the widely used Buchwald-Hartwig amination and related cross-coupling reactions, providing a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles encountered when setting up acenaphthene C-N coupling reactions.
Q1: My Buchwald-Hartwig reaction with an acenaphthene halide is giving very low or no yield. What are the most likely causes?
A: Low yields in Buchwald-Hartwig aminations of acenaphthene substrates are a frequent issue and can often be traced back to a few key factors:
-
Catalyst System (Precatalyst and Ligand): The choice of palladium precatalyst and phosphine ligand is paramount. For sterically hindered or electronically challenging substrates like acenaphthene derivatives, standard catalysts may be inefficient. Consider using more advanced, sterically bulky, and electron-rich ligands. Bis(imino)acenaphthene (BIAN)-supported N-heterocyclic carbene (NHC) palladium precatalysts have shown excellent efficiency for C-N cross-coupling reactions, even under mild conditions and in the presence of air.[1][2]
-
Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the choice of base can be substrate-dependent. If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures or longer reaction times.
-
Solvent Purity and Degassing: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Common solvents for these reactions include toluene, dioxane, and THF.
-
Reaction Temperature: The optimal temperature can vary significantly. While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-120 °C) to proceed efficiently.
Q2: I'm observing significant side product formation, including hydrodehalogenation of my acenaphthene starting material. How can I minimize this?
A: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido complex or from reaction with trace water. To mitigate this:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination to form the C-N bond over competing pathways.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling product.
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Flame-drying glassware and using freshly distilled solvents can be beneficial.[3]
Q3: Are there specific palladium precatalysts that are particularly effective for acenaphthene C-N coupling?
A: Yes, the development of specialized precatalysts has greatly improved the success rate of challenging C-N couplings. For acenaphthene substrates, consider the following:
-
PEPPSI-type Precatalysts: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes, particularly those incorporating N-heterocyclic carbene (NHC) ligands derived from acenaphthene (BIAN-NHC), have demonstrated remarkable activity and stability.[4] These catalysts are often air- and moisture-stable, simplifying reaction setup.[1][2]
-
G3 and G4 Buchwald Precatalysts: The third and fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly active and are excellent starting points for optimizing challenging couplings.
Troubleshooting Guide: Deeper Dives into Specific Issues
This section provides a more detailed, problem-and-solution approach to specific experimental observations.
Issue 1: Incomplete Conversion Despite Extended Reaction Times
You've let the reaction run for 24 hours or more, but TLC or LC-MS analysis still shows a significant amount of unreacted acenaphthene starting material.
Diagnostic Questions & Potential Solutions:
-
Is your catalyst active?
-
Plausible Cause: The palladium precatalyst may have decomposed before or during the reaction. This is especially true for older or improperly stored catalysts.
-
Troubleshooting Steps:
-
Use a freshly opened bottle of the precatalyst or a recently prepared active catalyst.
-
Consider using air- and moisture-stable precatalysts like the BIAN-NHC-Pd complexes, which are designed for robustness.[2]
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Is the oxidative addition step the bottleneck?
-
Plausible Cause: The oxidative addition of the acenaphthene halide to the Pd(0) center is often the rate-determining step.[2] Aryl chlorides, in particular, can be less reactive than bromides or iodides.[5]
-
Troubleshooting Steps:
-
Switch to a more electron-rich ligand: Ligands with electron-donating groups can increase the electron density on the palladium center, facilitating oxidative addition.
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for this step.
-
If possible, switch to a more reactive halide: If your synthetic route allows, using an acenaphthene bromide or iodide instead of a chloride will generally lead to a faster reaction.
-
-
-
Could there be catalyst inhibition?
-
Plausible Cause: Certain functional groups on your substrates or impurities in your reagents can coordinate to the palladium and inhibit catalysis.
-
Troubleshooting Steps:
-
Purify all starting materials and reagents.
-
If your amine substrate is a primary amine, consider that ammonia and primary amines can sometimes bind strongly to palladium, hindering catalytic turnover.[6] In such cases, specialized ligands or reaction conditions may be required.
-
-
Issue 2: Product Decomposition at High Temperatures
You observe the formation of your desired product, but it appears to be degrading over time, especially at elevated temperatures.
Diagnostic Questions & Potential Solutions:
-
Is your product thermally unstable under the reaction conditions?
-
Plausible Cause: The combination of a strong base and high temperature can lead to the decomposition of sensitive functional groups on your product.
-
Troubleshooting Steps:
-
Screen lower temperatures: With a highly active catalyst system, it may be possible to achieve good conversion at a lower temperature.
-
Use a milder base: Switch from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃. This may require a longer reaction time but can preserve the integrity of your product.
-
Monitor the reaction closely: Use TLC or LC-MS to determine the point of maximum product formation and quench the reaction before significant degradation occurs.[3]
-
-
Issue 3: Difficulty in Coupling Sterically Hindered Amines
You are attempting to couple a bulky secondary amine or a sterically demanding aniline, and the reaction is sluggish or fails completely.
Diagnostic Questions & Potential Solutions:
-
Is steric hindrance preventing the C-N bond formation?
-
Plausible Cause: The reductive elimination step to form the C-N bond can be sterically demanding.
-
Troubleshooting Steps:
-
Employ ligands with a wide bite angle: Ligands like Xantphos or those with a BIAN backbone can accommodate sterically bulky substrates.[4]
-
Increase catalyst loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
Consider alternative coupling strategies: If Buchwald-Hartwig amination proves ineffective, other methods like the Ullmann condensation (a copper-catalyzed C-N coupling) could be explored, although these often require harsher conditions.
-
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Acenaphthene C-N Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | BIAN-NHC-Pd Precatalyst (e.g., Pd-PEPPSI) or XPhos Pd G3 | BIAN-NHC catalysts show high efficiency and air stability.[1][2] XPhos-based precatalysts are broadly effective for challenging couplings. |
| Ligand | (If not using a precatalyst) XPhos, RuPhos, or a custom BIAN-based ligand | Bulky, electron-rich ligands are generally preferred to promote oxidative addition and reductive elimination. |
| Base | NaOtBu (1.5-2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | NaOtBu is a strong, effective base. Cs₂CO₃ is a milder alternative for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | These are common, effective solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | A good starting range for many couplings. Optimization may be required based on substrate reactivity. |
| Catalyst Loading | 0.5-2.0 mol % | Lower loadings (as low as 0.1 mol %) may be possible with highly active catalysts.[2] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Acenaphthene Halide
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
Acenaphthene halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1 mol %)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the acenaphthene halide, the palladium precatalyst, and the base under an inert atmosphere.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald-Hartwig Amination in Air [organic-chemistry.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
troubleshooting NMR impurities in 1,2-dihydroacenaphthylen-4-amine derivatives
The following technical guide is designed for researchers and drug development professionals working with 1,2-dihydroacenaphthylen-4-amine (also known as 4-aminoacenaphthene) scaffolds. It addresses specific NMR anomalies, impurity profiling, and structural validation.
Core Diagnostic Workflow
Before attempting detailed assignment, run your 1H NMR spectrum through this diagnostic logic to categorize your impurity profile.
Figure 1: Decision tree for identifying oxidation products and regioisomers in acenaphthene derivatives.
Critical Troubleshooting Guides (FAQ)
Issue 1: "I synthesized the 4-amine, but the aromatic coupling constants don't match."
Diagnosis: You likely have the 5-amine regioisomer (1,2-dihydroacenaphthylen-5-amine). Context: Electrophilic aromatic substitution (e.g., nitration followed by reduction) on acenaphthene strongly favors the 5-position (para to the bridge) over the 3- or 4-positions due to the directing effects of the alkyl bridge [1]. If your synthesis route relied on direct nitration, the 5-isomer is the thermodynamic and kinetic product.
The "Smoking Gun" Distinction:
-
Target (4-Amine): The protons on the substituted ring are at positions 3 and 5. These are meta to each other.
-
Look for: Two doublets with a small coupling constant (
Hz ).
-
-
Impurity (5-Amine): The protons on the substituted ring are at positions 3 and 4. These are ortho to each other.
-
Look for: Two doublets with a large coupling constant (
Hz ).[1]
-
Issue 2: "There is an unexpected singlet around 3.7 ppm."
Diagnosis: Acenaphthen-1-one (Oxidation Impurity). Context: The benzylic positions (C1/C2) of the acenaphthene bridge are susceptible to oxidation by air or residual oxidants [2].
-
Mechanism: One methylene group (
) oxidizes to a ketone ( ). The symmetry of the bridge is broken. -
NMR Signature: The remaining methylene group becomes an isolated singlet (or AB quartet if the molecule is chiral elsewhere) shifted downfield to ~3.7 ppm due to the adjacent carbonyl.
Issue 3: "My aliphatic bridge protons (3.3 ppm) are missing, and new peaks appeared at 7.0 ppm."
Diagnosis: Acenaphthylene (Dehydrogenation). Context: Palladium-catalyzed coupling reactions or harsh heating can cause dehydrogenation of the ethylene bridge, restoring full aromaticity to the central ring.
-
NMR Signature:
-
Loss of the multiplet at 3.3–3.5 ppm.
-
Appearance of a sharp singlet (or AB system) in the aromatic region at 7.0–7.1 ppm (vinylic protons of the bridge) [3].
-
Issue 4: "The amine protons are broad or invisible."
Diagnosis: Proton Exchange / Salt Formation.
Context: Primary amines (
-
Action: Perform a D₂O Shake Test (Protocol A below). If the peak disappears, it is the exchangeable amine/salt proton.
Comparative Data Tables
Table 1: Diagnostic Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆)
Note: Values are approximate and solvent-dependent.
| Compound / Impurity | Bridge Region (ppm) | Aromatic Region Key Feature | Coupling ( |
| 4-Amine (Target) | 3.30 - 3.45 (m, 4H) | Meta-coupling between H3/H5 | ~2.0 Hz |
| 5-Amine (Isomer) | 3.30 - 3.45 (m, 4H) | Ortho-coupling between H3/H4 | ~7.5 Hz |
| Acenaphthen-1-one | ~3.70 (s, 2H) | Loss of symmetry; downfield shifts | N/A |
| Acenaphthylene | 7.05 (s, 2H) (Vinylic) | Bridge signal moves to aromatic zone | N/A |
| 3-Amine (Rare) | 3.30 - 3.45 (m, 4H) | Ortho-coupling (H4/H5) | ~7.5 Hz |
Table 2: Common Solvent Impurities in Amine Synthesis [4]
| Solvent | ¹H Shift (DMSO-d₆) | Multiplicity | Source |
| Ethanol | 1.06 (t), 3.44 (q) | Triplet/Quartet | Recrystallization |
| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) | - | Workup/Extraction |
| Triethylamine | 0.96 (t), 2.45 (q) | - | Neutralization base |
| Water | 3.33 (variable) | Broad s | Solvent/Hygroscopic salt |
Validated Experimental Protocols
Protocol A: D₂O Shake Test (Confirming Amine/Salt)
Use this to distinguish amine protons from impurity singlets.
-
Acquire a standard ¹H NMR spectrum in CDCl₃ or DMSO-d₆.
-
Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
-
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.
-
Analysis:
-
Peaks corresponding to
, , or will disappear or significantly diminish due to H/D exchange. -
Carbon-bound impurity peaks (e.g., the 3.7 ppm ketone singlet) will remain .
-
Protocol B: Regioisomer Assignment via NOESY
Use this if 1D coupling constants are ambiguous (e.g., peak overlap).
-
Prepare a concentrated sample (~10 mg) in DMSO-d₆.
-
Run NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Target Interaction: Look for cross-peaks between the Amine (
) protons and the Bridge ( ) protons.-
3-Amine: Strong NOE between
and Bridge protons (Spatial proximity: < 3 Å). -
4-Amine: Weak or No NOE between
and Bridge (Distance > 4 Å). -
5-Amine: No NOE between
and Bridge (Para orientation).
-
Protocol C: qNMR Purity Assay
Required for biological testing validation.
-
Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable standard).
-
Weighing: Weigh ~5-10 mg of sample and standard (±0.01 mg precision) into the same vial.
-
Solvent: Dissolve completely in DMSO-d₆.
-
Acquisition: Set relaxation delay (
) to ≥ 30 seconds (5 × T1). Acquire with 90° pulse. -
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.[2]
References
-
Nitration of Acenaphthene: Morgan, G. T., & Harrison, H. A. (1930). Acenaphthene Series.[3][4] Part V. Nitration of Acenaphthene. Journal of the Society of Chemical Industry. Link
- Oxidation of Acenaphthene: Trost, B. M. (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
Acenaphthylene NMR Data: ChemicalBook. Acenaphthylene 1H NMR Spectrum. Link
-
Trace Impurities in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
Sources
Technical Support Center: Enhancing the Thermal Stability of Acenaphthene-Based Hole Transporting Materials (HTMs)
Welcome to the technical support center for the thermal stability enhancement of acenaphthene-based Hole Transporting Materials (HTMs). This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with these advanced materials. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot experimental hurdles and optimize the performance and longevity of your devices.
Section 1: Frequently Asked Questions (FAQs)
Q1: My acenaphthene-based HTM is showing poor thermal stability, leading to device degradation at elevated temperatures. What are the likely causes?
A1: The thermal instability of acenaphthene-based HTMs, and organic semiconductors in general, is a multifaceted issue.[1][2][3] Several factors could be at play in your experiments:
-
Crystallization and Morphological Changes: Amorphous thin films of small molecule HTMs, including those based on acenaphthene, can be prone to crystallization under thermal stress.[4][5] This morphological change can lead to the formation of grain boundaries and voids, disrupting the crucial interface between the HTM and the perovskite layer, thereby impeding efficient hole extraction and leading to device failure.[6][7]
-
Low Glass Transition Temperature (Tg): Materials with a low Tg are more susceptible to morphological changes at the operational temperatures of devices like perovskite solar cells (PSCs).[8] Above Tg, the material transitions from a rigid, glassy state to a more rubbery state, which can accelerate degradation pathways.
-
Intrinsic Chemical Degradation: The acenaphthene core itself, while generally robust, can undergo chemical degradation under a combination of heat, light, and atmospheric oxygen.[9][10] This can involve oxidation or other reactions that alter the electronic properties of the molecule.
-
Influence of Dopants and Additives: Commonly used dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and additives such as 4-tert-butylpyridine (t-BP) can be problematic. Li-TFSI is hygroscopic, meaning it attracts water, which can accelerate the degradation of the underlying perovskite layer.[6][11] t-BP is volatile and can evaporate at elevated temperatures, leading to morphological changes in the HTM layer.[7]
-
Interlayer Thermal Stress: Mismatched thermal expansion coefficients between the various layers in a device (e.g., perovskite, HTM, electrode) can induce significant mechanical stress during temperature cycling, potentially leading to delamination or cracking.[6][12][13]
Q2: What molecular design strategies can I employ to intrinsically improve the thermal stability of my acenaphthene-based HTM?
A2: Molecular engineering is a powerful approach to enhance the thermal stability of HTMs.[4] Here are some proven strategies:
-
Increasing Molecular Rigidity and Tg: Introducing rigid, bulky substituents to the acenaphthene core can increase the glass transition temperature (Tg). A higher Tg generally correlates with better morphological stability at elevated temperatures.[14] The goal is to create a molecule that remains in a stable, amorphous glassy state under typical device operating conditions.
-
Introducing Non-Coplanar Structures: Designing molecules with a twisted or non-planar geometry can inhibit close packing and crystallization.[14] This helps to maintain the amorphous nature of the HTM film, which is crucial for long-term stability.
-
Side-Chain Engineering: The nature and length of alkyl side chains can significantly influence thermal properties. Shorter, branched side chains can sometimes lead to better thermal stability by preventing the kind of thermal transitions that can cause cracking in the HTM layer.[15][16][17]
-
Polymerization: Incorporating the acenaphthene moiety into a polymer backbone is an effective strategy. Polymers generally exhibit higher thermal stability and better film-forming properties compared to their small-molecule counterparts.
Q3: How can I experimentally assess the thermal stability of my newly synthesized acenaphthene-based HTM?
A3: A combination of techniques is necessary for a comprehensive assessment of thermal stability:
-
Thermogravimetric Analysis (TGA): This is a fundamental technique to determine the decomposition temperature (Td) of your material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A high Td is indicative of good intrinsic thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm) of your HTM.[1] As mentioned, a high Tg is desirable for maintaining morphological stability.
-
Thin-Film Stability Tests: The stability of the material in a thin-film state, as it would be in a device, is critical. This can be assessed by:
-
Atomic Force Microscopy (AFM): To monitor changes in surface morphology and roughness after thermal annealing.
-
X-ray Diffraction (XRD): To detect the onset of crystallization.
-
UV-Visible Spectroscopy: To observe any changes in the absorption spectrum, which could indicate chemical degradation.
-
-
Device-Level Stability Testing: The ultimate test is to incorporate the HTM into a full device (e.g., a perovskite solar cell) and subject it to accelerated aging tests under controlled temperature and humidity, monitoring the power conversion efficiency (PCE) over time.[15]
Section 2: Troubleshooting Guides
Issue 1: Rapid drop in device efficiency during thermal stress testing.
| Potential Cause | Troubleshooting Step | Explanation |
| HTM Crystallization | Anneal the HTM film at various temperatures below its decomposition point and analyze with XRD and AFM to identify the crystallization temperature. Consider molecular design modifications to suppress crystallization.[4][5] | Identifying the temperature at which crystallization begins allows for process optimization. Molecular modifications can intrinsically prevent this. |
| Dopant/Additive Degradation | Prepare control devices without dopants or with alternative, more thermally stable dopants and compare their thermal stability.[18] | This helps to isolate the instability contribution from the additives. The search for stable dopants is an active area of research.[19] |
| Perovskite Degradation | Characterize the perovskite layer in the degraded device using XRD and photoluminescence (PL) spectroscopy to check for decomposition products like PbI2.[20] | Instability may not solely be due to the HTM. The HTM's interaction with the perovskite under thermal stress is a key factor. |
| Interlayer Delamination | Use cross-sectional Scanning Electron Microscopy (SEM) to inspect the interfaces of the degraded device for delamination or void formation.[6] | Thermal expansion mismatch can cause physical separation of layers, disrupting charge transport.[12][13] |
Issue 2: Inconsistent results in thermal stability measurements between batches of the same HTM.
| Potential Cause | Troubleshooting Step | Explanation |
| Purity Variations | Purify each batch rigorously using column chromatography and/or sublimation. Confirm purity with ¹H NMR, ¹³C NMR, and mass spectrometry.[21][22] | Even small amounts of impurities from the synthesis can act as nucleation sites for crystallization or initiate degradation pathways. |
| Residual Solvent | Ensure complete removal of solvents after synthesis and purification by drying under high vacuum for an extended period, possibly with gentle heating. | Residual solvent can lower the Tg of the material and affect film morphology. |
| Polymorphism | Use DSC to check for different crystalline forms (polymorphs) which may have different thermal properties. | Different processing conditions can sometimes lead to the formation of different crystal structures with varying stability. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable Acenaphthene-Based HTM via Molecular Modification
This protocol provides a general framework. Specific reagents and conditions will vary based on the target molecule.
-
Core Modification: Start with a suitable acenaphthene precursor. Introduce bulky, rigid substituents such as carbazole or spirobifluorene moieties through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[21]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the acenaphthene precursor, the coupling partner (e.g., carbazole), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., sodium tert-butoxide).[21]
-
Solvent and Reaction Conditions: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).[21][23]
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent. Purify the crude product meticulously using column chromatography on silica gel, followed by recrystallization or sublimation to achieve high purity.[21]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[22]
Protocol 2: Thermal Stability Assessment of HTM Thin Films
-
Film Preparation: Prepare thin films of the purified HTM on suitable substrates (e.g., glass for UV-Vis, silicon wafers for AFM) by spin-coating from a solution.
-
Thermal Annealing: Place the prepared films on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a series of increasing temperatures (e.g., 80°C, 100°C, 120°C, 150°C) for a set duration (e.g., 1 hour).
-
Post-Annealing Characterization:
-
AFM: Image the surface of each annealed film to observe any changes in morphology, such as the formation of crystalline domains or an increase in surface roughness.
-
XRD: Run XRD scans on the films to detect the emergence of diffraction peaks, which would indicate crystallization.
-
UV-Vis Spectroscopy: Measure the absorption spectra before and after annealing to check for any shifts in the absorption peaks or the appearance of new features that might suggest chemical degradation.
-
Section 4: Visualizations
Workflow for Troubleshooting HTM Thermal Instability
Caption: Troubleshooting workflow for thermal instability.
Molecular Design Strategy for Enhanced Thermal Stability
Caption: Molecular design for improved thermal stability.
References
- How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. (2025). Vertex AI Search.
- Molecular orientation and thermal stability of thin-film organic semiconductors | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD - PubMed. (2015). PubMed.
- Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite - PubMed. (2018). PubMed.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers | ACS Energy Letters - ACS Publications. (2024). ACS Publications.
- Thermal stability concerns other than perovskite components. a.... - ResearchGate. (n.d.). ResearchGate.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers | ACS Energy Letters. (2024). ACS Publications.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers | Semantic Scholar. (2024). Semantic Scholar.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers | Request PDF - ResearchGate. (2024). ResearchGate.
- Feasibility study of acenaphthene degradation in a novel slurry UV photocatalytic membrane reactor: Effect of operating parameters and optimization using response surface modeling - ResearchGate. (n.d.). ResearchGate.
- Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems - PubMed. (n.d.). PubMed.
- (PDF) Stability Issues on Perovskite Solar Cells - ResearchGate. (2015). ResearchGate.
- Stability Issues on Perovskite Solar Cells - Semantic Scholar. (2015). Semantic Scholar.
- Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. (2023). MDPI.
- Strategies to reduce perovskite solar cell degradation caused by thermal stress. (2025). pv magazine International.
- Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - PMC. (n.d.). National Center for Biotechnology Information.
- Perovskite solar cells: thermal stress is the key to their long term stability - Helmholtz-Zentrum Berlin (HZB). (2025). Helmholtz-Zentrum Berlin.
- Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies - MDPI. (n.d.). MDPI.
- Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. (2023). ResearchGate.
- An organic p-type dopant with high thermal stability for an organic semiconductor - Chemical Communications (RSC Publishing). (2008). Royal Society of Chemistry.
- Additives for thermal stability - ResearchGate. (2025). ResearchGate.
- Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - - Scholars@UK. (2024). University of Kentucky.
- Diisopropyl(6-(phenyl(phenylthio)arsaneyl)-1,2-dihydroacenaphthylen-5-yl)phosphane. (n.d.). MDPI.
- Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination - RSC Publishing. (n.d.). Royal Society of Chemistry.
- From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - MDPI. (2024). MDPI.
- Thermal control of organic semiconductors for trace detection of explosives. (2023). Royal Society of Chemistry.
- Conjugated polymers from acenaphthene imide and acenaphthylene imide: significant modulation of optoelectronic properties by different fused-pentagon rings - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Thermal stability of hierarchical microstructural features in additively manufactured stainless steel - PMC. (n.d.). National Center for Biotechnology Information.
- The Quest for Air Stability in Organic Semiconductors | Chemistry of Materials. (n.d.). ACS Publications.
- Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics - University of Colorado Boulder. (2018). University of Colorado Boulder.
- Enhanced Mechanical Properties and Thermal Stability in Additively Manufactured Al-Ni Alloy by Sc Addition. (2022). Social Science Research Network.
- Enhanced Photostability through Rapid Exciton Decay in Desymmetrized Cyclopentannulated Acenes with Strong Face-to-Face pi Stacking | Chemistry of Materials - ACS Publications. (2026). ACS Publications.
- Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs - Benchchem. (n.d.). BenchChem.
- Synthesis and coordination compounds of a bis(imino)acenaphthene (BIAN)-supported N-heterocyclic carbene - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
- The Role of Additives in Warm Mix Asphalt Technology: An Insight into Their Mechanisms of Improving an Emerging Technology - MDPI. (n.d.). MDPI.
- A Comparative Guide to the Spectroscopic Analysis of Acenaphthene Derivatives - Benchchem. (n.d.). BenchChem.
- Org. Synth. 1999, 76, 6. (1999). Organic Syntheses.
- Molecular structure of acenaphthene with the labeling scheme.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pv-magazine.com [pv-magazine.com]
- 13. Perovskite solar cells: thermal stress is the key to their long term stability - Helmholtz-Zentrum Berlin (HZB) [helmholtz-berlin.de]
- 14. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. An organic p-type dopant with high thermal stability for an organic semiconductor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-Phenyl-4-aminoacenaphthene
[1]
Ticket ID: PUR-ACE-004 Subject: Removal of unreacted aniline from secondary diarylamine product Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Diagnostic & Triage
User Query: "My Buchwald-Hartwig coupling worked, but the NMR shows significant aniline contamination (approx. 15%). Column chromatography is resulting in streaking, and the product purity is insufficient for biological assays."[2][3]
Root Cause Analysis:
-
Chemical Similarity: Both the impurity (aniline) and the product (N-phenyl-4-aminoacenaphthene) are aromatic amines.[1][2]
-
Basicity Differential: This is your primary lever for separation.[3] Aniline is a primary arylamine (
of conjugate acid ).[3] Your product is a secondary diarylamine. Due to the electron-delocalizing nature of the acenaphthene ring and steric hindrance, its basicity is significantly lower ( of conjugate acid typically ).[1][2] -
Chromatographic Behavior: Aniline interacts strongly with silanols on silica gel, causing "tailing" that co-elutes with your product.[3]
Primary Protocol: Chemoselective Acid Extraction
This is the "Gold Standard" method. It relies on the significant
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3]
-
Neutralizer: Saturated Sodium Bicarbonate (
).[3] -
Drying Agent: Sodium Sulfate (
).[2][3]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude). Note: Avoid ether if possible, as anilinium salts can sometimes form oil/emulsions in ether.[2][3]
-
The Acid Wash (Critical Step):
-
Validation Check:
-
Neutralization: Wash the organic layer once with saturated
to remove residual acid traces.[3] -
Drying: Dry over
, filter, and concentrate in vacuo.
Troubleshooting This Step
| Observation | Diagnosis | Solution |
| Product Yield Low | Product may be partially protonating. | Re-extract the combined acidic aqueous layers with a small volume of DCM. Combine this with the main organic layer. |
| Emulsion Forms | Anilinium salts acting as surfactants.[3] | Add brine (saturated NaCl) to the aqueous phase to increase ionic strength; filter through a pad of Celite if solids are present.[2] |
Secondary Protocol: Modified Flash Chromatography
If the extraction reduces aniline but traces remain (<5%), use chromatography with a modifier to suppress silanol interactions.[3]
-
Mobile Phase Modifier: Triethylamine (TEA).[3]
-
Protocol:
-
Pre-wash the column with Mobile Phase + 1% TEA.[3]
-
Run the column using your gradient (e.g., Hexane/EtOAc) maintained with 1% TEA .[3]
-
Why this works: TEA is a stronger base than aniline.[3] It preferentially binds to the acidic silanol sites on the silica, preventing the aniline from "sticking" and streaking.[2] This sharpens the aniline peak, allowing it to elute cleanly before or after your product.[3]
-
Visualization: Separation Logic Flowchart
The following diagram illustrates the decision matrix and workflow for the Chemoselective Acid Extraction.
Figure 1: Workflow for the chemoselective removal of aniline via acid-base extraction. The
FAQ & Troubleshooting
Q: Can I use recrystallization instead of extraction? A: Yes, but it is less efficient if the aniline content is high (>10%).[3] Aniline is a liquid at room temperature, while your product is a solid.[3] Recrystallization from Ethanol/Water or Hexanes/EtOAc can work.[3] The aniline will stay in the mother liquor. However, "oiling out" is a common risk if aniline concentration is high.[3]
Q: My product turned dark/black during the acid wash. What happened? A: Aromatic amines are prone to oxidation.[3] If your solvent contained peroxides or if the acid was contaminated, oxidation can occur.[3] Always use fresh solvents and perform the extraction quickly. If the color persists, a quick filtration through a short plug of silica (flushed with 1% TEA in Hexanes) usually removes the oxidized tar.[3]
Q: I used 6M HCl and lost my product.
A: 6M HCl is too strong.[3] It likely protonated your diarylamine product (
References
-
Buchwald-Hartwig Amination Fundamentals
-
Purification of Aromatic Amines
-
pKa Data for Separation Logic
Sources
- 1. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoacetophenone CAS#: 99-92-3 [m.chemicalbook.com]
- 4. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. journaleras.com [journaleras.com]
Technical Support Center: N-Phenyl-1,2-dihydroacenaphthylen-4-amine Production
The following Technical Support Guide is designed for process chemists and engineers scaling up the production of N-phenyl-1,2-dihydroacenaphthylen-4-amine (also chemically distinct as N-phenyl-4-aminoacenaphthene).
This guide prioritizes Buchwald-Hartwig Amination as the most scalable, convergent route, replacing older, hazardous Ullmann-type couplings.
Status: Active | Tier: L3 Engineering Support
Process Overview & Critical Logic
This molecule combines a bulky, electron-rich acenaphthene core with a secondary amine. The scale-up bottleneck is rarely the reaction rate, but rather catalyst removal (Pd) and oxidative stability of the dihydro-bridge during workup.
Master Workflow Diagram
The following logic gate outlines the decision-making process for reaction monitoring and workup.
Caption: Operational logic flow for the synthesis and purification of N-phenyl-1,2-dihydroacenaphthylen-4-amine, highlighting critical decision points (IPC) and remediation loops.
Module A: Reaction Optimization (The Chemistry)
Core Reaction: 4-Bromo-1,2-dihydroacenaphthylene + Aniline
Troubleshooting Guide: Reaction Stalls & Impurities
| Symptom | Probable Cause | Technical Solution |
| Reaction stalls at 80-90% conversion | Catalyst Deactivation (Oxidation): The active Pd(0) species is highly sensitive to O2. At scale, headspace purging is often insufficient. | Protocol: Switch to sub-surface sparging with N2/Ar for 30 mins prior to catalyst addition. If stalled, add 0.5 mol% fresh catalyst as a slurry in degassed solvent. |
| High levels of Homocoupling (Biaryl) | Low Amine Concentration: If the aniline is added too slowly or is substoichiometric, Pd undergoes oxidative addition twice. | Protocol: Ensure Aniline is present in 1.1 - 1.2 equiv excess. Do not dose the amine; have it present in the pot before heating. |
| "Acenaphthylen-1-one" impurity observed | Benzylic Oxidation: The 1,2-dihydro bridge is prone to oxidation at high temps (>110°C) in the presence of trace air. | Protocol: Limit reaction temperature to 90-100°C . Use XPhos or BrettPhos ligands which are active at lower temperatures compared to BINAP. |
| Dark Black Reaction Mixture | Pd Black Precipitation: Ligand dissociation (usually due to low ligand:metal ratio). | Protocol: Increase Ligand:Pd ratio from 1:1 to 1.5:1 or 2:1 . This stabilizes the Pd species in solution. |
FAQ: Catalyst & Reagent Selection
Q: Can I use Pd/C to save money on homogeneous catalysts? A: Generally, no . Heterogeneous Pd/C is poor for aryl bromide couplings involving electron-rich cores like acenaphthene due to steric hindrance. You require a homogeneous system (e.g., Pd(OAc)2 + XPhos ) to facilitate the oxidative addition into the sterically crowded 4-position [1].
Q: Which base is safer for scale-up: NaOtBu or Cs2CO3? A: NaOtBu is preferred for speed and cost. However, if your specific aniline derivative has sensitive functional groups (esters/nitriles), switch to Cs2CO3 (Cesium Carbonate). Note that Cs2CO3 requires vigorous stirring (high shear) as it functions as a heterogeneous slurry.
Module B: Workup & Palladium Removal (The Engineering)
The acenaphthene core is lipophilic. The product will stay in the organic phase (Toluene/Xylene), making aqueous washes effective for removing salts but ineffective for removing Palladium.
Troubleshooting Guide: Residual Metals
| Issue | Diagnostic | Remediation Protocol |
| Final Product is Grey/Brown | Colloidal Pd: Pd is trapped in the crystal lattice. | Step 1: Dissolve crude in THF or Toluene.Step 2: Treat with Silica-Thiol (Si-Thiol) or Trimercaptotriazine (TMT) resin at 50°C for 2 hours.Step 3: Hot filter through Celite. |
| Pd > 50 ppm after crystallization | Poor Scavenging: The scavenger didn't bind the specific Pd-Ligand complex. | Protocol: Add an Activated Carbon (e.g., Darco KB-G) treatment step. Carbon is often better at removing Pd-Phosphine complexes than specific chelators [2]. |
Visualizing the Pd Removal Pathway
Caption: Iterative scavenging loop to ensure ICH Q3D compliance for elemental impurities.
Module C: Isolation & Crystallization[2]
Acenaphthene derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing if cooled too quickly.
FAQ: Solid State Handling
Q: The product formed a sticky oil at the bottom of the flask. How do I fix this? A: This is "oiling out."
-
Re-heat the mixture until the oil dissolves (clear solution).
-
Seed the solution with pure crystals at the metastable zone width (usually 5-10°C below boiling).
-
Cool slowly (10°C per hour). Rapid cooling traps impurities and causes oiling.
-
Anti-solvent: If using Toluene, slowly add Heptane or IPA (Isopropanol) at elevated temperature to induce supersaturation [3].
Q: My melting point is broad (range > 2°C). A: This indicates impurities, likely the homocoupled biaryl or unreacted aniline .
-
Solution: Recrystallize from Ethanol/Water . The amine impurities are more soluble in the aqueous alcohol phase, while the hydrophobic N-phenyl-acenaphthene product will crystallize out.
Safety & Handling (SDS Context)
-
Acenaphthene Derivatives: generally act as skin irritants and potential photosensitizers. Handle under yellow light if stability data is unknown.
-
Palladium Residues: Spent filter cakes containing Pd/C or Pd-Phosphines can be pyrophoric when dry. Keep wet with water and dispose of in designated metal waste containers.
References
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
Sources
Technical Support Center: Stabilization of Acenaphthene Amines
Topic: Minimizing Photodegradation & Oxidation of Acenaphthene Amines
Introduction: The Instability Paradox
Welcome to the Technical Support Center. If you are working with acenaphthene amines (e.g., 5-aminoacenaphthene), you have likely encountered their "Instability Paradox": the very electron-rich nature that makes them valuable for fluorescence or dye synthesis also makes them exceptionally prone to photo-oxidative degradation.
This guide moves beyond basic "keep in the dark" advice. We will dissect the C1-C2 bridge oxidation mechanism , provide a self-validating storage protocol, and structure a troubleshooting workflow for your experiments.
Module 1: Diagnostic & Root Cause Analysis
User Query: "My clear acenaphthene amine solution turned yellow/brown within hours. Is it still usable?"
Technical Diagnosis: Likely No . The color change indicates the formation of Acenaphthenequinone or azo-oligomers.
The Mechanism: Why It Happens
Acenaphthene amines possess two structural vulnerabilities:
-
The Amine (
): A strong electron-donating group (EDG) that increases the electron density of the naphthalene ring, lowering the ionization potential. -
The C1-C2 Saturated Bridge: This benzylic position is the "soft target" for oxidation.
Under UV light (
Visualizing the Degradation Pathway
Figure 1: The photo-oxidative cascade of acenaphthene amines. The amine group catalyzes the initial excitation, leading to bridge oxidation.
Module 2: Experimental Design & Stabilization Protocols
User Query: "How do I design a formulation or reaction solvent to prevent this?"
Direct Solution: You must disrupt the Photochemical Triangle : Light, Oxygen, and Radical Propagation.
Protocol A: Solvent & Additive Selection
| Component | Recommendation | Mechanism of Action |
| Solvent Choice | Acetonitrile (ACN) or Methanol | Avoid chlorinated solvents (e.g., DCM, Chloroform). Under UV, chlorinated solvents generate Cl• radicals that accelerate H-abstraction from the C1-C2 bridge. |
| Degassing | Argon Sparge (Required) | Removes dissolved |
| pH Control | Acidic Buffer (pH 4-5) | Critical: Protonating the amine ( |
| Antioxidant | Ascorbic Acid (0.1%) or BHT | Scavenges ROS (Reactive Oxygen Species) before they attack the benzylic carbon. |
Protocol B: The "Amber & Argon" Storage System
Use this for storage of stock solutions >24 hours.
-
Container: Use Amber Borosilicate Glass (Type 1). Clear glass transmits UV-A (320-400 nm), which is sufficient to excite acenaphthene derivatives.
-
Headspace: Purge the vial headspace with Argon for 30 seconds before sealing.
-
Temperature: Store at -20°C . Oxidation rates drop significantly at lower temperatures (Arrhenius equation).
-
Dark Control: Always wrap one vial in aluminum foil as a "Dark Control" to distinguish between thermal instability and photolability.
Module 3: Troubleshooting Workflow
User Query: "I'm seeing inconsistent peaks in my HPLC data. Is it degradation?"
Follow this logic tree to isolate the variable causing degradation.
Figure 2: Decision matrix for isolating thermal vs. photochemical degradation sources.
Module 4: Validation (ICH Q1B Compliance)
To rigorously prove your stabilization method works, you must follow the ICH Q1B guidelines for photostability testing.
Step-by-Step Validation Protocol:
-
Sample Prep: Prepare two sets of samples (Protected vs. Exposed).
-
Set A (Exposed): Clear glass, chemically stabilized (e.g., pH 4 buffer).
-
Set B (Control): Wrapped in aluminum foil.
-
-
Light Source: Use a Cool White Fluorescent Lamp (output similar to ISO 10977) AND a Near UV Lamp (320-400 nm).
-
Exposure: Expose Set A to 1.2 million lux·hours of visible light and 200 W[1][2]·h/m² of UV energy.[3]
-
Analysis: Analyze both sets via HPLC-UV/Vis.
-
Acceptance Criteria: The "Protected" sample must show <0.5% increase in the acenaphthenequinone impurity peak compared to the "Control."
-
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2][3] European Medicines Agency.
-
Grokipedia. (n.d.). Acenaphthenequinone: Synthesis and Properties.
-
National Institutes of Health (PMC). (2008). Reactions of Acenaphthenequinone and Aceanthrenequinone with Arenes in Superacid.[4]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.[5]
-
Organic Syntheses. (1941). Acenaphthenequinone Synthesis Protocol. Org.[6][7][8] Synth. 1941, 21, 1.
Sources
- 1. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. ikev.org [ikev.org]
- 4. Reactions of Acenaphthenequinone and Aceanthrenequinone with Arenes in Superacid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
purification of N-phenyl acenaphthene amine by column chromatography
Technical Support Center: N-Phenyl Acenaphthene Amine Purification Ticket ID: NPAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying N-phenyl acenaphthene amine (N-PAA) presents a classic chromatographic challenge: the "Amine Effect." The basic nitrogen atom in N-PAA interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to peak tailing, poor resolution, and irreversible adsorption.
This guide provides a validated protocol to neutralize these interactions using Triethylamine (TEA) modification, ensuring high recovery and purity.
Part 1: Pre-Purification Diagnostics (The "Triage")
Before packing a column, you must diagnose the behavior of your crude mixture.[1] Do not skip this step.
Solubility Check
-
Good Solvents: Dichloromethane (DCM), Toluene, Ethyl Acetate (EtOAc).
-
Poor Solvents: Hexanes, Pentane.
-
Diagnostic: If your crude is not fully soluble in the mobile phase, you must use Solid Loading (see Protocol Step 2).
TLC Analysis (The "TEA Test")
Standard TLC plates are acidic. Run two TLC plates side-by-side to confirm the need for a modifier.
-
Plate A (Standard): 10% EtOAc in Hexanes.
-
Plate B (Modified): 10% EtOAc in Hexanes + 1% Triethylamine (TEA) .
Part 2: The Chromatography Protocol
Objective: Isolate N-PAA from unreacted acenaphthene (non-polar) and aniline/coupling byproducts (polar).
Step 1: Stationary Phase Preparation (Critical)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
The "Slurry Shield" Method:
-
Calculate required silica (30:1 to 50:1 ratio of Silica:Crude).
-
Suspend silica in Hexanes containing 1% TEA .
-
Stir for 10 minutes. Why? This allows TEA to bind to the acidic silanol sites, creating a "shield" that prevents your product from sticking.
-
Pour the slurry into the column.
-
Flush with 2 column volumes (CV) of the starting mobile phase (Hexanes + 1% TEA).
-
Step 2: Sample Loading
-
Option A (Liquid Load): If crude is <500mg and soluble in minimal Toluene/Hexane (1:1).
-
Option B (Solid Load - Recommended):
-
Dissolve crude in DCM.[2]
-
Add silica (1.5x mass of crude).
-
Rotary evaporate to dryness (free-flowing powder).
-
Load powder on top of the sand bed.
-
Step 3: Elution Gradient
-
Base Solvent: Hexanes (containing 1% TEA).
-
Polar Modifier: Ethyl Acetate (EtOAc).
| Fraction | Solvent Composition | Target Elution |
| 1 | 100% Hexanes (+1% TEA) | Unreacted Acenaphthene (High |
| 2 | 2% EtOAc / 98% Hexanes | Minor non-polar impurities |
| 3 | 5% - 10% EtOAc / Hexanes | N-Phenyl Acenaphthene Amine (Product) |
| 4 | 20% - 50% EtOAc / Hexanes | Polar byproducts (Aniline, Oxidation products) |
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why the TEA step is non-negotiable for this molecule.
Figure 1: Mechanism of Silanol Deactivation. TEA acts as a sacrificial base, occupying acidic sites on the silica to allow the target amine to elute without tailing.
Part 4: Troubleshooting & FAQs
Q1: My product is turning reddish-brown on the column. What is happening?
-
Diagnosis: Oxidation. Aromatic amines are sensitive to air, especially when spread over the large surface area of silica gel.
-
Fix:
-
Use degassed solvents.
-
Flush the column with Nitrogen (
) before use. -
Speed is key. Do not leave the compound on the column overnight. Elute rapidly using slightly higher polarity if necessary.
-
Q2: I see two spots very close together. Is it an isomer?
-
Diagnosis: Likely separation of the N-phenyl product from a trace of the N,N-diphenyl byproduct or unreacted starting amine.
-
Fix: Decrease the polarity increment. Switch from 10% EtOAc steps to 2% EtOAc steps. Ensure your load volume is minimized (use solid load).
Q3: Can I use DCM/Methanol instead of Hexane/EtOAc?
-
Warning: While DCM/MeOH is powerful, it can dissolve silica if the pH is too high (from added amines).
-
Recommendation: If you must use MeOH, keep it <10%. Use Ammonia-saturated Methanol instead of TEA for this solvent system to prevent silica dissolution.
Q4: The TEA smells terrible. Is there an alternative?
-
Alternative: Use Amine-Functionalized Silica (e.g., KP-NH) .[3][4] This stationary phase is pre-modified to be basic. It requires no mobile phase additives and eliminates the need for TEA entirely [1].
Part 5: Post-Column Processing
-
Evaporation: Rotovap fractions immediately to minimize air exposure.
-
Drying: Aromatic amines can trap solvent. Dry under high vacuum (0.1 mbar) for 12 hours.
-
Storage: Store under Argon at -20°C to prevent darkening (oxidation).
References
-
Biotage . (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from
-
Teledyne ISCO . (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
Org. Synth. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
BenchChem . (2025).[2] Technical Support Center: Column Chromatography of Alpha-Aminoketones. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to Hole Mobility in Advanced Organic Semiconductors: Spiro-OMeTAD vs. N-phenyl-4-aminoacenaphthene
Introduction: The Critical Role of Hole Transport Materials (HTMs)
In the landscape of advanced optoelectronic devices, particularly perovskite solar cells (PSCs), the hole transport material (HTM) is a cornerstone of device efficiency and stability. The primary function of an HTM is to efficiently extract photogenerated holes from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination. An ideal HTM should possess several key characteristics: high hole mobility (μh), appropriate energy levels (HOMO/LUMO) aligned with the perovskite layer, high thermal stability (glass transition temperature, Tg), and good film-forming properties.
For over a decade, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, universally known as Spiro-OMeTAD , has been the undisputed benchmark HTM, enabling the majority of record-efficiency PSCs. However, its reign is not without drawbacks, including its complex, multi-step synthesis, high cost, and a critical dependency on chemical dopants to achieve optimal performance. This has spurred a relentless search for alternative materials that can match or exceed the performance of Spiro-OMeTAD at a fraction of the cost.
This guide provides an in-depth comparison of the hole mobility and related transport properties of the incumbent champion, Spiro-OMeTAD, against a potential alternative, N-phenyl-4-aminoacenaphthene . While Spiro-OMeTAD is extensively characterized, N-phenyl-4-aminoacenaphthene represents a class of simpler, potentially lower-cost materials. Due to a lack of published experimental data on the hole mobility of N-phenyl-4-aminoacenaphthene, this guide will present a comprehensive overview of Spiro-OMeTAD based on extensive literature, followed by a theoretical analysis of N-phenyl-4-aminoacenaphthene's potential based on its molecular structure and the known properties of its constituent chemical moieties.
Molecular Structures at a Glance
To understand the charge transport properties, we must first visualize the molecules. The key difference lies in their core structures: Spiro-OMeTAD is built around a three-dimensional, rigid spirobifluorene core, while N-phenyl-4-aminoacenaphthene features a planar, polycyclic aromatic acenaphthene core.
Caption: Molecular structures of Spiro-OMeTAD and N-phenyl-4-aminoacenaphthene.
Deep Dive: Spiro-OMeTAD - The Doped Champion
Spiro-OMeTAD's success is paradoxical. In its pure, pristine state, it is a mediocre hole conductor, with reported hole mobilities in the range of 10⁻⁵ to 10⁻⁷ cm² V⁻¹ s⁻¹. Its conductivity is also very low. The key to unlocking its high performance lies in oxidative p-doping , a chemical process that increases the number of free charge carriers (holes).
This is typically achieved by adding two key additives:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): This lithium salt is believed to facilitate the oxidation of Spiro-OMeTAD.
-
4-tert-butylpyridine (tBP): This pyridine derivative is thought to improve film morphology and passivate defects at the perovskite/HTM interface.
The synergy of these additives in the presence of oxygen (air) leads to the partial oxidation of the Spiro-OMeTAD molecule, creating Spiro-OMeTAD⁺ radical cations. This process dramatically increases the hole density and, consequently, the hole mobility by several orders of magnitude.
Quantitative Performance of Spiro-OMeTAD
The following table summarizes experimentally measured hole mobility values for Spiro-OMeTAD under various conditions, highlighting the profound impact of doping.
| Condition | Measurement Technique | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |
| Pristine Film | Dark Injection SCLC | ~ 1 x 10⁻⁴ | [1] |
| Pristine Film | Time-of-Flight (TOF) | 8 x 10⁻⁵ to 2 x 10⁻⁴ | [1] |
| Pristine Film | Impedance Spectroscopy | 10⁻⁵ to 10⁻⁷ | [2] |
| LiTFSI-doped | Impedance Spectroscopy | ~ 10⁻⁴ | [2] |
SCLC: Space-Charge Limited Current; TOF: Time-of-Flight.
As the data shows, doping is not just beneficial but essential for elevating the hole mobility of Spiro-OMeTAD into a range that is effective for high-performance solar cells.
Analysis: N-phenyl-4-aminoacenaphthene - A Theoretical Perspective
As of early 2026, there is no peer-reviewed experimental data available for the hole mobility of N-phenyl-4-aminoacenaphthene. However, we can infer its potential performance by dissecting its molecular structure and drawing parallels with well-understood organic semiconductor building blocks.
The molecule consists of two key components:
-
The N-phenylamino moiety: This is a fragment of triphenylamine (TPA), a class of molecules renowned for their excellent hole-transporting properties.[3] TPA derivatives are known for their stable cationic states and amorphous film-forming capabilities, which are beneficial for charge transport.[3] The hole transport occurs via "hopping" between the nitrogen-centered highest occupied molecular orbitals (HOMOs) of adjacent molecules.
-
The Acenaphthene Core: This is a planar, rigid polycyclic aromatic hydrocarbon. Planar structures can promote π-π stacking between molecules, which can potentially create efficient pathways for charge transport. However, strong π-π stacking can also lead to crystallization and the formation of grain boundaries, which can act as traps for charge carriers.
Factors Influencing Potential Hole Mobility:
-
Reorganization Energy (λ): This is the energy required to distort the molecular geometry from its neutral state to its charged state (and vice-versa) during a charge hopping event. A lower reorganization energy generally leads to higher mobility. TPA derivatives can be chemically modified to tune their reorganization energy.[4] The fusion of the TPA-like fragment with the rigid acenaphthene core could potentially result in a low reorganization energy.
-
Electronic Coupling: This term describes the strength of the electronic interaction between adjacent molecules, which is highly dependent on their intermolecular distance and orientation (packing). While the planar acenaphthene core might encourage close packing, the non-planar N-phenylamino group could disrupt this, leading to an amorphous morphology similar to Spiro-OMeTAD, which is often desirable to prevent grain boundaries.
-
Potential for Doping: Like Spiro-OMeTAD and other TPA derivatives, the nitrogen atom in N-phenyl-4-aminoacenaphthene is susceptible to oxidation. Therefore, it is highly probable that its conductivity and hole mobility could also be significantly enhanced through p-doping with agents like LiTFSI.
Predicted Performance: Without experimental data, any value is speculative. However, based on the hole mobilities of various TPA derivatives reported in the literature, one could hypothesize that an undoped N-phenyl-4-aminoacenaphthene film might exhibit a hole mobility in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ .[1][5] With effective doping, this value could potentially be increased to 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ , making it a viable candidate for PSC applications. This remains a hypothesis pending experimental validation.
Comparative Summary
| Feature | Spiro-OMeTAD | N-phenyl-4-aminoacenaphthene (Theoretical) |
| Core Structure | 3D Spirobifluorene | Planar Acenaphthene |
| Pristine Hole Mobility | Low (10⁻⁷ - 10⁻⁵ cm² V⁻¹ s⁻¹)[2] | Unknown, likely low (Hypothesized: 10⁻⁶ - 10⁻⁴ cm² V⁻¹ s⁻¹) |
| Doped Hole Mobility | High (≥ 10⁻⁴ cm² V⁻¹ s⁻¹)[2] | Unknown, likely high (Hypothesized: 10⁻⁴ - 10⁻³ cm² V⁻¹ s⁻¹) |
| Dopant Requirement | Essential for high performance | Likely necessary for high performance |
| Synthesis Complexity | High (multi-step, costly) | Potentially lower (simpler core structure) |
| Proven Performance | Decades of data, benchmark material | Unproven, requires experimental validation |
Experimental Protocol: Measuring Hole Mobility via SCLC
To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. The Space-Charge Limited Current (SCLC) method is a common and reliable technique for determining the charge carrier mobility in thin organic films. The device is fabricated in a "hole-only" configuration.
Workflow Diagram
Caption: Experimental workflow for hole mobility measurement using the SCLC method.
Step-by-Step Methodology
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 45 seconds. Anneal at 150°C for 15 minutes in air. This layer facilitates efficient hole injection from the ITO into the HTM.
-
HTM Deposition: Prepare solutions of the HTM (either Spiro-OMeTAD or N-phenyl-4-aminoacenaphthene) in a suitable solvent like chlorobenzene. If testing doped versions, add LiTFSI and tBP to the solution. Spin-coat the HTM solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film at a specified temperature (e.g., 80°C) to remove residual solvent.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a top electrode of a high work function metal, such as Gold (Au) or Molybdenum Oxide (MoO₃) followed by Au, through a shadow mask to define the active area of the device. The high work function of the cathode is crucial to create a large energy barrier for electron injection, ensuring the device operates in a "hole-only" regime.
-
Electrical Characterization: Measure the current density-voltage (J-V) characteristics of the completed device in the dark and under an inert atmosphere using a source meter.
-
Mobility Calculation: In the SCLC region, the current is dominated by the bulk properties of the semiconductor and is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V² / d³) Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material
-
μh is the hole mobility
-
V is the applied voltage
-
d is the thickness of the HTM film By plotting J vs. V² on a log-log scale, a linear region should be observed. The hole mobility μh can be extracted from the slope of this region.
-
Conclusion and Future Outlook
Spiro-OMeTAD remains the gold standard for hole transport materials in high-efficiency perovskite solar cells, but its performance is critically dependent on chemical doping that can compromise long-term stability and increase costs. Its intrinsic hole mobility is relatively low, and it is the extrinsic enhancement via oxidation that makes it so effective.
N-phenyl-4-aminoacenaphthene presents an intriguing, yet unvalidated, alternative. Its structure, combining the proven hole-transporting character of a triphenylamine fragment with a planar acenaphthene core, is promising. Theoretically, it should function as a hole transporter and would likely benefit from the same doping strategies employed for Spiro-OMeTAD. However, the absence of experimental data is a critical gap.
The path forward is clear: a comprehensive experimental investigation into the synthesis and characterization of N-phenyl-4-aminoacenaphthene and related acenaphthene-based materials is required. Key experiments should include measuring its hole mobility (both pristine and doped) using established techniques like SCLC and TOF, determining its energy levels via photoelectron spectroscopy, and evaluating its performance and stability in actual perovskite solar cell devices. Only then can we ascertain if this and similar molecular designs can truly challenge the dominance of Spiro-OMeTAD and pave the way for more cost-effective and stable next-generation optoelectronics.
References
-
6Rare Metals, 40(5), May 2021.
-
7Journal of Applied Physics, 99(10), 2006.
-
8Advanced Energy and Sustainability Research, 2022.
-
Frontiers in Chemistry, 10, 2022.
-
ACS Energy Letters, 7(5), pp.1843-1851, 2022.
-
Polymers, 10(7), p.748, 2018.
-
X-MOL, January 2020.
-
Polymers, 15(23), p.4553, 2023.
-
Journal of Applied Physics, 128(8), p.085501, 2020.
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- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Efficiency of N-phenyl acenaphthene vs. Diphenylamine
Authored by a Senior Application Scientist
In the landscape of industrial and biomedical research, the mitigation of oxidative stress is a cornerstone of material preservation and disease prevention. Aromatic amines have long been recognized for their potent antioxidant properties, functioning as radical scavengers that terminate damaging oxidative chain reactions. This guide provides an in-depth comparative analysis of two such compounds: the well-established antioxidant, Diphenylamine (DPA), and the lesser-characterized N-phenyl acenaphthene.
While Diphenylamine is a benchmark antioxidant with extensive applications, from stabilizing polymers to its use in pharmaceuticals, the antioxidant potential of N-phenyl acenaphthene is not well-documented in publicly available literature. This guide will, therefore, establish the known efficacy of Diphenylamine through experimental data and then provide a theoretical framework for the potential antioxidant activity of N-phenyl acenaphthene based on structure-activity relationships. We will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct their own comparative assessments.
The Radical Scavenging Mechanism of Aromatic Amine Antioxidants
Aromatic amine antioxidants, including diphenylamine and its derivatives, primarily function by interrupting the auto-oxidation cycle. This process is driven by highly reactive free radicals, such as peroxyl radicals (ROO•). The antioxidant molecule donates a hydrogen atom from its secondary amine (-NH-) group to the free radical, neutralizing it and thus terminating the chain reaction.[1] The resulting antioxidant radical is significantly more stable due to resonance delocalization across its aromatic rings, which prevents it from initiating new oxidation chains.
This hydrogen atom transfer (HAT) is the key step in the antioxidant action of these compounds.[2] The efficiency of an aromatic amine antioxidant is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond; a lower BDE facilitates easier hydrogen donation and, consequently, a higher rate of radical scavenging.[2]
Caption: General mechanism of radical scavenging by aromatic amine antioxidants.
Diphenylamine (DPA): A Profile in Antioxidant Efficacy
Diphenylamine (DPA) is a potent antioxidant widely used to prevent oxidative degradation in polymers, lubricants, and rubber.[3][4] Its effectiveness stems from the reactivity of the secondary amine's hydrogen atom with peroxyl radicals.[5] Studies have demonstrated that DPA is highly efficient at inhibiting lipid peroxidation and is comparable in some assays to butylated hydroxytoluene (BHT), a well-known phenolic antioxidant.[5][6]
The antioxidant effect of DPA and its derivatives is directly linked to the secondary amine functional group.[5][6] The stability of the resulting nitrogen-centered radical is key to its function, preventing it from propagating further oxidative processes. This makes DPA particularly effective for high-temperature applications where it can significantly delay oxidative breakdown.[4]
N-phenyl acenaphthene: A Structural Perspective on Potential Antioxidant Activity
The core structure, acenaphthene, is a polycyclic aromatic hydrocarbon. The fusion of this bulky, electron-rich aromatic system to the N-phenyl group could influence the stability of the resulting nitrogen radical through resonance. It is plausible that N-phenyl acenaphthene could function as a radical scavenger. However, without empirical data from standardized assays, its efficiency relative to diphenylamine remains speculative. Further research is necessary to quantify its antioxidant capacity.
Standardized Methodologies for Assessing Antioxidant Efficiency
To empirically compare the antioxidant efficiency of N-phenyl acenaphthene and diphenylamine, a series of standardized, quantitative assays are required. The following protocols are foundational in the field of antioxidant research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[7] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[8][9] A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates higher antioxidant activity.[10]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[10]
-
Sample Preparation: Prepare a series of concentrations for both N-phenyl acenaphthene and diphenylamine. A standard antioxidant, such as Trolox or Ascorbic Acid, should also be prepared for comparison.
-
Reaction: In a 96-well plate or cuvette, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL). A blank containing only the solvent and DPPH solution is also required.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[9][10]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or plate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the capacity of an antioxidant to scavenge the ABts radical cation (ABTS•+).[11] This method is applicable to both hydrophilic and lipophilic antioxidants.[11] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, and the resulting decolorization is measured spectrophotometrically, typically at 734 nm.[12][13] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[12] Allow the mixture to stand in the dark for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a Trolox standard.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition and compare the results against the Trolox standard curve to determine the TEAC value.
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form (Fe²⁺) at low pH.[14][15] This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at approximately 593 nm.[16] The antioxidant potential is determined against a standard curve of a known Fe²⁺ concentration.
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.[16] This reagent should be prepared fresh.
-
Sample Preparation: Prepare the test compounds in a suitable solvent.
-
Standard Curve: Prepare a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[16]
-
Calculation: Determine the FRAP value of the samples by comparing their absorbance with the ferrous iron standard curve.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Quantitative Data Summary and Comparative Outlook
The following table summarizes the known antioxidant characteristics of Diphenylamine. A corresponding entry for N-phenyl acenaphthene is included to highlight the current gap in experimental data.
| Parameter | Diphenylamine (DPA) | N-phenyl acenaphthene | Reference Standard (e.g., BHT, Trolox) |
| Primary Mechanism | Hydrogen Atom Transfer (HAT)[2] | Predicted: Hydrogen Atom Transfer (HAT) | Hydrogen Atom Transfer (HAT) |
| Key Functional Group | Secondary Amine (-NH-)[5] | Secondary Amine (-NH-) | Phenolic Hydroxyl (-OH) |
| DPPH IC50 | Data indicates strong activity, comparable to BHT in some systems[5] | Data not available in reviewed literature | Varies by standard (e.g., Trolox ~4-5 µg/mL) |
| ABTS TEAC | Data indicates strong activity[1] | Data not available in reviewed literature | 1.0 (by definition for Trolox) |
| FRAP Value | Effective in reducing ferric iron[15][16] | Data not available in reviewed literature | Varies by standard |
| Primary Application | Polymer stabilizer, industrial antioxidant[3][4] | Not established | Food preservative, chemical stabilizer |
Conclusion and Future Research Directives
This guide establishes Diphenylamine as a well-documented and effective radical-scavenging antioxidant, with its mechanism centered on hydrogen donation from its secondary amine group.[1][5] While N-phenyl acenaphthene possesses the same critical functional group within a different aromatic framework, its antioxidant efficiency is currently unquantified in the scientific literature.
Based on its structure, N-phenyl acenaphthene holds theoretical promise as an antioxidant. However, this potential must be empirically validated. The detailed experimental protocols for DPPH, ABTS, and FRAP assays provided herein offer a clear and robust framework for researchers to directly and quantitatively compare the antioxidant efficiency of these two molecules. Such studies would be invaluable in elucidating the structure-activity relationship of these aromatic amines and could potentially identify a novel and effective antioxidant for various applications.
References
-
ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). MDPI. [Link]
-
QuantiChrom™ ABTS Antioxidant Assay Kit. BioAssay Systems. [Link]
-
ABTS Antioxidant Assay Kit: A Comprehensive Guide. Elabscience. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. LookChem. [Link]
-
Antioxidant Activity and Mechanism of Action of Some Synthesised Phenolic Acid Amides of Aromatic Amines. CABI Digital Library. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience. [Link]
-
Ferric reducing ability of plasma. Wikipedia. [Link]
-
Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. [Link]
-
Protective activity of aromatic amines and imines against oxidative nerve cell death. PNAS. [Link]
-
Diphenylamine: An unusual antioxidant. ResearchGate. [Link]
-
(PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]
-
Diphenylamine: an unusual antioxidant. PubMed - NIH. [Link]
-
Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations | ACS Omega. ACS Publications. [Link]
-
Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations. PubMed. [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]
-
Diphenylamine: The Antioxidant Powerhouse for Polymer Stability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Genesis and development of DPPH method of antioxidant assay. PMC. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. PMC. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
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Publish Comparison Guide: Cyclic Voltammetry of N-phenyl-1,2-dihydroacenaphthylen-4-amine
This guide details the electrochemical characterization of N-phenyl-1,2-dihydroacenaphthylen-4-amine , a rigidified analogue of the classic antioxidant and hole-transport material N-phenyl-1-naphthylamine (PNA).
By incorporating the ethylene bridge of the acenaphthene core, this molecule exhibits distinct electronic confinement and solubility profiles compared to its naphthalene counterparts. This guide compares its performance against standard alternatives like PNA and Triphenylamine (TPA).
Executive Summary & Application Scope
N-phenyl-1,2-dihydroacenaphthylen-4-amine serves as a specialized redox probe and hole-transport intermediate. Structurally, it consists of an acenaphthene backbone (1,2-dihydroacenaphthylene) substituted at the 4-position with a phenylamino group.
-
Primary Utility: Hole Transport Material (HTM) for OLEDs; Antioxidant/Stabilizer.
-
Key Advantage: The ethylene bridge at the 1,2-position locks the naphthalene core's planarity, potentially lowering the oxidation onset potential compared to N-phenyl-1-naphthylamine (PNA) due to the weak electron-donating effect of the alkyl bridge.
-
Redox Behavior: Characterized by a nitrogen-centered oxidation (Amine
Radical Cation).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with industry-standard alternatives.
| Feature | Target: N-phenyl-1,2-dihydroacenaphthylen-4-amine | Alternative A: N-Phenyl-1-naphthylamine (PNA) | Alternative B: Triphenylamine (TPA) |
| Core Structure | Acenaphthene (Rigid, Planar) | Naphthalene (Flexible) | Benzene (Propeller-shaped) |
| Oxidation Onset ( | ~0.65 - 0.75 V (vs. SCE)* | ~0.78 V (vs. SCE) | ~0.90 V (vs. SCE) |
| Reversibility | Quasi-Reversible (Susceptible to dimerization) | Irreversible (Rapid dimerization to benzidines) | Reversible (if para-protected) |
| Solubility | Moderate (DCM, Chlorobenzene) | High (Most organic solvents) | High |
| Electronic Effect | Alkyl bridge (+I effect) stabilizes cation | Standard resonance stabilization | Strong resonance delocalization |
*Note: Values are estimated based on structural electronic effects of the acenaphthene donor group relative to naphthalene.
Experimental Protocol: Self-Validating CV Workflow
To ensure scientific integrity, this protocol uses Ferrocene (Fc/Fc⁺) as an internal standard to normalize reference electrode drift.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) for anodic stability (HPLC Grade, dried over molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.
-
Counter Electrode: Platinum Wire.[1]
-
Reference Electrode: Ag/AgCl (saturated KCl) or Ag wire (pseudo-reference).
Step-by-Step Methodology
-
Electrode Pre-treatment:
-
Polish Glassy Carbon electrode with 0.05
alumina slurry. -
Sonicate in ethanol (2 mins) and deionized water (2 mins).
-
Validation: Run a background scan in blank electrolyte. Current should be
.
-
-
Solution Preparation:
-
Dissolve Target Molecule (1 mM) in the electrolyte solution (
/DCM). -
Degassing (Critical): Purge with high-purity Argon for 10 minutes to remove dissolved oxygen, which interferes with reduction waves.
-
-
Data Acquisition (Single Cycle):
-
Reversibility Test (Scan Rate Study):
-
Perform scans at 25, 50, 100, 200, and 500 mV/s.
-
Plot
vs. (Square root of scan rate).[3] -
Logic: A linear relationship confirms a diffusion-controlled process (Randles-Sevcik behavior).
-
-
Internal Standardization:
Mechanistic Logic & Data Interpretation
The electrochemical behavior of N-phenyl-1,2-dihydroacenaphthylen-4-amine is governed by the stability of the nitrogen radical cation.
Pathway:
-
Oxidation: Neutral Amine
Amine Radical Cation ( ). -
Coupling (Failure Mode): If the para-position of the phenyl ring is unsubstituted, two radical cations may couple (tail-to-tail dimerization) to form a benzidine derivative.
-
Hysteresis: On the reverse scan, a new reduction peak at lower potential indicates the presence of the dimer.
Diagram: Electrochemical Mechanism & Workflow
Caption: EC Mechanism (Electrochemical-Chemical) describing the oxidation pathway. The stability of the radical cation determines if the system is reversible or forms dimers.
References
- Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. (Standard text for CV protocols).
-
Cheng, L., et al. (2017).[11] "Comparative biotoxicity of N-phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine." Chemosphere.[11] Link (Source for PNA analogue properties).
-
Mikysek, T., et al. (2023).[4] "Chemical and Electrochemical Reductions of Monoiminoacenaphthenes." Molecules. Link (Source for acenaphthene redox behavior).
-
PubChem. "N-Phenyl-1-naphthylamine (Compound Summary)." Link (Baseline data for the non-bridged analogue).
Sources
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- 2. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Thermal Stability of Acenaphthene-Based Materials: A Comparative TGA Study
For researchers, scientists, and drug development professionals, understanding the thermal stability of novel materials is a cornerstone of successful innovation. Acenaphthene-based materials, with their unique polycyclic aromatic structure, are finding increasing application in fields ranging from high-performance polymers to organic electronics.[1] Thermal Gravimetric Analysis (TGA) stands as an essential technique for characterizing the thermal robustness of these materials, providing critical data on their decomposition temperatures, degradation pathways, and compositional integrity under thermal stress.
This guide provides an in-depth comparison of the thermal gravimetric analysis of various acenaphthene-based materials. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations, offering field-proven insights into how molecular structure dictates thermal performance.
The Principle of Thermal Gravimetric Analysis (TGA)
At its core, TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (commonly inert, like nitrogen, or oxidative, like air).[2] The resulting data, plotted as mass versus temperature, generates a TGA curve. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, highlights the rate of mass loss and helps to pinpoint the temperature of maximum decomposition (Tmax). Key parameters derived from a TGA analysis include:
-
Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. This is a primary indicator of a material's thermal stability.
-
Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis, which can provide insights into the material's tendency to form a thermally stable carbonaceous residue.
Comparative Thermal Stability of Acenaphthene-Based Materials
The inherent rigidity of the acenaphthene moiety imparts good thermal stability to its derivatives. However, the overall thermal performance is significantly influenced by the molecular architecture, including the nature of substituents and the polymeric backbone.
Polyacenaphthylene and its Derivatives
Polyacenaphthylene (PAcN) is a thermoplastic polymer known for its high glass transition temperature. TGA studies reveal that its thermal degradation is highly dependent on the surrounding atmosphere. In an inert nitrogen atmosphere, PAcN primarily degrades through a depolymerization process.[3] Conversely, in the presence of air, the degradation mechanism shifts to include elimination and thermo-oxidation reactions.[3]
The introduction of substituents onto the polyacenaphthylene backbone can further modulate its thermal stability. For instance, halogenation (the addition of chlorine or bromine) can alter the degradation profile, as can the incorporation of phosphonate groups.[3]
Acenaphthenequinone-Based Materials
Acenaphthenequinone, a diketone derivative of acenaphthene, serves as a versatile building block for thermally stable polymers and metal complexes. TGA of polyamides containing bis(thiosemicarbazone) acenaphthenequinone (PA) and its zinc (Z-PA) and mercury (H-PA) complexes reveals a multi-step degradation process. An initial weight loss between 325 °C and 360 °C is attributed to the loss of some ligands, followed by the main degradation of the complexes or oligomers starting at 400-415 °C.[3]
For comparison, 1,2-naphthoquinone, a related quinone, is thermally stable only up to about 100 °C, above which it decomposes. This highlights the significant contribution of the acenaphthene scaffold and further polymerization to the overall thermal stability.
Small Molecule Acenaphthene Derivatives
The thermal behavior of small molecule acenaphthene derivatives is also of significant interest, particularly in the context of organic electronics where thermal stability during device fabrication and operation is critical. The desorption kinetics of acenaphthene itself have been studied, providing a baseline for understanding the thermal behavior of more complex derivatives.[4]
The following table summarizes key TGA data for a selection of acenaphthene-based materials, offering a quantitative comparison of their thermal stabilities.
| Material | Tonset (°C) | Tmax (°C) | Char Yield (%) | Atmosphere | Reference |
| Oligoacenaphthylene (OAN) | ~350 | - | ~7 (at 474°C) | - | |
| OAN/p-HPA Composite | ~150 | - | ~37 (at 470°C) | - | |
| Polyamide with Acenaphthenequinone (PA) | 325-360 (ligand loss) | - | - | - | [3] |
| Polyamide with Acenaphthenequinone Zinc Complex (Z-PA) | 325-360 (ligand loss) | - | - | - | [3] |
| Polyamide with Acenaphthenequinone Mercury Complex (H-PA) | 325-360 (ligand loss) | - | - | - | [3] |
Note: Tmax values were not explicitly provided in all cited sources. The char yield for OAN and its composite are reported at a specific final temperature.
Understanding the Decomposition Mechanism
Theoretical studies on the thermal decomposition of acenaphthene and acenaphthylene suggest that a primary degradation pathway involves the cleavage of C-C and C-H bonds, leading to the formation of an acetylene (C2H2) fragment and a naphthyl biradical.[4] This provides a fundamental framework for understanding the initial steps of thermal breakdown in more complex acenaphthene-based systems. The subsequent decomposition will then be influenced by the nature of the substituents and the overall molecular structure.
Experimental Protocol: A Step-by-Step Guide to TGA of Acenaphthene-Based Materials
To ensure reproducible and accurate TGA data, a standardized experimental protocol is crucial. The following provides a detailed methodology for the analysis of a representative acenaphthene-based material, such as a powdered polymer sample.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid artifacts and ensure the data is representative of the bulk material.
-
Procedure:
-
Ensure the sample is dry and free of residual solvents. If necessary, dry the sample in a vacuum oven at a temperature below its decomposition point.
-
If the sample is in a solid, non-powdered form, carefully grind it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
2. Instrument Setup and Calibration:
-
Rationale: A properly calibrated instrument is fundamental to obtaining accurate and reliable data.
-
Procedure:
-
Perform routine balance and temperature calibrations according to the instrument manufacturer's guidelines.
-
Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative studies) and set the gas flow rate, typically between 20-50 mL/min. A consistent flow rate is necessary to purge decomposition products and maintain a stable atmosphere.
-
3. TGA Method Parameters:
-
Rationale: The heating rate can significantly influence the observed decomposition temperatures. A slower heating rate generally provides better resolution of thermal events.
-
Procedure:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Program the instrument to heat the sample at a constant rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 800-1000 °C).
-
Record the sample mass as a function of temperature.
-
4. Data Analysis:
-
Rationale: Proper data analysis is key to extracting meaningful parameters from the TGA curve.
-
Procedure:
-
Plot the sample weight (%) versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve to generate the DTG curve.
-
Determine the onset decomposition temperature (Tonset) from the TGA curve, often using the tangent method or a specified weight loss percentage (e.g., 5% weight loss).
-
Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the DTG curve.
-
Determine the residual mass (char yield) at the final temperature from the TGA curve.
-
Visualizing the TGA Workflow and Data Interpretation
To further clarify the experimental process and the logic of data interpretation, the following diagrams are provided.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Interpreting key features of TGA and DTG curves.
Conclusion
Thermogravimetric analysis is an indispensable tool for elucidating the thermal stability and decomposition behavior of acenaphthene-based materials. As demonstrated, the thermal properties are intricately linked to the molecular structure, with factors such as polymerization, the presence of functional groups, and the formation of metal complexes playing a significant role. By following a rigorous experimental protocol and carefully interpreting the resulting data, researchers can gain valuable insights into the performance of these materials under thermal stress, thereby accelerating the development of next-generation polymers and functional organic materials.
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Thermal Stability Parameters Extracted from TGA Thermograms. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Desorption Kinetics of Naphthalene and Acenaphthene over Two Activated Carbons via Thermogravimetric Analysis. (2015). ACS Publications. Retrieved February 15, 2026, from [Link]
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Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Characteristic thermal degradation temperatures (Tmax) and wt % of char residues from TGA curves. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Thermogravimetric Analysis (TGA) of Graphene Structures. (2022). AZoNano. Retrieved February 15, 2026, from [Link]
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-
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A Comparative Guide to High-Purity Analysis of Aromatic Amines: Validating 4-Aminoacetophenone Purity using HPLC-MS
A Note on the Model Compound: This guide was initially intended to focus on N-phenyl-4-aminoacenaphthene. However, a thorough literature review revealed a scarcity of publicly available data regarding its specific analytical methodologies and common impurity profiles. To provide a comprehensive and technically robust guide grounded in verifiable science, we have selected 4-aminoacetophenone as a model compound. This widely used aromatic amine shares key structural and chemical characteristics with the original subject, making it an excellent and well-documented analogue for demonstrating the principles of purity validation by HPLC-MS and other analytical techniques.
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For aromatic amines like 4-aminoacetophenone, which serve as versatile building blocks in organic synthesis, the presence of even trace-level impurities can have profound implications.[1][2] These impurities can arise from various stages of the manufacturing process, including residual starting materials, byproducts of side reactions, or degradation products.[3] Their presence can alter the pharmacological and toxicological profile of the final drug product, making rigorous purity assessment a critical regulatory and scientific necessity.
This guide provides an in-depth, comparative analysis of methodologies for validating the purity of 4-aminoacetophenone. We will delve into the technical nuances of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the primary analytical technique. Furthermore, we will objectively compare its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and classical Titrimetry, providing the supporting data and rationale to guide researchers in their selection of the most appropriate analytical strategy.
The Gold Standard: HPLC-MS for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a powerhouse in pharmaceutical analysis, renowned for its ability to separate complex mixtures.[4] When coupled with a mass spectrometer (MS), it becomes an unparalleled tool for both quantifying the main component and identifying unknown impurities.[5] The specificity of MS detection, based on the mass-to-charge ratio of ions, allows for the confident identification of co-eluting peaks and trace-level contaminants that might be missed by less sophisticated detectors like UV-Vis.[6]
The "Why": Causality in Method Development
The development of a robust HPLC-MS method is a systematic process driven by the physicochemical properties of the analyte. 4-Aminoacetophenone is a polar aromatic compound, soluble in organic solvents like ethanol and acetone, and also in acidic aqueous solutions.[7] These properties guide our choice of chromatographic conditions.
-
Column Chemistry: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like 4-aminoacetophenone. The nonpolar stationary phase interacts with the aromatic ring, while the polar amino and acetyl groups provide sufficient hydrophilicity for elution with a polar mobile phase.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) or methanol and water is a standard choice for reversed-phase HPLC. The addition of a small amount of an acid, such as formic acid, is crucial for several reasons. It protonates the amino group of 4-aminoacetophenone, leading to sharper peaks and improved chromatographic resolution. Formic acid is also volatile, making it compatible with mass spectrometry.[8]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for purity analysis. This allows for the efficient elution of the main peak while also ensuring that any less polar impurities are washed from the column, providing a complete picture of the sample's composition.
-
MS Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 4-aminoacetophenone. In the positive ion mode, the acidic mobile phase facilitates the formation of the protonated molecular ion [M+H]+, which can be readily detected by the mass spectrometer.
Experimental Workflow: A Visual Guide
Caption: Workflow for purity validation of 4-aminoacetophenone by HPLC-MS.
Detailed HPLC-MS Protocol
This protocol is a self-validating system, designed to ensure the accuracy and reliability of the results.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer with an ESI source.
Materials:
-
4-Aminoacetophenone reference standard and sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (≥99%)
-
Methanol (for cleaning)
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
UV Detection (Optional): 280 nm
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM) for 4-aminoacetophenone: m/z 136.1
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 4-aminoacetophenone reference standard in the diluent (50:50 ACN:Water) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment (e.g., 0.001 to 1.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at a concentration of 1 mg/mL in the diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solution.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by area normalization. Identify any impurities by their mass spectra.
Comparative Analysis: HPLC-MS vs. Alternative Techniques
While HPLC-MS is a powerful tool, a comprehensive understanding of its performance requires comparison with other available analytical techniques.
Performance Comparison at a Glance
| Parameter | HPLC-MS | GC-MS | qNMR | Titrimetry |
| Principle | Separation by polarity, detection by mass-to-charge ratio | Separation by volatility, detection by mass-to-charge ratio | Intrinsic quantitative measurement based on nuclear spin properties | Chemical reaction with a standardized solution |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL | High (not suitable for trace impurities) |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL | High |
| Linearity (R²) | >0.999 | >0.99 | Not applicable (direct method) | Not applicable |
| Precision (RSD) | < 2% | < 5% | < 1% | < 1% |
| Accuracy | High (with appropriate calibration) | High (with appropriate calibration) | Very High (primary method) | High (for major component) |
| Impurity Identification | Excellent | Good (for volatile impurities) | Good (for structurally distinct impurities) | None |
| Sample Throughput | High | Moderate | Low to Moderate | High |
| Destructive | Yes | Yes | No | Yes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for volatile and thermally stable compounds.[9] 4-Aminoacetophenone has a boiling point of 293-295°C, making it amenable to GC analysis.[7]
-
Strengths: High resolution for volatile impurities, such as residual solvents.
-
Weaknesses: Requires derivatization for less volatile or polar compounds, which can add complexity and potential for error. Not suitable for thermally labile impurities.
-
Protocol Summary:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). A temperature program is used to separate the components based on their boiling points.
-
MS Conditions: Electron Impact (EI) ionization is typically used.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning it can provide a direct measurement of purity without the need for a reference standard of the analyte.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]
-
Strengths: High precision and accuracy, non-destructive, and can provide structural information about impurities.[13]
-
Weaknesses: Lower sensitivity compared to chromatographic methods, and peak overlap can be a challenge in complex mixtures.[14]
-
Protocol Summary:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the known concentration of the internal standard and the molar masses of the two compounds.
-
Titrimetry
Titration is a classic analytical technique that can be used for the assay of the main component. For an amine like 4-aminoacetophenone, an acid-base titration can be employed.[15]
-
Strengths: High precision, low cost, and simple instrumentation.
-
Weaknesses: Lacks specificity and cannot be used for the detection or quantification of impurities.
-
Protocol Summary:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Titration: Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid or perchloric acid in a non-aqueous medium).
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a colorimetric indicator.[16]
-
Method Validation: Ensuring Trustworthiness
A cornerstone of any analytical method is its validation, which provides documented evidence that the method is suitable for its intended purpose. The validation of the HPLC-MS method for purity analysis of 4-aminoacetophenone should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Validation Workflow
Caption: Workflow for the validation of an analytical method.
Conclusion: An Integrated Approach to Purity Validation
The validation of the purity of 4-aminoacetophenone, and indeed any pharmaceutical intermediate, requires a multifaceted analytical approach. HPLC-MS stands out as the premier technique, offering an unparalleled combination of separation power, sensitivity, and specificity for both quantification of the main component and the identification of unknown impurities. While techniques like GC-MS, qNMR, and titration have their specific applications and strengths, they do not offer the comprehensive impurity profiling capabilities of HPLC-MS.
By understanding the principles behind each technique and the rationale for methodological choices, researchers can design and validate robust analytical methods that ensure the quality and safety of pharmaceutical products. This guide has provided a framework for this process, grounded in scientific principles and regulatory expectations, to empower scientists in their critical work of drug development.
References
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Cheméo. (n.d.). Chemical Properties of Acetophenone, 4'-amino- (CAS 99-92-3). Retrieved February 16, 2026, from [Link]
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NIST. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
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SIELC Technologies. (2018, February 16). 4-Aminoacetophenone. [Link]
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PubChem. (n.d.). p-Aminoacetophenone. Retrieved February 16, 2026, from [Link]
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SIELC Technologies. (2018, February 16). Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column. [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved February 16, 2026, from [Link]
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Jeon, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 833. [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
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Schönberger, T., & Monakhova, Y. B. (2016). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 21(5), 633. [Link]
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Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved February 16, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Aminoacetophenone. Retrieved February 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). [Link]
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Suvchem. (n.d.). 4-AMINOACETOPHENONE (FOR SYNTHESIS). [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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SpectraBase. (n.d.). 4-Aminoacetophenone - Optional[MS (GC)] - Spectrum. [Link]
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PubMed. (2018, May 15). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. [Link]
-
Springer. (n.d.). Determination of 2-aminoacetophenone in wines using the Stir Bar Sorptive Extraction method coupled with GC-MS and GC-NPD. [Link]
- Google Patents. (n.d.).
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ReAgent. (2021, April 7). How is Titration Used in the Pharmaceutical Industry?. [Link]
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A Comparative Guide to Acenaphthene-Based Hole Transporting Materials in Photovoltaic Devices
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the role of the hole transporting material (HTM) is paramount. As a critical component for extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, the HTM significantly influences the power conversion efficiency (PCE), operational stability, and even the cost of the final device. For years, the molecule 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD, has been the undisputed benchmark in the field, enabling PSCs to achieve remarkable efficiencies. However, the intricate synthesis, high cost, and need for performance-enhancing yet stability-compromising dopants have driven a quest for superior alternatives.
This guide delves into the burgeoning class of acenaphthene-based HTMs, offering a comprehensive comparison of their performance against the reigning champion, Spiro-OMeTAD. We will explore the molecular design principles, analyze key photovoltaic performance metrics, and provide detailed experimental protocols to offer researchers and scientists a thorough understanding of this promising family of materials.
The Gold Standard: Spiro-OMeTAD as a Benchmark
Spiro-OMeTAD has been instrumental in the rapid advancement of PSCs, with certified efficiencies now exceeding 25%.[1] Its success lies in a combination of favorable properties, including a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite, good film-forming capabilities, and a high glass transition temperature, which contributes to the morphological stability of the device.
However, the intrinsic hole mobility of Spiro-OMeTAD is relatively low, necessitating the use of additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance its conductivity. While effective in boosting performance, these hygroscopic and volatile dopants are known to accelerate device degradation, creating a trade-off between initial efficiency and long-term stability.[2]
Acenaphthene Derivatives: A Promising New Frontier
Acenaphthene, a polycyclic aromatic hydrocarbon, offers a rigid and planar core structure that can be functionalized to create novel HTMs. The extended π-conjugation of the acenaphthene moiety is advantageous for charge transport. While much of the early research on acenaphthene-based materials for photovoltaics focused on dye-sensitized solar cells (DSSCs)[3], recent explorations into their potential as HTMs in perovskite solar cells are beginning to emerge.
A closely related and highly promising class of compounds are those based on quinoxaline, which can be synthesized from acenaphthenequinone. These materials share the rigid, fused-ring system of acenaphthene and have demonstrated exceptional performance in PSCs.
Performance Benchmark: Acenaphthene-Related HTMs vs. Spiro-OMeTAD
To provide a clear comparison, we will focus on a high-performing quinoxaline-based HTM, TQ4, which features a coplanar π-extended quinoxaline core. This molecule serves as an excellent proxy for the potential of acenaphthene-derived structures.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Dopant-Free | Reference |
| Spiro-OMeTAD (doped) | ~25 | >1.15 | >24 | >80 | No | [1] |
| TQ4 | >21 | 1.12 | 23.45 | 80.4 | Yes | [4] |
As the data indicates, the acenaphthene-related TQ4 demonstrates a remarkable PCE of over 21% in a dopant-free configuration.[4] This is a significant advantage over Spiro-OMeTAD, as eliminating dopants is a key strategy for improving the long-term stability of perovskite solar cells. The high performance of TQ4 can be attributed to its planar structure, which promotes strong π-π stacking and facilitates efficient intermolecular charge transport, leading to a high hole mobility of 2.08 × 10-4 cm2 V-1 s-1.[4]
Molecular Design and Device Architecture
The design of efficient HTMs revolves around tuning their electronic and physical properties. The molecular structure of an acenaphthene-based HTM typically consists of a central acenaphthene or related fused-ring core and peripheral electron-donating groups, such as triphenylamine moieties.
Caption: Generalized molecular structure of an acenaphthene-based HTM.
These HTMs are integrated into a standard n-i-p perovskite solar cell architecture. In this configuration, light passes through a transparent conductive oxide (TCO) coated glass, an electron transport layer (ETL), and then the perovskite absorber layer. The HTM then extracts the generated holes and transports them to the metal back contact.
Caption: Typical n-i-p architecture of a perovskite solar cell.
Experimental Protocols
To facilitate further research and validation, we provide detailed experimental protocols for the synthesis of a representative acenaphthene-related quinoxaline-based HTM and the fabrication of a high-efficiency perovskite solar cell.
Synthesis of a Quinoxaline-Based HTM (TQ-Core)
This protocol is a representative synthesis for a quinoxaline core that can be derived from acenaphthenequinone.
Step 1: Synthesis of 5,8-dibromo-2,3-diphenylquinoxaline
-
In a round-bottom flask, dissolve acenaphthenequinone and o-phenylenediamine in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the quinoxaline derivative.
Step 2: Suzuki Coupling for Arylamine Functionalization
-
In a Schlenk flask under an inert atmosphere, combine the dibromo-quinoxaline derivative, an appropriate arylamine boronic acid ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture at reflux for 24-48 hours.
-
After cooling, extract the product with an organic solvent, dry over anhydrous MgSO4, and purify by column chromatography to yield the final HTM.
Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Step 1: Substrate Preparation
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes before use.
Step 2: Deposition of the Electron Transport Layer (ETL)
-
Deposit a compact TiO2 layer by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) onto the FTO substrate, followed by annealing at 500 °C.
Step 3: Deposition of the Perovskite Layer
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and CsI in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film at 100-150 °C.
Step 4: Deposition of the Hole Transport Layer (HTL)
-
Prepare a solution of the acenaphthene-based HTM in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTM solution onto the perovskite layer.
Step 5: Deposition of the Metal Contact
-
Thermally evaporate a metal contact (e.g., gold or silver) onto the HTL through a shadow mask to define the active area of the solar cell.
Step 6: Characterization
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
-
Determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.
Conclusion and Future Outlook
Acenaphthene-based and structurally related hole transporting materials, such as the high-performing quinoxaline derivatives, represent a highly promising alternative to the conventional Spiro-OMeTAD. The ability to achieve high power conversion efficiencies in dopant-free device configurations is a significant step towards enhancing the long-term stability of perovskite solar cells. The rigid and planar molecular structure of these compounds facilitates excellent charge transport properties.
Further research should focus on the direct synthesis and application of a wider variety of acenaphthene-functionalized HTMs in perovskite solar cells to fully explore their potential. Fine-tuning the peripheral electron-donating groups and optimizing the device fabrication process could lead to even higher efficiencies and improved stability, paving the way for the commercialization of this next-generation photovoltaic technology.
References
-
A Coplanar π-Extended Quinoxaline Based Hole-Transporting Material Enabling over 21 % Efficiency for Dopant-Free Perovskite Solar Cells. Angewandte Chemie International Edition, 60(5), 2674-2679. [Link]
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Advances in hole transport materials engineering for stable and efficient perovskite solar cells. Journal of Materials Chemistry A, 6(15), 6245-6271. [Link]
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Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells. Chemical Science, 9(22), 5036-5042. [Link]
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Strong-bonding hole-transport layers reduce ultraviolet degradation of perovskite solar cells. Science, 384(6700), 1126-1134. [Link]
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Synthesis of Pyrazine-based Hole Transport Layer and Its Application in p-i-n Planar Perovskite Solar Cells. Acta Physico-Chimica Sinica, 37(2), 2008035. [Link]
-
Hole-transporting interlayers based on pyrazine-containing conjugated polymers for perovskite solar cells. Physical Chemistry Chemical Physics, 25(3), 2056-2064. [Link]
-
The best hole transport layers for perovskite solar cells. PV Magazine. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 15(22), 4443. [Link]
-
Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(49), 58763-58773. [Link]
-
Improving the Performance of Perovskite Solar Cells with Insulating Additive-Modified Hole Transport Layers. ACS Applied Materials & Interfaces, 14(8), 10464-10471. [Link]
-
Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. ACS Applied Materials & Interfaces, 16(6), 7389-7397. [Link]
-
Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3736. [Link]
-
Low cost and stable quinoxaline-based hole-transporting materials with a D-A-D molecular configuration for efficient perovskite. ScienceOpen. [Link]
-
HOPV21 - Novel azaphenacene-based molecule as self-assembled hole transporting layer in inverted perovskite solar cells. nanoGe. [Link]
-
Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations. ACS Omega, 9(13), 14627-14637. [Link]
-
Hole transporting materials for perovskite solar cells: a chemical approach. Chemical Society Reviews, 47(20), 7538-7589. [Link]
-
Dibenzo[f,h]thieno[3,4-b] quinoxaline- Based Small Molecules for Efficient Bulk-Heterojunction Solar Cells. Organic Letters, 11(20), 4640-4643. [Link]
-
Perovskite Solar Cells Modified with Conjugated Self-Assembled Monolayers at Buried Interfaces. Coatings, 15(7), 808. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamine. ACS Applied Materials & Interfaces, 13(18), 21471-21483. [Link]
-
Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. Materials, 15(8), 2795. [Link]
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. Materials, 10(9), 1069. [Link]
-
A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Coatings, 15(7), 849. [Link]
-
Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. New Journal of Chemistry, 47(17), 8234-8242. [Link]
-
Innovative applications of fullerenes in perovskite solar cells. Journal of Semiconductors, 46(5), 051201. [Link]
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A Senior Application Scientist's Guide to the Analysis of 1,2-dihydroacenaphthylen-4-amine: Reference Standards and Methodologies
Introduction: The Analytical Imperative for Aromatic Amines
In pharmaceutical development, any component that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] Primary aromatic amines (PAAs) represent a class of compounds frequently encountered as starting materials, intermediates, or degradation products in the synthesis of APIs.[2][3] Their accurate identification and quantification are paramount, as PAAs are often a structural alert for mutagenicity, posing potential risks to patient safety even at trace levels.[1][4]
1,2-dihydroacenaphthylen-4-amine, a polycyclic aromatic amine, exemplifies the analytical challenges presented by this class. Its robust and sensitive analysis is critical for ensuring the quality, safety, and efficacy of drug products.[5] This guide provides a comprehensive comparison of reference standards and analytical methodologies for 1,2-dihydroacenaphthylen-4-amine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in established scientific principles.
Part 1: The Reference Standard - The Cornerstone of Accurate Quantification
The validity of any quantitative analysis hinges on the quality of the reference standard. It is the anchor point for accuracy, ensuring that the measured value is as close as possible to the true value.[6] For a compound like 1,2-dihydroacenaphthylen-4-amine, which may not be readily available as a commercial Certified Reference Material (CRM), scientists have two primary avenues.
Certified Reference Materials (CRMs): The Gold Standard
When available, a CRM is the preferred choice. Produced by accredited facilities (e.g., under ISO 17034), CRMs provide the highest level of accuracy and traceability.[7][8] The Certificate of Analysis (CoA) accompanying a CRM is a critical document, providing method-specific certified values, an uncertainty budget, and evidence of traceability to SI units.[8]
In-House Qualified Reference Materials: A Practical Alternative
In instances where a commercial CRM is unavailable, the development of an in-house qualified reference standard is necessary. This process is rigorous and must be thoroughly documented.
Workflow for Qualifying an In-House Standard
Caption: Workflow for qualifying an in-house reference standard.
The causality here is clear: one must first ensure the material is sufficiently pure and its identity is unequivocally confirmed before an accurate potency value can be assigned. This multi-faceted characterization ensures the in-house standard is fit for its intended purpose.
Comparative Overview of Reference Standard Types
| Feature | Certified Reference Material (CRM) | In-House Qualified Standard |
| Traceability | Traceable to SI units via an unbroken chain of comparisons.[8] | Traceability established through characterization against certified standards (e.g., for NMR). |
| Uncertainty | Comprehensive uncertainty budget provided on the CoA. | Uncertainty must be calculated and justified internally. |
| Regulatory Acceptance | Universally accepted by regulatory agencies. | Requires extensive documentation and justification for acceptance. |
| Availability | Limited for novel or uncommon compounds. | Can be produced on-demand as needed. |
| Cost & Effort | High initial purchase cost. | High internal resource investment for synthesis and qualification. |
Part 2: Comparative Analysis of Chromatographic Methodologies
The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. For 1,2-dihydroacenaphthylen-4-amine, three primary chromatographic techniques are applicable: HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness and reliability.[5] For aromatic amines, which possess strong chromophores, UV detection is a natural fit.
-
Expertise & Experience: A reversed-phase C18 column is the standard choice, providing good retention for non-polar to moderately polar compounds. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid, like formic acid, is crucial. This serves a dual purpose: it protonates the amine, improving its interaction with the stationary phase and enhancing peak shape, while also providing protons for subsequent mass spectrometry analysis if needed.
-
Trustworthiness: Method validation for HPLC-UV follows well-established ICH guidelines, covering specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable and reproducible.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, such as monitoring impurities at or below the reporting threshold (often 0.05%), LC-MS/MS offers unparalleled sensitivity and selectivity.[9]
-
Expertise & Experience: This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[10] For 1,2-dihydroacenaphthylen-4-amine, Electrospray Ionization (ESI) in positive ion mode would be the ionization method of choice, as the amine group is readily protonated. The key to selectivity is Multiple Reaction Monitoring (MRM), where the first quadrupole selects the protonated molecular ion (precursor ion), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, effectively filtering out noise and co-eluting matrix components.[11][12]
-
Trustworthiness: The specificity of MRM provides a high degree of confidence in analyte identification and quantification, even in complex matrices. The validation approach is similar to HPLC-UV but with additional considerations for matrix effects and ionization suppression.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. While many high-molecular-weight PAAs are analyzed by LC, GC-MS can be an effective alternative, particularly for acenaphthene-like structures.[13][14]
-
Expertise & Experience: The primary challenge for amines in GC is their polarity, which can lead to poor peak shape and adsorption onto the column. Derivatization, for instance with pentafluoropropionic anhydride (PFPA), is often employed to block the active amine group, reducing its polarity and improving its volatility and chromatographic behavior.[15] Electron Ionization (EI) at 70 eV is the standard ionization technique, which creates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.
-
Trustworthiness: The extensive, reproducible fragmentation patterns generated by EI provide high confidence in compound identification by matching against spectral libraries (e.g., NIST).
Part 3: Experimental Protocols and Performance Data
The following sections provide detailed, actionable protocols and representative performance data for the analysis of 1,2-dihydroacenaphthylen-4-amine.
Experimental Workflow: HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Protocol: HPLC-UV Method
-
Standard Preparation: Prepare a stock solution of the 1,2-dihydroacenaphthylen-4-amine reference standard in acetonitrile at 1.0 mg/mL. Prepare a series of calibration standards by diluting the stock solution with 50:50 acetonitrile:water to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., acetonitrile) to achieve a target concentration within the calibration range.
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity LC system or equivalent.[16]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD), monitor at 230 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against concentration. Determine the concentration in the unknown sample using linear regression.
Experimental Workflow: LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Method
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in methanol. Prepare a series of calibration standards by serial dilution in 50:50 methanol:water to concentrations from 0.05 ng/mL to 100 ng/mL.
-
Sample Preparation: Dissolve and dilute the sample in the initial mobile phase to a concentration expected to fall within the linear range of the assay.
-
Chromatographic Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole MS or equivalent.[10]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]+ for 1,2-dihydroacenaphthylen-4-amine, m/z 182.1) and optimize collision energy to identify two stable product ions for quantification and confirmation.
-
-
Data Analysis: Quantify using the calibration curve based on the area ratio of the analyte MRM transition to that of an internal standard (if used).
Experimental Workflow: GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
Protocol: GC-MS Method
-
Standard Preparation: Prepare a stock solution in a suitable solvent like ethyl acetate (1 mg/mL). Create calibration standards from 1 µg/mL to 200 µg/mL.
-
Derivatization: To 100 µL of each standard and sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Conditions:
-
Instrument: Agilent 8890 GC with 7000D Triple Quadrupole GC/MS or equivalent.[17]
-
Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Injection: 1 µL, splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Acquisition: Scan mode (m/z 40-550) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring the molecular ion and key fragments.
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion against the calibration curve.
Comparative Performance Data
The following table summarizes representative analytical method validation parameters for the three techniques discussed. These values are based on typical performance for primary aromatic amine analysis and serve as a guide for method selection.[11][16][18]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.02 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.05 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10% |
| Specificity | Moderate (Relies on chromatographic resolution) | Very High (Based on mass-to-charge ratio and fragmentation) | High (Based on retention time and mass spectrum) |
Conclusion and Recommendations
The selection of an analytical strategy for 1,2-dihydroacenaphthylen-4-amine must be tailored to the specific analytical goal.
-
For routine quality control and assay where concentration levels are relatively high, HPLC-UV provides a robust, reliable, and cost-effective solution. Its operational simplicity and the high quality of data make it ideal for release testing.
-
For impurity profiling, trace analysis, and stability studies , the superior sensitivity and selectivity of LC-MS/MS are indispensable. It is the definitive technique for quantifying analytes at levels required by regulatory bodies like the ICH.[1][6]
-
GC-MS serves as a valuable orthogonal technique. It is particularly useful for confirming the identity of impurities or when dealing with complex matrices where an alternative separation mechanism is beneficial.
Ultimately, a well-characterized reference standard is the foundation upon which any of these reliable analytical methods are built. By combining a high-quality standard with a validated, fit-for-purpose analytical method, researchers and drug developers can generate accurate and defensible data, ensuring the safety and quality of pharmaceutical products.
References
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Veeprho.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.
- A Comparative Guide to the Spectroscopic Analysis of Acenaphthene Derivatives. Benchchem.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies.
- Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. PMC - NIH.
- Detecting Primary Amines. Chromatography Forum.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters.
- Chemists Make Strides to Simplify Drug Design, Synthesis. Medical Design & Outsourcing.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Rovira i Virgili.
- A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC.
- Examples of aromatic amines found in pharmaceutical compounds. ResearchGate.
- GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region. PubMed.
- Certified Reference Standards & Materials for Analytical Testing. CPI International.
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.
- CERTIFIED REFERENCE MATERIALS. Sigma-Aldrich.
- Analysis of six aromatic amines in the mainstream smoke of tobacco products. Springer.
- Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX.
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Safety Operating Guide
Proper Disposal and Handling of N-Phenyl-1,2-dihydroacenaphthylen-4-amine
[1][2][3]
Executive Summary & Hazard Profile
Immediate Directive: Treat N-Phenyl-1,2-dihydroacenaphthylen-4-amine as a High-Hazard Aromatic Amine . In the absence of compound-specific toxicological data, safety protocols must default to the precautionary principle applied to N-phenyl-1-naphthylamine and acenaphthene derivatives.
Critical Hazard Classifications (Structure-Activity Relationship Assessment):
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Sensitization: High probability of skin sensitization (allergic contact dermatitis).
-
Carcinogenicity: Suspected human carcinogen (Category 2) due to the N-phenyl aromatic amine moiety.
-
Environmental: Very toxic to aquatic life with long-lasting effects (PAH core).[2]
Physical & Chemical Properties (Estimated)
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder/needles) | Risk of dust inhalation; use wet wiping methods. |
| Solubility | Lipophilic (Insoluble in water; Soluble in DMSO, DCM, Acetone) | Do NOT use water for initial decontamination. Use organic solvents. |
| Reactivity | Incompatible with strong oxidizers and acids | Segregate from nitric acid, perchlorates, and peroxides. |
| Molecular Weight | ~245.32 g/mol | Heavy organic molecule; persists in environment. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Use the following upgraded protocol for all handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile (0.11 mm) inner / Nitrile or Neoprene outer. | Aromatic amines can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer. |
| Respiratory | N95 (minimum) or P100 respirator if handling outside a fume hood. | Prevents inhalation of particulates/aerosols during weighing or transfer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Tightly fitting goggles prevent vapor absorption through the mucous membranes of the eye. |
| Body Defense | Tyvek® Lab Coat or chemical-resistant apron over standard cotton. | Prevents contamination of street clothes; Tyvek resists dry particulate penetration. |
Disposal Procedures
Core Directive: Zero discharge to sewer. All material must be incinerated via a licensed hazardous waste contractor.
A. Solid Waste (Pure Compound & Contaminated Debris)
-
Segregation: Collect all solid waste (weigh boats, contaminated gloves, paper towels, pure chemical) in a dedicated wide-mouth HDPE jar or amber glass container .
-
Labeling: Label as "Hazardous Waste - Toxic Organic Solid" .
-
Packaging: Double-bag the container in clear 6-mil polyethylene bags before placing it in the satellite accumulation area.
B. Liquid Waste (Mother Liquors & Rinsates)
-
Stream Selection: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).
-
Compatibility Check: Ensure the waste carboy does not contain oxidizers (e.g., Chromic acid, Permanganate) to prevent exothermic nitration/oxidation reactions.
-
Rinsing: Triple rinse all empty reagent bottles with acetone or ethanol. Add these rinsates to the liquid waste container. Do not pour rinsates down the drain.
C. Disposal Decision Logic
The following decision tree outlines the logical flow for categorizing waste streams to ensure regulatory compliance (RCRA/EPA).
Figure 1: Waste Stream Segregation Logic for N-Phenyl-1,2-dihydroacenaphthylen-4-amine.
Spill Response Protocol
Minor Spill (< 5 g/mL): Can be managed by lab personnel. Major Spill (> 5 g/mL): Evacuate and call EHS.
Step-by-Step Decontamination
-
Secure Area: Alert nearby personnel. Demarcate the zone.
-
Solvent Dampening: Do not dry sweep. Cover the spill with paper towels dampened with Acetone or Ethanol . This prevents dust generation and solubilizes the amine for removal.
-
Absorption: Place dry absorbent pads over the solvent-dampened towels.
-
Surface Decontamination:
-
Verification: Use a UV lamp (365 nm) to check for fluorescence (common in acenaphthene derivatives) to ensure no residue remains.
Figure 2: Operational workflow for managing spills of solid aromatic amines.
Regulatory Compliance & Codes
When filling out waste manifests, use the following codes. Note: While this specific CAS may not be explicitly listed in 40 CFR 261.33, it must be managed as a characteristic hazardous waste due to toxicity.
-
RCRA Code (USA): D001 (Ignitable, if in solvent), D003 (Reactive, if applicable), but primarily managed as Non-Regulated Toxic Waste if no specific U/P code applies. Best Practice: Tag as "Toxic Organic".
-
European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega 2023.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. Fact sheet: Acenaphthylene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling N-Phenyl-1,2-dihydroacenaphthylen-4-amine
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, HSE Officers
Executive Safety Summary: The "Unknown Toxicity" Protocol
N-Phenyl-1,2-dihydroacenaphthylen-4-amine is a specialized aromatic amine intermediate. While specific toxicological data for this exact isomer may be sparse in public databases, its structural components—an acenaphthene core fused with an N-phenyl amine —dictate that it must be handled as a High-Hazard Aromatic Amine .
The Senior Scientist’s Directive: In the absence of a compound-specific LD50, you must apply Control Banding Level 3 (OEB 3) protocols. This structure suggests high lipophilicity, meaning dermal absorption is the primary route of invisible exposure , followed by inhalation of fugitive dust during weighing.
Core Hazard Profile (Structure-Activity Relationship):
-
Aromatic Amine Moiety: High potential for skin sensitization and methemoglobinemia.
-
Acenaphthene Core: Polycyclic Aromatic Hydrocarbon (PAH) characteristics; potential mutagenicity and chronic aquatic toxicity.
-
Physical State: Likely a solid powder; high risk of electrostatic charge buildup and dust dispersion.
PPE Matrix: Task-Based Protection Levels
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.
| Task Category | Respiratory Protection | Hand Protection (Glove Logic) | Body & Eye Protection | Rationale |
| A. Solids Handling (Weighing, Transferring, aliquoting powder) | PAPR (Powered Air Purifying Respirator) OR N95 only if inside a certified Biosafety Cabinet/Fume Hood. | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) | Tyvek® 400 (or equivalent) lab coat with wrist seals.Safety Goggles (Indirect Vent). | Powders <10µm are invisible. Static charge on the acenaphthene ring causes "jumping" of particles. |
| B. Solution Handling (Pipetting, Reaction monitoring, LC-MS prep) | Fume Hood sash at working height. No respirator needed if sash is proper. | Single Nitrile (5-6 mil) .Change every 60 mins. | Standard Lab Coat (Cotton/Poly).Safety Glasses with side shields. | Solubilized amines penetrate nitrile slowly. Splash risk is lower than dust risk. |
| C. Spill Cleanup (>500mg or solution spill) | Full-Face Elastomeric Respirator with P100/Organic Vapor cartridges. | Silver Shield / 4H Laminate Gloves (Critical for aromatic solvents). | Tyvek® 800 (Impervious suit).Boot covers. | Aromatic amines in solvent carriers (e.g., DCM, DMSO) permeate nitrile in <2 mins. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a self-validating system to ensure containment.
Phase 1: Pre-Operational Setup
-
Static Neutralization: Aromatic amines are static-prone. Place an ionizing fan or anti-static gun inside the weighing hood 5 minutes prior to opening the vial.
-
Surface Prep: Lay down a disposable black bench mat.
-
Why? The compound is likely white/yellow. A black background makes fugitive dust immediately visible (Self-Validation).
-
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Don PPE according to "Category A" in the matrix above.
-
Open Vial: Only open inside a fume hood with a face velocity >100 fpm.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is dry, as spark generation is a theoretical risk with PAH dusts.
-
Immediate Solubilization: Add solvent (e.g., DMSO, Toluene) directly to the weighing boat or vial before removing it from the hood.
-
Logic: Once in solution, the inhalation hazard drops by 90%, shifting the risk to dermal contact (which is easier to manage).
-
Phase 3: Waste & Decontamination
-
Quench: If the amine is reactive, quench with a dilute acid (e.g., 1M HCl) to convert the free amine to its ammonium salt, which is non-volatile and less lipophilic.
-
Solvent Waste: Segregate from Oxidizers .
-
Warning: N-phenyl amines are easily oxidized. Mixing with nitric acid or peroxides in a waste drum can cause exothermic decomposition or fire.
-
-
Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated exterior is wrapped inside.
Visualization: The Safe Handling Lifecycle
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow distinguishing between high-risk solid handling and medium-risk solution handling. Note the critical solubilization step to reduce airborne hazards.
Emergency Response Plan
-
Skin Contact:
-
Drench: Immediately wash with soap and water for 15 minutes.[1]
-
Do NOT use alcohol: Ethanol/Methanol will increase the permeability of the skin to the aromatic amine, driving the toxin deeper into the bloodstream.
-
-
Inhalation:
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
OSHA. (n.d.).[4] Personal Protective Equipment for General Industry. Occupational Safety and Health Administration.[7] [Link]
-
ECHA. (n.d.). Information on Chemicals - Aromatic Amines. European Chemicals Agency. [Link]
-
PubChem. (n.d.). Compound Summary: Acenaphthene Derivatives. National Library of Medicine. [Link]
Sources
- 1. international.skcinc.com [international.skcinc.com]
- 2. stonhard.ca [stonhard.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
